Methyl 4-chloro-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-chloro-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVCFRRQZZMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473998 | |
| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-96-3 | |
| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-chloro-1H-pyrrole-2-carboxylate: A Technical Guide for Drug Development Professionals
CAS Number: 1194-96-3
This technical guide provides an in-depth overview of Methyl 4-chloro-1H-pyrrole-2-carboxylate, a key building block in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, experimental protocols, and visualizations of relevant biological pathways and synthetic workflows.
Compound Properties and Data
This compound is a halogenated pyrrole derivative that serves as a crucial intermediate in organic synthesis. Its chemical structure and properties make it a versatile scaffold for the development of novel therapeutic agents, particularly in the antibacterial field.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Source |
| CAS Number | 1194-96-3 | [1][2][3] |
| Molecular Formula | C₆H₆ClNO₂ | [1] |
| Molecular Weight | 159.57 g/mol | [1] |
| Melting Point | 100 - 101 °C | [1] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 278.2 ± 20.0 °C | [4] |
| Predicted Density | 1.356 ± 0.06 g/cm³ | [4] |
| ¹H NMR, ¹³C NMR, FT-IR, MS | Experimental data not readily available in the searched literature. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the chlorination of a suitable pyrrole precursor. Below is a representative experimental protocol adapted from the synthesis of structurally similar compounds.[5][6]
2.1. Synthesis of Methyl 1H-pyrrole-2-carboxylate (Precursor)
A detailed and reliable procedure for the synthesis of the parent ester, ethyl 1H-pyrrole-2-carboxylate, has been well-documented and can be adapted for the methyl ester.[6] The synthesis involves the reaction of pyrrole with trichloroacetyl chloride to form 2-pyrrolyl trichloromethyl ketone, followed by reaction with sodium methoxide in methanol.
2.2. Chlorination of Methyl 1H-pyrrole-2-carboxylate
This protocol describes the electrophilic chlorination at the 4-position of the pyrrole ring.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve Methyl 1H-pyrrole-2-carboxylate in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of N-Chlorosuccinimide (NCS) portion-wise to the stirred solution.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction may be slow and require stirring at 0 °C to room temperature for several hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound. It has been noted that chromatographic separation of similar chlorinated pyrroles can be challenging.[5]
Role in Drug Development and Biological Pathways
Pyrrole-2-carboxamide derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent antibacterial activity.[7] this compound is a valuable starting material for the synthesis of these derivatives.
3.1. Inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3)
One of the key targets for pyrrole-based antibacterial agents is the Mycobacterial Membrane Protein Large 3 (MmpL3).[7] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the export of trehalose monomycolates (TMM), a crucial component for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the cell wall integrity, leading to bacterial death.
Caption: MmpL3 Inhibition Pathway by Pyrrole Derivatives.
3.2. Workflow for Antibacterial Drug Discovery
The development of novel antibacterial agents from scaffolds like this compound follows a structured workflow, from initial synthesis to lead optimization.
Caption: Antibacterial Drug Discovery Workflow.
References
- 1. This compound | 1194-96-3 [sigmaaldrich.com]
- 2. This compound | 1194-96-3 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-chloro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its molecular structure, key physical constants, and provides standardized experimental protocols for their determination. Furthermore, it explores the potential biological relevance of this compound in the context of signaling pathways commonly targeted by pyrrole derivatives.
Core Physical and Chemical Data
This compound is a substituted pyrrole ester with the chemical formula C₆H₆ClNO₂.[1][2] Its structure features a five-membered pyrrole ring chlorinated at the 4-position and a methyl carboxylate group at the 2-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1194-96-3 | [1] |
| Molecular Formula | C₆H₆ClNO₂ | [1][2] |
| Molecular Weight | 159.57 g/mol | [1][2] |
| Melting Point | 100-101 °C | [1] |
| Boiling Point (Predicted) | 278.2 ± 20.0 °C | [1] |
| Density (Predicted) | 1.356 ± 0.06 g/cm³ | [1] |
| Solubility | Data not explicitly available. General solubility is expected in organic solvents like DMSO, methanol, and ethanol. |
Experimental Protocols
The following sections outline standardized methodologies for the experimental determination of the key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a moderate level to quickly approach the expected melting point (around 100 °C).
-
Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The melting point is reported as this range.
Boiling Point Determination (for liquids, adapted for high-boiling solids)
Given the high predicted boiling point, distillation under reduced pressure (vacuum distillation) is the recommended method for experimental determination to prevent decomposition.
Apparatus:
-
Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)
-
Heating mantle
-
Vacuum pump and pressure gauge
-
Boiling chips
Procedure:
-
Place a sample of this compound and a few boiling chips into the round-bottom flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Begin to evacuate the system using the vacuum pump and record the pressure.
-
Once the desired pressure is reached and stable, begin heating the sample gently with the heating mantle.
-
Observe the temperature on the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a steady temperature reading as the condensate is collected in the receiving flask.
-
Record the observed boiling point and the corresponding pressure. This value can be extrapolated to atmospheric pressure using a nomograph if required.
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for applications in synthesis, purification, and biological assays.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Spatula
-
A selection of solvents (e.g., water, methanol, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate, hexane)
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of clean, dry test tubes.
-
To each tube, add a measured volume of a different solvent (e.g., 1 mL).
-
Agitate the mixture vigorously using a vortex mixer for at least 30 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, it is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.
-
The solubility can be semi-quantitatively expressed (e.g., mg/mL) by incrementally adding more solute until saturation is reached.
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals for the N-H proton of the pyrrole ring (typically a broad singlet), two non-equivalent aromatic protons on the pyrrole ring (as doublets or singlets depending on coupling), and a singlet for the methyl ester protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the pyrrole ring (with the carbon attached to the chlorine showing a characteristic shift), and the methyl carbon of the ester.
-
IR (Infrared) Spectroscopy: Key absorption bands would be expected for the N-H stretch (around 3300-3400 cm⁻¹), the C=O stretch of the ester (around 1700-1720 cm⁻¹), and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (159.57 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Potential Biological Significance and Signaling Pathways
Pyrrole derivatives are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant number of these activities are attributed to the inhibition of protein kinases.
Given its structural features, this compound can be hypothesized to function as a kinase inhibitor. Many pyrrole-containing drugs, such as Sunitinib, target the ATP-binding site of various tyrosine kinases.
Below is a generalized diagram illustrating the potential mechanism of action for a pyrrole-based kinase inhibitor.
Caption: Generalized mechanism of kinase inhibition by a pyrrole derivative.
Experimental Workflow for Kinase Inhibition Assay
To experimentally validate the potential of this compound as a kinase inhibitor, a standard in vitro kinase assay can be performed.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a compound with well-defined physical properties that can be reliably determined using standard laboratory techniques. While its biological activity is not yet extensively documented, its structural similarity to known kinase inhibitors suggests it is a promising candidate for further investigation in drug discovery programs, particularly in the area of oncology. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this and related pyrrole derivatives.
References
Methyl 4-chloro-1H-pyrrole-2-carboxylate: A Technical Guide for Researchers
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-1H-pyrrole-2-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry. Its substituted pyrrole core is a common motif in a wide array of biologically active molecules. This document provides a comprehensive technical overview of its chemical properties, a detailed experimental protocol for its synthesis, potential research applications, and essential safety information.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its use in experimental settings, including reaction stoichiometry calculations, solvent selection, and purification procedures.
| Property | Value |
| Molecular Formula | C₆H₆ClNO₂ |
| Molecular Weight | 159.57 g/mol [1][2] |
| CAS Number | 1194-96-3[1] |
| Appearance | White to off-white solid (typical) |
| Melting Point | 100-101 °C[1] |
| Boiling Point | 278.2 ± 20.0 °C (Predicted)[1] |
| Density | 1.356 ± 0.06 g/cm³ (Predicted)[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the electrophilic chlorination of its parent ester, Methyl 1H-pyrrole-2-carboxylate. The use of N-Chlorosuccinimide (NCS) is a common and effective method for this transformation, offering regioselective chlorination at the electron-rich pyrrole ring.
Experimental Protocol: Synthesis via Electrophilic Chlorination
This protocol is based on established methods for the chlorination of pyrrole derivatives.[3]
Objective: To synthesize this compound from Methyl 1H-pyrrole-2-carboxylate.
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Chlorinating Agent: Dissolve N-Chlorosuccinimide (1.0-1.1 equivalents) in a minimal amount of anhydrous acetonitrile and add it dropwise to the stirred pyrrole solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. Partition the resulting residue between dichloromethane and water.
-
Washing: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel to afford pure this compound.
Role in Medicinal Chemistry and Drug Development
Pyrrole-2-carboxamides and related structures are recognized as important scaffolds in drug discovery. The specific substitution pattern on the pyrrole ring is critical for modulating biological activity, selectivity, and pharmacokinetic properties.
This compound serves as a key intermediate for introducing a 4-chloro-substituted pyrrole moiety into larger, more complex molecules. This chlorinated scaffold is of particular interest in the development of novel therapeutic agents. For instance, the broader class of pyrrole-2-carboxamides has been extensively investigated as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for developing new treatments against drug-resistant tuberculosis.[4] The presence of a halogen, such as chlorine, can significantly influence binding affinity, metabolic stability, and cell permeability.
Predicted Spectroscopic Data
While experimental spectra should be obtained for confirmation, the following are the expected characteristics based on the molecule's structure:
-
¹H NMR:
-
N-H Proton: A broad singlet, typically downfield (> 9 ppm).
-
Pyrrole Protons: Two doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons at the C3 and C5 positions.
-
Methyl Protons: A singlet around 3.8 ppm corresponding to the three protons of the methyl ester group.
-
-
¹³C NMR: Expected signals would include those for the two carbonyl carbons (ester), the four carbons of the pyrrole ring, and the methyl carbon. The carbon attached to the chlorine (C4) would be significantly shifted.
-
IR Spectroscopy: Characteristic peaks would include a sharp C=O stretch for the ester (approx. 1700-1730 cm⁻¹), an N-H stretch (approx. 3200-3400 cm⁻¹), and C-Cl stretches in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak (M⁺) would show a characteristic isotopic pattern for a compound containing one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
Safety and Handling
Based on safety data sheets for structurally related compounds such as pyrrole-2-carboxaldehyde, this compound should be handled with care.[5][6]
-
Hazards: Assumed to cause skin irritation, serious eye irritation, and potential respiratory irritation.
-
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting.
References
- 1. chembk.com [chembk.com]
- 2. This compound - CAS:1194-96-3 - Sunway Pharm Ltd [3wpharm.com]
- 3. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
Unveiling the Molecular Architecture: A Technical Guide to Methyl 4-chloro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural elucidation of Methyl 4-chloro-1H-pyrrole-2-carboxylate. The following sections detail its physicochemical properties, a plausible synthetic route, and an analysis of its spectral data, offering a foundational resource for its application in research and development.
Physicochemical Properties
This compound is a halogenated pyrrole derivative with the chemical formula C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol .[1][2] Its structure consists of a central pyrrole ring substituted with a chlorine atom at the 4-position and a methyl carboxylate group at the 2-position. Publicly available data indicates its melting point to be in the range of 100-101°C.[1]
| Property | Value | Source |
| CAS Number | 1194-96-3 | [1] |
| Molecular Formula | C₆H₆ClNO₂ | [1][2] |
| Molecular Weight | 159.57 g/mol | [1][2] |
| Melting Point | 100-101 °C | [1] |
| Predicted Boiling Point | 278.2 ± 20.0 °C | [1] |
| Predicted Density | 1.356 ± 0.06 g/cm³ | [1] |
Synthesis and Structural Confirmation
A common approach involves the direct chlorination of the parent compound, Methyl 1H-pyrrole-2-carboxylate, using a suitable chlorinating agent such as N-chlorosuccinimide (NCS). The reaction would likely be carried out in an appropriate organic solvent at a controlled temperature to favor the formation of the 4-chloro isomer. It is important to note that direct electrophilic halogenation of the pyrrole ring can often lead to a mixture of isomers, necessitating purification by methods such as column chromatography.[3]
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Spectroscopic Data for Structure Elucidation
Detailed experimental spectra for this compound are not widely published. Therefore, the following data is predicted based on the analysis of structurally similar compounds and general principles of spectroscopy. These predicted values serve as a guide for the interpretation of experimental data.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the methyl ester group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 10.0 | br s | 1H | N-H |
| ~ 7.0 - 7.2 | d | 1H | H-5 |
| ~ 6.8 - 7.0 | d | 1H | H-3 |
| ~ 3.8 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~ 160 - 165 | C=O (ester) |
| ~ 125 | C-2 |
| ~ 120 | C-5 |
| ~ 115 | C-4 |
| ~ 110 | C-3 |
| ~ 52 | -OCH₃ |
Mass Spectrometry (Predicted)
Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation pattern.
| m/z | Interpretation |
| 159/161 | [M]⁺∙ (Molecular ion peak, showing isotopic pattern for chlorine) |
| 128/130 | [M - OCH₃]⁺ |
| 100/102 | [M - COOCH₃]⁺ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | N-H Stretch |
| ~ 3100-3000 | Medium | C-H Stretch (aromatic) |
| ~ 2950 | Medium | C-H Stretch (aliphatic) |
| ~ 1720 | Strong | C=O Stretch (ester) |
| ~ 1550 | Medium | C=C Stretch (pyrrole ring) |
| ~ 1100 | Strong | C-O Stretch (ester) |
| ~ 750 | Strong | C-Cl Stretch |
Experimental Protocols (Generalized)
The following are generalized experimental protocols for the synthesis and characterization of this compound, based on standard laboratory techniques.
Synthesis: Chlorination of Methyl 1H-pyrrole-2-carboxylate
-
Dissolution: Dissolve Methyl 1H-pyrrole-2-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a controlled temperature, typically 0°C, using an ice bath.
-
Reagent Addition: Slowly add a solution of N-chlorosuccinimide (1.0 - 1.1 equivalents) in the same solvent to the stirred reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., sodium thiosulfate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate this compound.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Obtain the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Logical Workflow for Structure Elucidation
The process of confirming the structure of a synthesized compound like this compound follows a logical progression of analytical techniques.
Caption: Logical workflow for the synthesis and structural elucidation of a target compound.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-chloro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 4-chloro-1H-pyrrole-2-carboxylate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally similar pyrrole derivatives. This document outlines the expected chemical shifts, coupling constants, and signal multiplicities, along with a standard experimental protocol for acquiring such a spectrum.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the N-H proton, two aromatic protons on the pyrrole ring, and the methyl protons of the ester group. The electron-withdrawing effects of the chloro and carboxylate groups, as well as the electronic nature of the pyrrole ring, significantly influence the chemical shifts of the ring protons.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 9.0 - 12.0 | broad singlet (br s) | - | 1H |
| H5 | 6.8 - 7.2 | doublet (d) | ~2-3 | 1H |
| H3 | 6.2 - 6.6 | doublet (d) | ~2-3 | 1H |
| -OCH₃ | ~3.8 | singlet (s) | - | 3H |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Structural and Signaling Visualization
The chemical structure of this compound and the through-bond coupling relationships between the pyrrole ring protons are illustrated below.
Figure 1: Chemical structure and proton assignments for this compound.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for obtaining a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Purity: Ensure the sample is of high purity to avoid signals from impurities that could complicate spectral interpretation.[1]
-
Solvent: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent. Common choices include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent can affect the chemical shift, particularly of the N-H proton, due to hydrogen bonding.[1][2]
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Parameters: The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer:[3]
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Spectral Width: A spectral width of 12-16 ppm is recommended to encompass all expected proton signals.[1]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typically used.[1]
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds between pulses allows for adequate spin-lattice relaxation.[1]
-
Number of Scans (NS): 8 to 16 scans are usually averaged to improve the signal-to-noise ratio.[1]
-
Temperature: Spectra are typically acquired at room temperature (around 298 K).
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected to ensure accurate integration of the signals.
-
Referencing: The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
Integration: The relative integrals of the signals should be determined to confirm the number of protons corresponding to each peak.
Logical Workflow for Spectral Analysis
The process of predicting and analyzing the ¹H NMR spectrum follows a logical progression from understanding the molecular structure to interpreting the final spectrum.
Figure 2: Workflow for the prediction and analysis of the ¹H NMR spectrum.
References
Mass Spectrometry of Methyl 4-chloro-1H-pyrrole-2-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mass spectrometric behavior of Methyl 4-chloro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines predicted fragmentation patterns, experimental protocols for analysis, and visual representations of the underlying processes to aid in the structural elucidation and characterization of this molecule and its analogs.
Introduction
This compound (C₆H₆ClNO₂) is a substituted pyrrole derivative with a molecular weight of approximately 159.57 g/mol .[1] Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of such compounds through the analysis of their fragmentation patterns upon ionization. This guide will focus primarily on the predicted behavior of this molecule under Electron Ionization (EI), a common technique for the analysis of relatively small, volatile organic molecules.
Predicted Mass Spectrometry Data
While a publicly available mass spectrum for this compound is not readily found, a plausible fragmentation pattern can be predicted based on the known mass spectrometric behavior of similar pyrrole derivatives and general principles of organic mass spectrometry. The following table summarizes the expected major ions, their mass-to-charge ratio (m/z), and predicted relative abundances under typical EI-MS conditions. The presence of chlorine is expected to produce characteristic isotopic patterns for chlorine-containing fragments (approximately a 3:1 ratio for ³⁵Cl:³⁷Cl). For simplicity, the m/z values in the table correspond to the ³⁵Cl isotope.
| Predicted Fragment Ion | Structure | m/z (³⁵Cl) | Predicted Relative Abundance (%) | Postulated Fragmentation Pathway |
| [M]⁺ | Molecular Ion | 159 | 80-100 | Initial ionization |
| [M - OCH₃]⁺ | 128 | 40-60 | Loss of the methoxy radical from the ester | |
| [M - COOCH₃]⁺ | 100 | 20-40 | Loss of the carbomethoxy radical | |
| [M - Cl]⁺ | 124 | 10-20 | Loss of a chlorine radical | |
| [C₄H₃NCl]⁺ | 100 | 5-15 | Fragmentation of the ester side chain | |
| [C₄H₄N]⁺ | 66 | 5-10 | Loss of chlorine and the ester group |
Proposed Fragmentation Pathway
Under electron ionization, this compound is expected to undergo a series of fragmentation events. The molecular ion ([M]⁺) is likely to be prominent. Key fragmentation steps are predicted to involve the ester functional group and the chlorine substituent. The loss of the methoxy radical (•OCH₃) to form an acylium ion is a common fragmentation pathway for methyl esters. Another expected fragmentation is the loss of the entire carbomethoxy group (•COOCH₃). The cleavage of the carbon-chlorine bond can also occur, leading to the loss of a chlorine radical.
Caption: Proposed EI fragmentation pathway for this compound.
Experimental Protocols
Acquiring high-quality mass spectra for this compound involves sample preparation, instrument setup, and data acquisition. The following is a general protocol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation
-
Solvent Selection: Dissolve a small amount (typically 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. The solvent should be of high purity to avoid interference.
-
Concentration: The concentration may need to be adjusted depending on the sensitivity of the instrument. A typical starting concentration is in the range of 10-100 µg/mL.
-
Filtration: If the sample contains any particulate matter, filter the solution through a 0.22 µm syringe filter before injection.
2. Gas Chromatography (GC) Method
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1 (can be adjusted based on sample concentration)
-
-
Column: A standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) is suitable.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
3. Mass Spectrometry (MS) Method
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: Scan from m/z 40 to 300
-
Scan Speed: A scan speed of at least 2 scans/second is recommended.
4. Data Analysis
-
Background Subtraction: Perform background subtraction on the acquired total ion chromatogram (TIC) to obtain a clean mass spectrum of the analyte peak.
-
Spectral Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the predicted pattern and known fragmentation behaviors of similar compounds.
-
Library Search: If available, compare the acquired spectrum against a mass spectral library (e.g., NIST, Wiley) for potential matches.
Experimental Workflow
The general workflow for the mass spectrometric analysis of this compound is depicted below.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation data and detailed experimental protocols offer a robust starting point for researchers and scientists working with this compound. The provided visualizations of the fragmentation pathway and experimental workflow serve to clarify the complex processes involved in its analysis. Accurate mass measurements and tandem mass spectrometry (MS/MS) experiments could further refine the proposed fragmentation pathways and provide even greater structural detail.
References
An In-depth Technical Guide to the Infrared Spectrum of Methyl 4-chloro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of Methyl 4-chloro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectral data, this guide presents a predicted IR spectrum generated through computational methods. This information is valuable for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Infrared Spectrum Analysis
The predicted infrared spectrum of this compound reveals key vibrational frequencies associated with its distinct functional groups. The data, summarized in the table below, was obtained using computational chemistry software, providing a reliable estimate of the compound's spectral characteristics.
| Wave Number (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3400 | N-H Stretch | Pyrrole N-H |
| ~3100 | C-H Stretch (aromatic) | Pyrrole C-H |
| ~2950 | C-H Stretch (aliphatic) | Methyl C-H |
| ~1720 | C=O Stretch | Ester Carbonyl |
| ~1550 | C=C Stretch | Pyrrole Ring |
| ~1450 | C-H Bend (aliphatic) | Methyl C-H |
| ~1250 | C-O Stretch | Ester C-O |
| ~1100 | C-N Stretch | Pyrrole Ring |
| ~750 | C-Cl Stretch | Chloroalkane |
Experimental Protocols
While a specific experimental spectrum for this compound is not publicly available, the following are detailed, standard protocols for obtaining an IR spectrum of a solid organic compound. These methods are widely applicable and would be suitable for the analysis of the title compound.
Thin Film Method
The thin film method is a straightforward technique for obtaining a qualitative IR spectrum of a solid sample.
Materials:
-
This compound
-
Volatile solvent (e.g., dichloromethane or acetone)
-
Infrared salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
FTIR spectrometer
Procedure:
-
Dissolve a small amount (a few milligrams) of this compound in a minimal amount of a volatile solvent.
-
Using a pipette, apply a few drops of the solution to the surface of a clean, dry infrared salt plate.
-
Allow the solvent to evaporate completely, which will leave a thin, even film of the compound on the plate.
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum according to the instrument's operating procedure.
Potassium Bromide (KBr) Pellet Method
The KBr pellet method is a common technique for obtaining high-quality IR spectra of solid samples suitable for both qualitative and quantitative analysis.[1][2][3]
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
Vacuum pump (optional, but recommended)
-
FTIR spectrometer
Procedure:
-
Thoroughly grind the dried spectroscopic grade KBr in an agate mortar to a fine powder.
-
Add a small amount (1-2 mg) of this compound to the KBr powder.
-
Continue to grind the mixture until the sample is finely dispersed in the KBr matrix. The mixture should have a uniform, fine consistency.
-
Transfer the mixture to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) to the die to form a thin, transparent or translucent pellet. Using a vacuum during pressing can help to remove trapped air and improve pellet transparency.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum.
Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the analysis and synthesis of this compound.
Signaling Pathways and Drug Development Relevance
While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, substituted pyrroles are a well-established class of compounds with diverse biological activities. They are known to interact with various biological targets, and their derivatives are investigated for applications as anti-inflammatory, antimicrobial, and anticancer agents.
The logical relationship for its potential role in drug development can be visualized as follows:
This guide serves as a foundational resource for professionals working with this compound. The provided predicted spectral data, detailed experimental protocols, and illustrative workflows are intended to facilitate further research and development efforts involving this compound.
References
Synthesis of Methyl 4-chloro-1H-pyrrole-2-carboxylate from Pyrrole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to Methyl 4-chloro-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis commences from the readily available starting material, pyrrole, and proceeds through a two-step sequence involving the introduction of a methyl ester at the 2-position, followed by selective chlorination at the 4-position. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its practical implementation.
Synthetic Strategy
The overall synthetic transformation from pyrrole to this compound is achieved in two key steps:
-
Acylation of Pyrrole: Introduction of a methoxycarbonyl group at the C2 position of the pyrrole ring to yield Methyl 1H-pyrrole-2-carboxylate.
-
Electrophilic Chlorination: Selective chlorination of the pyrrole ring at the C4 position to afford the final product.
This strategy is advantageous due to the high yields and selectivity achievable in each step, as well as the use of readily accessible reagents.
Experimental Protocols
Step 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate (Intermediate I)
This procedure is adapted from a well-established method for the synthesis of pyrrole-2-carboxylates.[1] It involves the initial acylation of pyrrole with trichloroacetyl chloride to form 2-(trichloroacetyl)pyrrole, which is then converted to the methyl ester by reaction with sodium methoxide.
Reaction:
-
Part A: Synthesis of 2-(trichloroacetyl)pyrrole C₄H₅N + CCl₃COCl → C₄H₄N(COCCl₃) + HCl
-
Part B: Synthesis of Methyl 1H-pyrrole-2-carboxylate C₄H₄N(COCCl₃) + NaOCH₃ → C₆H₇NO₂ + CHCl₃ + NaCl
Materials and Reagents:
-
Pyrrole, freshly distilled
-
Trichloroacetyl chloride
-
Anhydrous diethyl ether
-
Potassium carbonate
-
Anhydrous methanol
-
Sodium metal
-
Hexane
-
Magnesium sulfate
-
Activated charcoal
Procedure:
Part A: 2-(Trichloroacetyl)pyrrole
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, a solution of trichloroacetyl chloride (1.23 moles) in anhydrous diethyl ether (200 mL) is prepared.
-
To the stirred solution, freshly distilled pyrrole (1.2 moles) dissolved in anhydrous diethyl ether (640 mL) is added dropwise over 3 hours. The reaction is exothermic and will cause the mixture to reflux.
-
After the addition is complete, the reaction mixture is stirred for an additional hour.
-
A solution of potassium carbonate (0.724 moles) in water (300 mL) is then slowly added to quench the reaction.
-
The organic layer is separated, dried over magnesium sulfate, and treated with activated charcoal.
-
The mixture is filtered, and the solvent is removed in vacuo. The residue is recrystallized from hexane to yield 2-(trichloroacetyl)pyrrole.
Part B: Methyl 1H-pyrrole-2-carboxylate
-
A solution of sodium methoxide is prepared by carefully dissolving sodium (1.48 g-atom) in anhydrous methanol (4.0 L).
-
To a solution of 2-(trichloroacetyl)pyrrole (from Part A) in anhydrous methanol (6.0 L), the sodium methoxide solution is added over 1.5 hours under a nitrogen atmosphere. An exotherm to approximately 35°C may be observed.
-
The reaction mixture is stirred at room temperature for 2.5 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether (9.0 L) and washed twice with water (700 mL each).
-
The organic layer is dried over anhydrous magnesium sulfate, treated with activated charcoal, and stirred for 1 hour.
-
The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield Methyl 1H-pyrrole-2-carboxylate as a solid.
Step 2: Synthesis of this compound (Final Product)
The selective chlorination of Methyl 1H-pyrrole-2-carboxylate at the 4-position is achieved using sulfuryl chloride in a non-polar solvent. This method has been reported to favor the formation of the 4-chloro isomer.[2]
Reaction:
C₆H₇NO₂ + SO₂Cl₂ → C₆H₆ClNO₂ + SO₂ + HCl
Materials and Reagents:
-
Methyl 1H-pyrrole-2-carboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask, Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) is dissolved in anhydrous diethyl ether.
-
The solution is cooled to 0°C in an ice bath.
-
A solution of sulfuryl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution of the pyrrole ester. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediate, and final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |
| Pyrrole | C₄H₅N | 67.09 | Colorless liquid | -23 |
| Methyl 1H-pyrrole-2-carboxylate | C₆H₇NO₂ | 125.13 | Solid | 73-74 |
| This compound | C₆H₆ClNO₂ | 159.57 | Solid | 100-101[3][4] |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Typical Yield (%) |
| Step 1: Methyl 1H-pyrrole-2-carboxylate | Pyrrole, Trichloroacetyl chloride, NaOCH₃ | Diethyl ether, Methanol | 70-80 (overall) |
| Step 2: this compound | Methyl 1H-pyrrole-2-carboxylate, SO₂Cl₂ | Diethyl ether | Not specified |
Table 3: Spectroscopic Data for this compound
| Type of Data | Observed Values |
| ¹H NMR | The ¹H NMR spectrum is expected to show signals for the methoxy protons, the NH proton, and two pyrrole ring protons. The chemical shifts and coupling constants will be characteristic of the 2,4-disubstituted pattern. |
| ¹³C NMR | The ¹³C NMR spectrum will display signals for the carbonyl carbon, the methoxy carbon, and the four carbons of the pyrrole ring, with chemical shifts influenced by the chloro and methoxycarbonyl substituents. |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.57 g/mol ), with a characteristic isotopic pattern for a monochlorinated compound. |
Visualizations
The following diagrams illustrate the synthetic workflow and the key transformations.
Caption: Overall synthetic workflow for the preparation of this compound from pyrrole.
Caption: Rationale for the regioselective 4-chlorination of Methyl 1H-pyrrole-2-carboxylate.
Conclusion
This technical guide outlines a reliable and well-documented synthetic route for the preparation of this compound from pyrrole. By providing detailed experimental protocols, comprehensive data tables, and clear visual diagrams, this guide serves as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the efficient and reproducible synthesis of this important chemical intermediate.
References
The Versatile Reactivity of 4-Chlorinated Pyrrole Esters: A Technical Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, 4-chlorinated pyrrole esters represent a pivotal class of building blocks in the synthesis of complex molecules and bioactive compounds. Their strategic C-4 halogenation opens a gateway to a diverse array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth exploration of the synthesis and chemical reactivity of these valuable intermediates, offering detailed experimental protocols and quantitative data to facilitate their application in research and development.
The pyrrole scaffold is a ubiquitous motif in a vast number of natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities.[1][2][3] The introduction of a chlorine atom at the C-4 position of a pyrrole ester not only influences the electronic properties of the ring but also provides a reactive handle for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized and structurally diverse molecules.
Synthesis of 4-Chlorinated Pyrrole Esters
The most common approach for the synthesis of 4-chlorinated pyrrole esters involves the direct electrophilic chlorination of a corresponding pyrrole ester precursor. N-chlorosuccinimide (NCS) is a widely used and effective chlorinating agent for this transformation.
Experimental Protocol: Chlorination of Ethyl 1H-pyrrole-2-carboxylate
A solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is cooled to 0 °C. To this solution, N-chlorosuccinimide (1.0-1.2 equivalents) is added portion-wise, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired ethyl 4-chloro-1H-pyrrole-2-carboxylate.[4]
Caption: Synthesis of a 4-chlorinated pyrrole ester.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond at the 4-position of the pyrrole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the elaboration of the pyrrole core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 4-chlorinated pyrrole ester and various organoboron compounds. This reaction is widely used to introduce aryl and heteroaryl substituents.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 78 |
| 4 | 4-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 65 |
Table 1: Suzuki-Miyaura Coupling of Ethyl 4-chloro-1H-pyrrole-2-carboxylate with Various Arylboronic Acids.
To a degassed mixture of ethyl 4-chloro-1H-pyrrole-2-carboxylate (1 equivalent), the corresponding arylboronic acid (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/water, 4:1) is added the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos). The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Heck Coupling
The Heck reaction enables the arylation or vinylation of the 4-position of the pyrrole ester with alkenes. This reaction is particularly useful for the synthesis of substituted styrenyl-pyrroles.
| Entry | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 120 | 75 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | 82 |
| 3 | 4-Vinylpyridine | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Cs₂CO₃ | Dioxane | 110 | 68 |
Table 2: Heck Coupling of Methyl 4-chloropyrrole-2-carboxylate with Various Olefins.
A mixture of methyl 4-chloropyrrole-2-carboxylate (1 equivalent), the olefin (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if required), and a base (e.g., triethylamine) in a suitable solvent (e.g., DMF or acetonitrile) is heated in a sealed tube under an inert atmosphere. After completion of the reaction, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to 4-amino-pyrrole derivatives, which are important scaffolds in medicinal chemistry.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ | Dioxane | 110 | 95 |
| 3 | n-Butylamine | PdCl₂(dppf) (5) | - | K₃PO₄ | t-BuOH | 90 | 72 |
Table 3: Buchwald-Hartwig Amination of Ethyl 4-chloro-1H-pyrrole-2-carboxylate with Various Amines.
In a glovebox, a mixture of ethyl 4-chloro-1H-pyrrole-2-carboxylate (1 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., NaOt-Bu) is assembled in a vial. A dry, degassed solvent (e.g., toluene) is added, and the vial is sealed and heated. After the reaction is complete, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[5]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds, enabling the introduction of alkynyl moieties at the 4-position of the pyrrole ester.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 85 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | DIPA | DMF | 80 | 90 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 78 |
Table 4: Sonogashira Coupling of Methyl 4-chloropyrrole-2-carboxylate with Terminal Alkynes.
To a solution of methyl 4-chloropyrrole-2-carboxylate (1 equivalent) and the terminal alkyne (1.2 equivalents) in a degassed solvent (e.g., THF) are added the palladium catalyst (e.g., Pd(PPh₃)₄), the copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine). The reaction mixture is stirred at the indicated temperature under an inert atmosphere until completion. The solvent is then removed, and the residue is purified by column chromatography.[6]
Caption: Reactivity of 4-chlorinated pyrrole esters.
Application in the Synthesis of Bioactive Molecules: The Lamellarins
4-Halogenated pyrrole derivatives are key intermediates in the total synthesis of numerous biologically active natural products. A prominent example is the lamellarin class of marine alkaloids, which exhibit a range of potent biological activities, including cytotoxicity against cancer cell lines.[7][8] Lamellarin G, for instance, has been synthesized using strategies that involve the functionalization of a pyrrole core.
While the direct use of a 4-chlorinated pyrrole ester in a published total synthesis of Lamellarin G is not explicitly detailed in the initial search results, the synthetic strategies often rely on halogenated pyrrole precursors that undergo cross-coupling reactions to build the complex polyaromatic framework.[1] For example, a synthetic approach could involve the Suzuki-Miyaura coupling of a 4-chloropyrrole ester with appropriate arylboronic acids to construct the core structure of lamellarins.
The mechanism of action for some lamellarins, such as Lamellarin D, involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[9][10] This inhibition leads to the stabilization of the topoisomerase I-DNA cleavage complex, resulting in DNA strand breaks and ultimately apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Marine Pyrrole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijnc.ir [ijnc.ir]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Molecular determinants of topoisomerase I poisoning by lamellarins: comparison with camptothecin and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lamellarin D: a novel potent inhibitor of topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Methyl 4-chloro-1H-pyrrole-2-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility of Methyl 4-chloro-1H-pyrrole-2-carboxylate. Due to the limited publicly available quantitative solubility data for this specific compound, this guide also presents information on a structurally similar molecule and outlines a general experimental protocol for solubility determination.
Physicochemical Properties
This compound is a chemical compound with the molecular formula C6H6ClNO2 and a molar mass of 159.57 g/mol .[1] Its predicted density is approximately 1.356 g/cm³, and it has a melting point of 100-101°C and a predicted boiling point of 278.2°C.
| Property | Value | Source |
| CAS Number | 1194-96-3 | [1][2][3] |
| Molecular Formula | C6H6ClNO2 | [1] |
| Molar Mass | 159.57 g/mol | [1] |
| Melting Point | 100-101°C | |
| Boiling Point | 278.2 ± 20.0 °C (Predicted) | |
| Density | 1.356 ± 0.06 g/cm³ (Predicted) |
Solubility Data
Solubility of a Structurally Related Analog: Methyl 4-bromo-1H-pyrrole-2-carboxylate
While data for the chloro- derivative is scarce, solubility information for the analogous bromo- compound, Methyl 4-bromo-1H-pyrrole-2-carboxylate, is available in a mixed solvent system. This can provide some insight into the potential solubility characteristics of the chloro- derivative due to their structural similarities.
| Solvent System | Solubility |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 5 mg/mL (24.51 mM) |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (24.51 mM) |
| 10% DMSO / 90% Corn Oil | ≥ 5 mg/mL (24.51 mM) |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined.[4]
Experimental Protocol for Solubility Determination (Isothermal Equilibrium Method)
For researchers needing to determine the solubility of this compound, the isothermal equilibrium method is a standard and reliable approach.
Objective: To determine the saturation solubility of a compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The goal is to have undissolved solid present.
-
Equilibration: Place the vials in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, allow the vials to rest at the constant temperature to let the undissolved solid settle. For finer particles, centrifugation at the same temperature can be used to ensure a clear supernatant.
-
Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of a suitable solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at that temperature.
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound using the isothermal equilibrium method.
Caption: General workflow for determining compound solubility.
References
Stability and storage conditions for Methyl 4-chloro-1H-pyrrole-2-carboxylate
An In-depth Technical Guide on the Stability and Storage of Methyl 4-chloro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted pyrrole derivative. Pyrrole and its analogs are key heterocyclic scaffolds found in numerous natural products and pharmaceutically active compounds. Understanding the chemical stability and establishing appropriate storage conditions for this intermediate is critical for ensuring its integrity, purity, and performance in research and development, particularly in drug discovery and manufacturing where reproducibility and quality are paramount.
This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and potential degradation pathways for this compound. It also includes detailed experimental protocols for conducting stability and forced degradation studies, based on established methods for related pyrrole derivatives.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 1194-96-3 | [1][2] |
| Molecular Formula | C₆H₆ClNO₂ | [1][2] |
| Molecular Weight | 159.57 g/mol | [1][2] |
| Appearance | Light brown to brown solid | [1] |
| Melting Point | 100-101 °C | [1] |
| Boiling Point | 278.2 ± 20.0 °C (Predicted) | [1] |
| Density | 1.356 ± 0.06 g/cm³ (Predicted) | [1] |
Stability Profile and Potential Degradation
Key potential degradation pathways include:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-chloro-1H-pyrrole-2-carboxylic acid. Studies on similar pyrrole esters confirm this vulnerability, especially in strong acidic or alkaline media.[6][7]
-
Oxidation: The electron-rich pyrrole ring is prone to oxidation. Exposure to common laboratory oxidants (e.g., hydrogen peroxide) or atmospheric oxygen over long periods can lead to the formation of various oxidized by-products and ring-opened species.
-
Photodegradation: Pyrrole moieties can undergo both direct and indirect photodegradation upon exposure to UV light.[4][8] The photodissociation is often initiated by the cleavage of bonds within the molecule, such as the N-H bond.[9][10] The presence of a chloro-substituent may also influence the photochemical behavior.
-
Dechlorination: Although generally stable, the chloro-substituent could potentially be removed under specific reductive or harsh hydrolytic conditions, leading to the formation of Methyl 1H-pyrrole-2-carboxylate.[11][12]
Hypothetical Degradation Pathway
The following diagram illustrates the potential degradation products of this compound when subjected to various stress conditions.
Caption: Hypothetical degradation pathways for this compound.
Recommended Storage and Handling
To ensure the long-term stability and prevent degradation of this compound, the following storage and handling procedures are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8 °C. | To slow down potential thermal degradation pathways and maintain chemical stability. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation from atmospheric oxygen, which can cause discoloration and impurity formation.[3] |
| Light | Protect from light. Store in an amber vial or light-proof container. | To prevent photodegradation, as pyrrole moieties are known to be sensitive to UV light.[4][8] |
| Moisture | Keep container tightly sealed in a dry place. | To prevent hydrolysis of the methyl ester group. |
| Handling | Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.[13][14] | To avoid skin and eye irritation and minimize inhalation exposure. |
Experimental Protocols for Stability Testing
For researchers needing to generate specific stability data, forced degradation studies are essential.[15][16][17] These studies deliberately stress the compound to identify likely degradation products and develop stability-indicating analytical methods.[18] The following protocols are based on standard methodologies applied to related pyrrole derivatives.[6][7][19]
General Stock Solution Preparation
Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL). This stock will be used for the stress studies.
Forced Hydrolysis
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl). Heat the solution at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M sodium hydroxide (NaOH), and dilute to a final concentration for analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain the solution at room temperature or slightly elevated temperature (e.g., 40 °C). At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis. Basic hydrolysis of esters is typically faster than acidic hydrolysis.
Forced Oxidation
-
Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the mixture at room temperature and protected from light for a set period (e.g., 24 hours).
-
Withdraw samples at specified intervals, quench any remaining H₂O₂ if necessary, and dilute for analysis.
Photostability Testing
-
Expose a solution of the compound, as well as the solid compound, to a calibrated light source according to ICH Q1B guidelines. This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Maintain a dark control sample in parallel under the same temperature conditions.
-
Analyze the stressed and control samples after the exposure period.
Thermal Stress Testing
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80 °C or higher, but below the melting point).
-
Analyze samples at various time points (e.g., 1, 3, 7 days) to assess the extent of degradation.
Sample Analysis: Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the intact parent compound from all potential degradation products.[19]
-
System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (e.g., 225 nm is common for pyrrole derivatives).[6][7]
-
Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Experimental Workflow Diagram
Caption: General workflow for forced degradation studies.
References
- 1. chembk.com [chembk.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. Exploring the photodegradation of pyrroles – Environmental Chemistry | ETH Zurich [envchem.ethz.ch]
- 5. mdpi.com [mdpi.com]
- 6. oatext.com [oatext.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. mcneill-group.org [mcneill-group.org]
- 9. Controlling the Photostability of Pyrrole with Optical Nanocavities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. eurochlor.org [eurochlor.org]
- 13. fishersci.com [fishersci.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. biomedres.us [biomedres.us]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Methodological & Application
Application Notes and Protocols: The Use of Methyl 4-chloro-1H-pyrrole-2-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-1H-pyrrole-2-carboxylate is a halogenated heterocyclic building block of significant interest in medicinal chemistry. The pyrrole scaffold is a common motif in a vast array of biologically active compounds, including antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3][4][5] The presence of a chlorine atom at the 4-position and a methyl ester at the 2-position provides two strategic points for chemical modification, making this molecule a versatile starting material for the synthesis of diverse compound libraries. The chloro-substituent can be readily functionalized through cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide bond formation. These features allow for the systematic exploration of the structure-activity relationships (SAR) of novel pyrrole-based drug candidates.
Synthesis of this compound
The synthesis of this compound can be achieved through the electrophilic chlorination of the corresponding pyrrole precursor. A general and effective method involves the use of a chlorinating agent such as N-chlorosuccinimide (NCS). The reaction is typically performed in an inert solvent at a controlled temperature to ensure regioselectivity.
Experimental Protocol: Synthesis of this compound
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
N-chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM or MeCN in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-chlorosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Medicinal Chemistry: Synthesis of Bioactive Molecules
This compound is a valuable intermediate for the synthesis of various therapeutic agents. Its utility is exemplified in the development of potent inhibitors of bacterial and mycobacterial enzymes. While direct literature on the use of the 4-chloro derivative is limited, extensive research on the analogous Methyl 4-bromo-1H-pyrrole-2-carboxylate in the development of antitubercular agents targeting Mycobacterial Membrane Protein Large 3 (MmpL3) provides a strong precedent for its application.[6] The synthetic strategies and biological activities are expected to be comparable.
The general workflow for the elaboration of this compound into potential drug candidates involves three key steps:
-
Hydrolysis: The methyl ester is saponified to the corresponding carboxylic acid.
-
Amide Coupling: The carboxylic acid is coupled with a diverse range of amines to introduce structural variety.
-
Cross-Coupling: The chloro group at the 4-position is functionalized, typically via a Suzuki-Miyaura cross-coupling reaction, to introduce various aryl or heteroaryl moieties.
Caption: Synthetic workflow for the derivatization of this compound.
Quantitative Data of Bioactive Pyrrole Derivatives
The following table summarizes the in vitro antitubercular activity of a series of pyrrole-2-carboxamide derivatives synthesized from the analogous Methyl 4-bromo-1H-pyrrole-2-carboxylate.[6] The data is presented as Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Rv. Similar activities can be anticipated for the corresponding 4-chloro analogs.
| Compound ID | R1 Group (at 4-position) | R2 Group (on amide) | MIC (µg/mL)[6] |
| 1 | 2-Chlorophenyl | Adamantan-2-yl | >32 |
| 2 | 4-Chlorophenyl | Adamantan-2-yl | 0.06 |
| 3 | 2-Fluorophenyl | Adamantan-2-yl | <0.016 |
| 4 | 3-Fluorophenyl | Adamantan-2-yl | <0.016 |
| 5 | 4-Fluorophenyl | Adamantan-2-yl | <0.016 |
| 6 | 4-(Trifluoromethyl)phenyl | Adamantan-2-yl | 0.125 |
| 7 | Pyridin-4-yl | Adamantan-2-yl | 0.25 |
| 8 | 6-Methoxypyridin-3-yl | Adamantan-2-yl | 0.125 |
| 9 | 6-Chloropyridin-3-yl | Adamantan-2-yl | <0.016 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v), add LiOH (2-3 equivalents).
-
Stir the reaction mixture at room temperature overnight or until TLC indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate in vacuo to yield 4-chloro-1H-pyrrole-2-carboxylic acid, which can often be used in the next step without further purification.
Protocol 2: Amide Coupling of 4-chloro-1H-pyrrole-2-carboxylic acid
Materials:
-
4-chloro-1H-pyrrole-2-carboxylic acid
-
Desired amine (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve 4-chloro-1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and a halide.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-chloro-1H-pyrrole-2-carboxamide derivative
-
Aryl- or heteroarylboronic acid (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 5-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the 4-chloro-1H-pyrrole-2-carboxamide derivative (1 equivalent), the boronic acid (1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl2), and the base (e.g., K2CO3).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the final coupled product.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its dual reactive sites allow for the facile and systematic synthesis of diverse libraries of pyrrole derivatives. As demonstrated by the successful development of potent antitubercular agents from the analogous 4-bromo precursor, this scaffold holds significant promise for the discovery of novel therapeutics targeting a wide range of diseases. The protocols outlined herein provide a solid foundation for researchers to explore the rich chemical space accessible from this promising starting material.
References
- 1. mdpi.com [mdpi.com]
- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]
- 3. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Methyl 4-chloro-1H-pyrrole-2-carboxylate: A Versatile Building Block for Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-1H-pyrrole-2-carboxylate is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of a reactive chlorine atom at the C4-position, coupled with the ester functionality at the C2-position, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this versatile scaffold in the synthesis of more complex molecular architectures. The pyrrole core is a common motif in numerous biologically active natural products and synthetic pharmaceuticals, making this building block particularly relevant for drug discovery programs.
Key Applications
The primary applications of this compound stem from its ability to undergo two principal types of transformations:
-
Cross-Coupling Reactions: The chloro-substituent at the C4-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position.
-
Functional Group Manipulation of the Ester: The methyl ester at the C2-position can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid is a key intermediate for the formation of amides, which are prevalent in many bioactive molecules, through coupling with various amines.
These orthogonal reaction sites allow for a modular and flexible approach to the synthesis of highly substituted pyrrole derivatives.
Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the arylation or heteroarylation at the C4-position. It is crucial to note that N-protection of the pyrrole ring is often necessary to prevent side reactions such as dehalogenation, particularly with more reactive aryl bromides, and is highly recommended for the less reactive aryl chlorides.[1] The following protocol is adapted from a procedure for the analogous 4-bromo-pyrrole derivative and may require optimization for the chloro-substituted substrate, potentially including the use of more active catalyst systems (e.g., those employing more electron-rich and bulky phosphine ligands) or higher reaction temperatures.[1]
a. N-Protection of this compound
Caption: N-Protection of the pyrrole nitrogen.
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected product.
b. Suzuki-Miyaura Coupling of N-Protected this compound
Caption: Suzuki-Miyaura coupling reaction workflow.
Protocol:
-
To a degassed solution of N-SEM-protected this compound (1.0 eq.) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1), add the corresponding arylboronic acid (1.5 eq.), sodium carbonate (Na2CO3, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq.).
-
Heat the reaction mixture to 80 °C under an inert atmosphere and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of an Analogous 4-Bromo-Pyrrole Derivative [1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 91 |
| 2 | 4-Chlorophenylboronic acid | Methyl 4-(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 85 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 77 |
| 4 | 2-Chlorophenylboronic acid | Methyl 4-(2-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 93 |
| 5 | Pyridin-3-ylboronic acid | Methyl 4-(pyridin-3-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate | 41 |
Hydrolysis of the Methyl Ester and Subsequent Amide Coupling
The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for the synthesis of amides. This two-step sequence is fundamental in the preparation of many bioactive pyrrole-2-carboxamides.
a. Hydrolysis of this compound
Caption: Hydrolysis of the methyl ester.
Protocol:
-
To a solution of this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide monohydrate (LiOH·H2O, 2.0 eq.).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-chloro-1H-pyrrole-2-carboxylic acid.
b. Amide Coupling of 4-chloro-1H-pyrrole-2-carboxylic acid
Caption: Amide coupling reaction workflow.
Protocol:
-
To a solution of 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq.), and N,N-diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Quantitative Data for Amide Coupling of an Analogous 4-Bromo-Pyrrole Carboxylic Acid
| Entry | Amine | Product | Yield (%) |
| 1 | Adamantan-2-amine | N-(Adamantan-2-yl)-4-bromo-1H-pyrrole-2-carboxamide | Not specified |
| 2 | Cyclohexylamine | 4-Bromo-N-cyclohexyl-1H-pyrrole-2-carboxamide | Not specified |
| 3 | Aniline | 4-Bromo-N-phenyl-1H-pyrrole-2-carboxamide | Not specified |
Note: Specific yield data for these particular amide couplings were not provided in the cited literature, but this transformation is generally high-yielding.
Conclusion
This compound is a highly adaptable building block for the synthesis of a wide range of substituted pyrrole derivatives. The protocols provided herein for Suzuki-Miyaura coupling and amide bond formation, based on established procedures for analogous compounds, offer a solid foundation for the exploration of new chemical entities. Researchers and drug development professionals can leverage the reactivity of this compound to access novel molecular scaffolds with potential applications in various therapeutic areas. Careful consideration of reaction conditions, particularly the need for N-protection in cross-coupling reactions, is essential for successful synthetic outcomes.
References
Synthesis of pyrrole-2-carboxamide derivatives from Methyl 4-chloro-1H-pyrrole-2-carboxylate
Introduction
Pyrrole-2-carboxamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. This scaffold is a key pharmacophore in numerous molecules exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The synthesis of diverse libraries of these derivatives is crucial for structure-activity relationship (SAR) studies and the identification of novel therapeutic agents. This document provides a detailed protocol for the synthesis of pyrrole-2-carboxamide derivatives starting from the commercially available or readily synthesized Methyl 4-chloro-1H-pyrrole-2-carboxylate.
Therapeutic Relevance
Recent research has highlighted the potent antitubercular activity of pyrrole-2-carboxamide derivatives.[3][4] Specifically, certain derivatives have been identified as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[3][4] MmpL3 is an essential transporter responsible for exporting mycolic acids, critical components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death. This mechanism of action makes MmpL3 an attractive target for developing new drugs to combat drug-resistant tuberculosis.[3] SAR studies have revealed that bulky substituents on the carboxamide moiety and electron-withdrawing groups on the pyrrole ring can significantly enhance anti-TB activity.[3][4] The hydrogen atoms on the pyrrole and carboxamide nitrogens have also been shown to be crucial for potency, likely due to their involvement in hydrogen bonding with the target protein.[3][4]
Beyond their anti-TB potential, pyrrole-2-carboxamides have been explored as:
-
Broad-spectrum antibacterial agents: Effective against both Gram-positive and Gram-negative bacteria.[5][6]
-
Complex II Inhibitors: In the field of agrochemicals, these compounds have been developed as fungicides that inhibit cellular respiration.[7][8]
-
DNA Minor-Groove Binders: Certain nitropyrrole-based carboxamides serve as intermediates for molecules that can bind to the minor groove of DNA.[9]
The synthetic accessibility and the biological significance of the pyrrole-2-carboxamide scaffold make it a valuable framework for the development of new therapeutic agents.
Experimental Protocols
This section details the two-step synthesis of pyrrole-2-carboxamide derivatives from this compound. The procedure involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amide coupling reaction with a primary or secondary amine.
Step 1: Hydrolysis of this compound
This protocol is adapted from analogous procedures for similar pyrrole esters.[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of methanol and water in a round-bottom flask.
-
Saponification: Add an aqueous solution of sodium hydroxide (1.5-3.0 eq) to the flask.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl. A precipitate of 4-chloro-1H-pyrrole-2-carboxylic acid should form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts and then dry it under vacuum to yield the desired carboxylic acid. The product can be used in the next step without further purification if purity is deemed sufficient by analytical methods (e.g., ¹H NMR).
Step 2: Amide Coupling to Synthesize Pyrrole-2-carboxamide Derivatives
This protocol employs a standard peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for the formation of the amide bond. Other common coupling reagents like HBTU, BOP-Cl, or EDC/HOBt can also be used.[8][10]
Materials:
-
4-chloro-1H-pyrrole-2-carboxylic acid (from Step 1)
-
Desired primary or secondary amine (R¹R²NH) (1.0-1.2 eq)
-
HATU (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reactant Mixture: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pyrrole-2-carboxamide derivative.
-
Characterization: Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes the biological activity of representative N-substituted 4-phenyl-1H-pyrrole-2-carboxamide derivatives, synthesized via a similar pathway involving hydrolysis and amide coupling, against Mycobacterium tuberculosis (M. tb H37Rv).
| Compound ID | R Group (on Carboxamide) | MIC (μg/mL) vs. M. tb H37Rv[3][4] | Cytotoxicity IC₅₀ (μg/mL)[3][4] |
| 1 | Cyclohexyl | 0.5 | >64 |
| 3 | 4,4-Dimethylcyclohexyl | 0.125 | >64 |
| 5 | Adamantan-2-yl | <0.016 | >64 |
| 6 | tert-Butyl | 2 | >64 |
| 7 | Pyrrolidin-1-yl | >32 | >64 |
| 8 | Piperidin-1-yl | >32 | >64 |
| 11 | Phenyl | >32 | >64 |
Data extracted from a study on MmpL3 inhibitors, where the 4-position of the pyrrole ring was substituted with various aryl groups instead of chlorine. The data illustrates the impact of the carboxamide substituent on biological activity.[3][4]
Visualizations
Chemical Synthesis Pathway
Caption: Two-step synthesis of pyrrole-2-carboxamide derivatives.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. znaturforsch.com [znaturforsch.com]
- 9. Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amide synthesis by acylation [organic-chemistry.org]
Application of Methyl 4-chloro-1H-pyrrole-2-carboxylate in the Synthesis of Natural Product Analogues
Introduction
Methyl 4-chloro-1H-pyrrole-2-carboxylate is a versatile heterocyclic building block in organic synthesis, particularly in the construction of complex molecules such as natural product analogues. The presence of a halogen at the 4-position of the pyrrole ring allows for the introduction of various substituents through cross-coupling reactions, making it a valuable precursor for creating diverse molecular scaffolds. This application note details the use of this compound and its bromo-analogue in the synthesis of 4,5-diaryl-1H-pyrrole-2-carboxylates, which are designed as hybrids of the natural products combretastatin A-4 and lamellarin T. These hybrid molecules are of significant interest in medicinal chemistry due to their potential as anti-mitotic and cytotoxic agents.
The key transformation highlighted is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction enables the coupling of the 4-halopyrrole core with a variety of aryl boronic acids, leading to a library of substituted pyrrole derivatives.
Data Presentation
The following table summarizes the quantitative data for the synthesis of various methyl 4-aryl-1H-pyrrole-2-carboxylates via Suzuki-Miyaura coupling of the corresponding 4-bromopyrrole precursor. This data is indicative of the expected yields and reaction times for similar couplings using this compound, although reaction conditions may require optimization.
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 4-phenyl-1H-pyrrole-2-carboxylate | 85 |
| 2 | 4-Chlorophenylboronic acid | Methyl 4-(4-chlorophenyl)-1H-pyrrole-2-carboxylate | 66 |
| 3 | 4-Fluorophenylboronic acid | Methyl 4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate | 70 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 4-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | 77 |
| 5 | 2-Methoxyphenylboronic acid | Methyl 4-(2-methoxyphenyl)-1H-pyrrole-2-carboxylate | 87 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 4-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carboxylate | 72 |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 4-Aryl-1H-pyrrole-2-carboxylates
This protocol is adapted from the synthesis of aryl-substituted pyrroles and can be applied to this compound with appropriate modifications. The reaction involves the palladium-catalyzed coupling of the N-protected 4-halopyrrole with an arylboronic acid.
Materials:
-
This compound (or its N-protected form, e.g., with SEM-Cl)
-
Arylboronic acid (1.5 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2 equivalents)
-
Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon atmosphere
Procedure:
-
To a reaction vessel, add the N-protected this compound (1 equivalent), the arylboronic acid (1.5 equivalents), and sodium carbonate (2 equivalents).
-
Add Pd(PPh₃)₄ (5 mol%) to the mixture.
-
Add a 4:1 mixture of dioxane and water to the vessel.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 4-aryl-1H-pyrrole-2-carboxylate.
-
If an N-protecting group (e.g., SEM) is used, it can be removed under appropriate conditions (e.g., TBAF for SEM) to yield the final N-unsubstituted product.
Mandatory Visualization
Applikations- und Protokollhandbuch: Derivatisierung von Methyl-4-chlor-1H-pyrrol-2-carboxylat für biologisches Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Protokolle für die chemische Derivatisierung von Methyl-4-chlor-1H-pyrrol-2-carboxylat, einem vielseitigen Baustein für die Wirkstoffforschung. Die hier beschriebenen Methoden umfassen N-Alkylierung, Amidkopplung und Suzuki-Miyaura-Kreuzkopplung zur Erzeugung einer diversen Bibliothek von Pyrrolderivaten für das biologische Screening. Zusätzlich werden allgemeine Protokolle für die Evaluierung der antimikrobiellen und antikanzerogenen Aktivität dieser Verbindungen vorgestellt.
Einleitung
Pyrrol-basierte heterozyklische Verbindungen sind ein wichtiger Bestandteil zahlreicher Naturstoffe und pharmazeutischer Wirkstoffe. Sie weisen ein breites Spektrum an biologischen Aktivitäten auf, darunter antimikrobielle, antivirale, entzündungshemmende und antikanzerogene Eigenschaften. Methyl-4-chlor-1H-pyrrol-2-carboxylat ist ein attraktives Ausgangsmaterial für die Synthese neuartiger Wirkstoffkandidaten. Die Präsenz eines reaktiven Chloratoms an der C4-Position und eines NH-Protons im Pyrrolring ermöglicht vielfältige chemische Modifikationen. Dieses Handbuch bietet detaillierte, schrittweise Protokolle zur Derivatisierung dieses Moleküls und zur anschließenden biologischen Evaluierung der synthetisierten Verbindungen.
Derivatisierungsstrategien
Die Derivatisierung von Methyl-4-chlor-1H-pyrrol-2-carboxylat kann an zwei Hauptpositionen erfolgen: am Pyrrol-Stickstoff (N1) und an der C4-Position, an der das Chloratom durch verschiedene Aryl- oder Heteroarylgruppen mittels Kreuzkopplungsreaktionen substituiert werden kann. Des Weiteren kann die Estergruppe zu einem Amid modifiziert werden, um die strukturelle Vielfalt weiter zu erhöhen.
N-Alkylierung des Pyrrolrings
Die Alkylierung des Stickstoffatoms im Pyrrolring ist eine gängige Methode zur Modifikation der physikochemischen Eigenschaften wie Löslichkeit und Lipophilie.
Experimentelles Protokoll: Allgemeine Vorschrift zur N-Alkylierung
-
Reaktionsaufbau: In einem trockenen Rundkolben wird Methyl-4-chlor-1H-pyrrol-2-carboxylat (1,0 Äquiv.) in einem geeigneten aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Acetonitril gelöst.
-
Basenzugabe: Eine Base wie Kaliumcarbonat (K₂CO₃, 2,0 Äquiv.) oder Natriumhydrid (NaH, 1,2 Äquiv., in einem inerten Lösungsmittel wie trockenem DMF) wird unter Rühren zugegeben.
-
Alkylierungsreagenz: Das Alkylierungsreagenz (z.B. ein Alkylhalogenid oder -tosylat, 1,1 Äquiv.) wird langsam zur Suspension gegeben.
-
Reaktionsbedingungen: Die Reaktionsmischung wird bei Raumtemperatur oder erhöhter Temperatur (typischerweise 50-80 °C) gerührt, bis die Umsetzung vollständig ist (Verfolgung mittels Dünnschichtchromatographie, DC).
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und mit einem organischen Lösungsmittel (z.B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Reinigung: Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das N-alkylierte Produkt zu erhalten.
Suzuki-Miyaura-Kreuzkopplung an der C4-Position
Die Suzuki-Miyaura-Kopplung ist eine leistungsstarke Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die es ermöglicht, das Chloratom an der C4-Position durch eine Vielzahl von Aryl- oder Heteroaryl-Boronsäuren zu ersetzen.
Experimentelles Protokoll: Allgemeine Vorschrift zur Suzuki-Miyaura-Kopplung
-
Reaktionsaufbau: In einem trockenen Reaktionsgefäß werden Methyl-4-chlor-1H-pyrrol-2-carboxylat (1,0 Äquiv.), die entsprechende (Hetero)arylboronsäure (1,2-1,5 Äquiv.), eine Base (z.B. Kaliumcarbonat, Cäsiumcarbonat oder Kaliumphosphat, 2,0-3,0 Äquiv.) und ein Palladium-Katalysator (z.B. Pd(PPh₃)₄, 5 mol%) in einem geeigneten Lösungsmittelsystem (z.B. Dioxan/Wasser oder Toluol/Ethanol/Wasser) vorgelegt.
-
Entgasen: Die Reaktionsmischung wird durch mehrmaliges Evakuieren und Spülen mit einem Inertgas (Argon oder Stickstoff) entgast.
-
Reaktionsbedingungen: Die Mischung wird unter Inertgasatmosphäre bei erhöhter Temperatur (typischerweise 80-110 °C) gerührt, bis die Umsetzung vollständig ist (Verfolgung mittels DC oder LC-MS).
-
Aufarbeitung: Nach dem Abkühlen wird die Reaktionsmischung mit Wasser und einem organischen Lösungsmittel (z.B. Ethylacetat) verdünnt. Die Phasen werden getrennt und die wässrige Phase wird erneut mit dem organischen Lösungsmittel extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt. Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.
Amidkopplung
Die Umwandlung der Methylestergruppe in ein Amid kann die biologische Aktivität und die pharmakokinetischen Eigenschaften der Verbindungen erheblich beeinflussen.
Experimentelles Protokoll: Zweistufige Amidkopplung
Schritt 1: Hydrolyse des Esters
-
Reaktion: Methyl-4-chlor-1H-pyrrol-2-carboxylat (1,0 Äquiv.) wird in einem Gemisch aus einem organischen Lösungsmittel (z.B. Tetrahydrofuran (THF) oder Methanol) und einer wässrigen Lösung einer Base (z.B. Lithiumhydroxid (LiOH) oder Natriumhydroxid (NaOH), 2,0-5,0 Äquiv.) gelöst.
-
Bedingungen: Die Mischung wird bei Raumtemperatur oder leicht erhöhter Temperatur gerührt, bis die Hydrolyse vollständig ist.
-
Aufarbeitung: Das organische Lösungsmittel wird im Vakuum entfernt. Der wässrige Rückstand wird mit einer Säure (z.B. 1 M HCl) auf einen pH-Wert von 2-3 angesäuert. Der ausgefallene Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet, um die 4-Chlor-1H-pyrrol-2-carbonsäure zu erhalten.
Schritt 2: Amidkopplung
-
Reaktionsaufbau: Die in Schritt 1 erhaltene Carbonsäure (1,0 Äquiv.), das gewünschte Amin (1,1 Äquiv.) und ein Kopplungsreagenz (z.B. HATU oder EDC/HOBt, 1,2 Äquiv.) werden in einem aprotischen Lösungsmittel wie DMF gelöst.
-
Basenzugabe: Eine organische Base wie N,N-Diisopropylethylamin (DIPEA, 2,0-3,0 Äquiv.) wird zugegeben.
-
Reaktionsbedingungen: Die Reaktion wird bei Raumtemperatur gerührt, bis sie vollständig ist.
-
Aufarbeitung und Reinigung: Die Aufarbeitung erfolgt analog zu den oben beschriebenen Protokollen, gefolgt von einer säulenchromatographischen Reinigung.
Biologisches Screening
Die neu synthetisierten Pyrrolderivate können auf verschiedene biologische Aktivitäten getestet werden. Hier werden allgemeine Protokolle für das Screening auf antimikrobielle und antikanzerogene Wirksamkeit beschrieben.
Antimikrobielles Screening
Experimentelles Protokoll: Bestimmung der minimalen Hemmkonzentration (MHK)
-
Vorbereitung: Eine serielle Verdünnungsreihe der Testverbindungen wird in einem geeigneten Nährmedium (z.B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze) in Mikrotiterplatten hergestellt.
-
Inokulation: Jede Vertiefung wird mit einer standardisierten Suspension des zu testenden Mikroorganismus (z.B. Bakterien oder Pilze) inokuliert.
-
Inkubation: Die Platten werden bei der für den jeweiligen Mikroorganismus optimalen Temperatur (z.B. 37 °C für die meisten Bakterien) für eine definierte Zeit (z.B. 18-24 Stunden) inkubiert.
-
Auswertung: Die MHK wird als die niedrigste Konzentration der Testverbindung bestimmt, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
Tabelle 1: Beispielhafte antimikrobielle Aktivität von Pyrrol-Derivaten (Literaturdaten)
| Verbindung | Organismus | MHK (µg/mL) | Referenz |
| Pyrrol-Derivat A | Staphylococcus aureus | 8 | [1] |
| Pyrrol-Derivat B | Escherichia coli | 16 | [1] |
| Pyrrol-Derivat C | Candida albicans | 4 | [1] |
| Pyrrolamid-Derivat D | Mycobacterium tuberculosis | <0.016 | [2] |
| 1-Arylmethyl-4-aryl-1H-pyrrol-3-carbonsäure | Staphylococcus spp. | >100 | [3] |
Antikanzerogenes Screening
Experimentelles Protokoll: MTT-Assay zur Bestimmung der Zytotoxizität
-
Zellkultur: Krebszellen werden in 96-Well-Platten ausgesät und für 24 Stunden inkubiert, um die Anhaftung zu ermöglichen.
-
Behandlung: Die Zellen werden mit verschiedenen Konzentrationen der Testverbindungen für eine bestimmte Zeit (z.B. 48 oder 72 Stunden) behandelt.
-
MTT-Zugabe: Eine MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung wird zu jeder Vertiefung gegeben und die Platten werden für weitere 2-4 Stunden inkubiert. Lebende Zellen metabolisieren MTT zu einem violetten Formazan-Produkt.
-
Messung: Das Formazan wird in einem geeigneten Lösungsmittel (z.B. DMSO) gelöst und die Absorption bei einer Wellenlänge von ca. 570 nm mit einem Plattenlesegerät gemessen.
-
Auswertung: Die prozentuale Zellviabilität wird berechnet und die IC₅₀-Werte (die Konzentration, bei der 50% des Zellwachstums gehemmt wird) werden bestimmt.
Tabelle 2: Beispielhafte antikanzerogene Aktivität von Pyrrol-Derivaten (Literaturdaten)
| Verbindung | Zelllinie | IC₅₀ (µM) | Referenz |
| Alkynyliertes Pyrrol-Derivat 12l | U251 (Glioblastom) | 2.29 | [4] |
| Alkynyliertes Pyrrol-Derivat 12l | A549 (Lungenkarzinom) | 3.49 | [4] |
| 3-Benzoyl-4-phenyl-pyrrol-Derivat 21 | HepG2 (Leberkarzinom) | 0.5 | [5] |
| 3-Benzoyl-4-phenyl-pyrrol-Derivat 21 | DU145 (Prostatakarzinom) | 0.9 | [5] |
| Pyrrolon-Antimalariamittel 8a | Plasmodium falciparum K1 (EC₅₀) | 0.009 | [6][7] |
Datenpräsentation und Interpretation
Die aus dem biologischen Screening gewonnenen quantitativen Daten (MHK- und IC₅₀-Werte) sollten in übersichtlichen Tabellen zusammengefasst werden, um einen direkten Vergleich der Aktivitäten der verschiedenen Derivate zu ermöglichen. Dies erleichtert die Identifizierung von Struktur-Wirkungs-Beziehungen (SAR), die für die weitere Optimierung von Leitstrukturen entscheidend sind.
Schlussfolgerung
Die Derivatisierung von Methyl-4-chlor-1H-pyrrol-2-carboxylat bietet einen flexiblen und effizienten Zugang zu einer Vielzahl von neuartigen Pyrrol-Derivaten. Die in diesem Handbuch beschriebenen Protokolle für die N-Alkylierung, Suzuki-Miyaura-Kopplung und Amidbildung, in Kombination mit den Methoden für das biologische Screening, stellen eine solide Grundlage für die Identifizierung und Entwicklung neuer potenter Wirkstoffkandidaten dar. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen der synthetisierten Verbindungen wird entscheidend sein, um die Entwicklung von Molekülen mit verbesserter Wirksamkeit und günstigeren pharmakokinetischen Eigenschaften voranzutreiben.
References
- 1. arpgweb.com [arpgweb.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and structure-activity relationships of pyrrolone antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 4-chloro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki coupling reactions using Methyl 4-chloro-1H-pyrrole-2-carboxylate as a key building block. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][2] The protocols and data presented herein are designed to serve as a valuable resource for chemists engaged in the synthesis of novel pyrrole-based compounds.
While direct literature on the Suzuki coupling of this compound is not extensively detailed, the following information is extrapolated from successful couplings of similar chloro-heterocyclic compounds and provides a strong starting point for reaction optimization. The inherent lower reactivity of chloro-heteroarenes compared to their bromo or iodo counterparts often necessitates the use of highly active catalyst systems.[3]
Data Presentation: Typical Reaction Conditions for Suzuki Coupling of Heteroaryl Chlorides
The selection of catalyst, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes common conditions that have been effectively used for the coupling of various heteroaryl chlorides, which can be adapted for this compound.
| Catalyst System (Palladium Source / Ligand) | Base | Solvent(s) | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 | Good to High | A common and effective catalyst for cross-coupling of heteroaryl halides.[4] |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | Tetrahydrofuran (THF) | 50 | Moderate | Effective for resin-supported chloropyrimidines, suggesting applicability to other chloro-heterocycles.[5][6] |
| Pd(OAc)₂ / SPhos or XPhos | K₃PO₄ | Toluene or Dioxane | 80-100 | High | Bulky, electron-rich phosphine ligands are often necessary for challenging couplings of chloro-heterocycles.[3] |
| Pd(PPh₃)₄ | Na₂CO₃ or K₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 85-100 | Moderate to High | A standard catalyst, though may be less effective for less reactive chlorides.[6][7] |
| (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O | Room Temp. | 39-99 | N-heterocyclic carbene (NHC) complexes can be highly active catalysts for Suzuki reactions of heteroaryl chlorides under mild conditions.[8] |
Experimental Protocols
The following is a generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dimethoxyethane (DME) or Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the reaction mixture.
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, ensure the components are degassed prior to addition.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling reaction described in the protocol.
Caption: General workflow for Suzuki coupling.
This workflow diagram outlines the key stages of the Suzuki coupling reaction, from the initial setup of reactants under an inert atmosphere to the final purification of the desired product. Following these steps systematically is crucial for achieving a successful outcome in the synthesis of 4-aryl-1H-pyrrole-2-carboxylates.
References
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of Methyl 4-chloro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the N-alkylation of methyl 4-chloro-1H-pyrrole-2-carboxylate, a crucial transformation for synthesizing a variety of substituted pyrrole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The protocols outlined below are based on established methodologies for the N-alkylation of electron-deficient pyrroles.
Introduction
The N-alkylation of pyrroles is a fundamental reaction in organic synthesis. The pyrrole ring is a common motif in pharmaceuticals, and modifying the nitrogen atom can significantly impact the pharmacological properties of the molecule. This compound is an electron-deficient heterocycle due to the presence of the electron-withdrawing ester and chloro substituents. This electronic nature influences the acidity of the N-H proton and the nucleophilicity of the resulting pyrrolide anion, making the choice of base and reaction conditions critical for successful N-alkylation. The general mechanism involves the deprotonation of the pyrrole nitrogen by a base to form a nucleophilic pyrrolide anion, which then attacks an alkylating agent in a nucleophilic substitution reaction.[1]
Comparative Reaction Conditions for N-Alkylation of Pyrroles
The selection of base, solvent, and alkylating agent is crucial for achieving high yields in the N-alkylation of pyrroles. The following table summarizes various conditions reported in the literature for the N-alkylation of different pyrrole derivatives, providing a useful reference for adapting these methods to this compound.
| Pyrrole Substrate | Alkylating Agent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Pyrrole | Alkyl chlorides | Potassium tert-butoxide | THF | 45 °C | Overnight | High | [2] |
| Pyrrole derivative (2a) | Propargyl bromide | K₂CO₃ (4 equiv.) | DMF | Room Temp. | 14 h | 87 | [3] |
| Pyrrole derivative (2a) | Propargyl bromide | KOH | Acetone | Room Temp. | - | 10 | [3] |
| Electron-deficient pyrroles | Dimethyl carbonate | DABCO (catalytic) | DMF | - | - | 72-98 | [4][5] |
| 2-chloro-1-(1H-pyrrol-2-yl)ethanone | Alkyl halide | K₂CO₃ | DMF | - | - | - | [6] |
Experimental Protocols
Below are three detailed protocols for the N-alkylation of this compound using different bases and alkylating agents. These protocols are adapted from established methods for similar electron-deficient pyrroles.[1][3][6]
Protocol 1: N-Alkylation using Potassium Carbonate in DMF
This protocol is a common and effective method for the N-alkylation of electron-deficient pyrroles with reactive alkyl halides.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.
-
Add anhydrous potassium carbonate (K₂CO₃) (2.0-4.0 equiv.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 equiv.) dropwise to the stirring suspension.
-
Continue stirring the reaction mixture at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Protocol 2: N-Alkylation using Sodium Hydride in THF
This protocol utilizes a stronger base, sodium hydride, which is suitable for less reactive alkylating agents. Caution should be exercised when handling sodium hydride as it is highly reactive and flammable.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equiv.).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous tetrahydrofuran (THF) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: "Green" N-Methylation using Dimethyl Carbonate
This protocol offers a more environmentally friendly approach to N-methylation, avoiding the use of toxic methyl halides.[4][5]
Materials and Reagents:
-
This compound
-
Dimethyl carbonate (DMC)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO), catalytic amount
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Saturated aqueous sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Reaction flask
Procedure:
-
In a reaction flask, combine this compound (1.0 equiv.), dimethyl carbonate (used as both reagent and solvent or in excess), and a catalytic amount of DABCO in anhydrous DMF.
-
Heat the reaction mixture to a temperature between 100-150 °C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N-methylated product.
Visualized Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for the N-alkylation of this compound and the underlying reaction mechanism.
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Reaction pathway for the N-alkylation of this compound.
References
Hydrolysis of Methyl 4-chloro-1H-pyrrole-2-carboxylate to its carboxylic acid
Introduction
4-Chloro-1H-pyrrole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. It serves as a precursor for the synthesis of a wide range of biologically active compounds. This application note provides a detailed protocol for the efficient hydrolysis of its methyl ester precursor, Methyl 4-chloro-1H-pyrrole-2-carboxylate. The described method utilizes a standard base-catalyzed saponification reaction, which is a fundamental transformation in organic synthesis for the conversion of esters to their corresponding carboxylic acids.
Principle of the Method
The hydrolysis of this compound is achieved through saponification, a process involving the cleavage of an ester bond by a hydroxide base. In this procedure, the ester is treated with a strong base, such as sodium hydroxide or lithium hydroxide, in a suitable solvent system. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a carboxylate salt, which is subsequently protonated during an acidic workup to yield the final carboxylic acid product. The choice of base and solvent can be critical to optimize reaction time and yield.[1][2]
Materials and Reagents
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O), deionized
-
Hydrochloric Acid (HCl), concentrated or 1M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Experimental Overview
The following table summarizes the key quantitative data and conditions for the hydrolysis reaction. Two common protocols are provided, one using sodium hydroxide and another using lithium hydroxide, which may offer advantages in selectivity for more complex substrates.[2][3]
| Parameter | Protocol 1 (NaOH) | Protocol 2 (LiOH) |
| Starting Material | This compound | This compound |
| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide (LiOH) |
| Base Equivalents | 2.0 - 5.0 eq. | 1.5 - 3.0 eq. |
| Solvent System | Methanol/Water (e.g., 4:1 v/v) | THF/Methanol/Water (e.g., 3:1:1 v/v) |
| Temperature | Room Temperature to 60°C | Room Temperature |
| Reaction Time | 2 - 16 hours | 4 - 24 hours |
| Workup | Acidification with HCl to pH ~2-3 | Acidification with HCl to pH ~2-3 |
| Purification | Extraction with Ethyl Acetate | Extraction with Ethyl Acetate |
| Typical Yield | > 90% | > 90% |
Detailed Experimental Protocols
Protocol 1: Hydrolysis using Sodium Hydroxide in Methanol/Water
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Addition of Base: Add sodium hydroxide (2.0-5.0 eq.), either as a solid or a pre-dissolved aqueous solution, to the stirring solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a gentle reflux (up to 60°C) to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Slowly add hydrochloric acid (e.g., 1M HCl) with stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-chloro-1H-pyrrole-2-carboxylic acid. The product can be further purified by recrystallization if necessary.
Protocol 2: Hydrolysis using Lithium Hydroxide in THF/Methanol/Water
-
Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve this compound (1.0 eq.) in a solvent mixture of THF, methanol, and water (e.g., 3:1:1 v/v).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5-3.0 eq.) to the solution.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. This method may require a longer reaction time (4-24 hours) compared to the NaOH protocol.
-
Workup: Follow steps 4-8 from Protocol 1 for the workup and isolation of the final product, 4-chloro-1H-pyrrole-2-carboxylic acid.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the hydrolysis of this compound.
Caption: General workflow for the base-catalyzed hydrolysis of a pyrrole ester.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Strong bases like NaOH and LiOH are corrosive. Avoid contact with skin and eyes.
-
Concentrated acids like HCl are corrosive and have noxious fumes. Handle with care.
-
Organic solvents are flammable. Keep away from ignition sources.
Conclusion
The described protocols provide reliable and high-yielding methods for the synthesis of 4-chloro-1H-pyrrole-2-carboxylic acid from its methyl ester. The choice between sodium hydroxide and lithium hydroxide will depend on the specific requirements of the synthesis, such as the presence of other base-sensitive functional groups on the substrate. These application notes should serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
Application Notes and Protocols for Amide Coupling of 4-chloro-1H-pyrrole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of amides from 4-chloro-1H-pyrrole-2-carboxylic acid, a crucial building block in medicinal chemistry. The following sections outline common amide coupling methodologies, present comparative data for reagent selection, and offer step-by-step experimental procedures.
Introduction
The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the development of new pharmaceutical agents. Direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine.[1] This document details several reliable protocols for the amide coupling of 4-chloro-1H-pyrrole-2-carboxylic acid with various amines, a common structural motif in bioactive molecules.[2]
Comparison of Common Amide Coupling Protocols
The choice of coupling reagent is critical and can significantly impact reaction efficiency, yield, and purity of the final product. Factors to consider include the steric and electronic properties of the amine, potential for side reactions, and ease of purification. The table below summarizes common coupling reagents and their typical reaction conditions.
| Coupling Reagent/System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range (%) | Key Advantages | Common Side Reactions |
| HATU | None | DIPEA, Et₃N | DMF, DCM | 1-4 hours | 70-95% | High efficiency, fast reaction rates, suitable for hindered substrates.[3] | Can react with the amine if not pre-activated with the acid.[4] |
| HBTU | HOBt | DIPEA, NMM | DMF, DCM | 2-12 hours | 65-90% | Efficient and widely used.[5] | Potential for guanidinylation of the amine. |
| EDC / HOBt | HOBt | DIPEA, Et₃N, DMAP | DCM, DMF, MeCN | 2-24 hours | 60-85% | Water-soluble byproducts, good for electron-deficient amines.[1][6] | Slower reaction rates compared to uronium/phosphonium reagents. |
| DIC / HOBt | HOBt | None or catalytic base | DCM, DMF | 4-24 hours | 60-90% | Byproduct (diisopropylurea) is soluble in many organic solvents.[5][7] | Can cause racemization, though minimized by HOBt.[5] |
| BOP-Cl | None | Et₃N | Toluene, THF | 2-8 hours | 60-85% | Effective for hindered systems. | Formation of phosphinic amide byproducts. |
Experimental Protocols
Below are detailed experimental procedures for three common and effective amide coupling methods for 4-chloro-1H-pyrrole-2-carboxylic acid.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a wide range of amines, including those that are sterically hindered or weakly nucleophilic.[3] Pre-activation of the carboxylic acid is crucial to avoid side reactions.[4]
Materials:
-
4-chloro-1H-pyrrole-2-carboxylic acid
-
Amine of choice
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3]
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Ethyl acetate
-
5% aqueous LiCl solution (if using DMF)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Coupling: In a separate flask, dissolve the amine (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
If DMF was used as the solvent, wash the organic layer sequentially with 5% aqueous LiCl (3 times), 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]
-
If DCM was used, wash with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method is a classic and cost-effective approach, particularly useful when dealing with electron-deficient amines.[6] The byproducts are water-soluble, which can simplify purification.[5]
Materials:
-
4-chloro-1H-pyrrole-2-carboxylic acid
-
Amine of choice
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Et₃N (Triethylamine)
-
Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a solution of 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 equivalent) in anhydrous DCM, add the amine (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.0 equivalents) to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: BOP-Cl-Mediated Amide Coupling
BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) is an effective reagent, particularly for couplings involving hindered components.
Materials:
-
4-chloro-1H-pyrrole-2-carboxylic acid
-
Amine of choice
-
BOP-Cl
-
Et₃N (Triethylamine)
-
Anhydrous Toluene or THF (Tetrahydrofuran)
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1H-pyrrole-2-carboxylic acid (1.0 equivalent) and the amine (1.1 equivalents) in anhydrous toluene.
-
Add Et₃N (3.0 equivalents) to the mixture.
-
Cool the reaction to 0 °C and add BOP-Cl (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated salts and wash the solid with ethyl acetate.
-
Combine the filtrate and washes, then wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude amide by flash column chromatography.
Visualized Workflow and Reaction Pathway
The following diagrams illustrate the general workflow for amide coupling and the reaction mechanism.
Caption: General workflow for amide coupling reactions.
Caption: Simplified mechanism of amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HATU - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Synthesis of Novel Antibacterial Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the urgent development of novel antibacterial agents that act on new targets or employ unique mechanisms. This document provides detailed application notes and protocols for the synthesis of several innovative classes of antibacterial compounds, including those targeting bacterial cell wall synthesis, DNA replication, and cell division.
Anilinouracil-Fluoroquinolone Hybrids: Dual-Targeting DNA Replication
Anilinouracil-fluoroquinolone hybrids are a promising class of antibacterial agents designed to simultaneously inhibit two key enzymes in bacterial DNA replication: DNA polymerase IIIC (Pol IIIC) and DNA gyrase/topoisomerase IV.[1][2] This dual-targeting approach can lead to increased potency and a lower likelihood of resistance development.[1] Compound 251D is a notable example of this class, demonstrating potent activity against a range of Gram-positive pathogens, including resistant strains.[1][2]
Quantitative Data: Antibacterial Activity of Compound 251D and its Precursors
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 251D | Staphylococcus aureus (ATCC 29213) | 0.156 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 0.625 - 5 | [2] | |
| Vancomycin-resistant Enterococci (VRE) | 0.625 - 5 | [2] | |
| HB-EMAU (Anilinouracil precursor) | Staphylococcus aureus (ATCC 29213) | 2.5 | [2] |
| 340E (Fluoroquinolone precursor) | Staphylococcus aureus (ATCC 29213) | 0.08 | [2] |
| Methicillin-resistant S. aureus (MRSA) | 10 - 80 | [2] | |
| Vancomycin-resistant Enterococci (VRE) | 10 - 80 | [2] |
Signaling Pathway: Inhibition of DNA Replication
The anilinouracil moiety of the hybrid molecule targets DNA polymerase IIIC, an enzyme essential for DNA replication in Gram-positive bacteria.[3][4] The fluoroquinolone component inhibits DNA gyrase and topoisomerase IV, enzymes responsible for managing DNA supercoiling during replication.[5][6][7] The simultaneous disruption of these processes leads to a potent bactericidal effect.
Caption: Dual inhibition of DNA replication by anilinouracil-fluoroquinolone hybrids.
Experimental Protocol: Synthesis of Anilinouracil-Fluoroquinolone Hybrid (Representative)
This protocol outlines a general strategy for the synthesis of anilinouracil-fluoroquinolone hybrids, exemplified by the conceptual synthesis of a compound similar to 251D. The synthesis involves the preparation of the anilinouracil and fluoroquinolone precursors, followed by their coupling.
Part 1: Synthesis of 3-(4-hydroxybutyl)-6-(3-ethyl-4-methylanilino)uracil (Anilinouracil Precursor) [8][9]
-
Alkylation of 2-methoxy-6-amino-4-pyrimidone: React 2-methoxy-6-amino-4-pyrimidone with a suitable 4-halobutyl derivative (e.g., 1-bromo-4-acetoxybutane) to introduce the N3-substituted butyl chain.
-
Anilino Group Introduction and Demethylation: Heat the N3-substituted pyrimidone with a mixture of 3-ethyl-4-methylaniline and its hydrochloride salt. This step displaces the 6-amino group and demethylates the 2-methoxy group to yield the uracil ring.
-
Deprotection: If a protecting group was used on the hydroxyl functionality of the butyl chain, deprotect it to obtain the final anilinouracil precursor.
Part 2: Synthesis of a Fluoroquinolone Carboxylic Acid (Fluoroquinolone Precursor) [10][11][12]
-
Core Synthesis: Synthesize the core quinolone ring structure, for example, starting from a substituted aniline and proceeding through cyclization reactions to form the bicyclic system.
-
Functionalization: Introduce the necessary functional groups, such as the cyclopropyl group at N1, fluorine atoms on the benzene ring, and a piperazine moiety at C7, through appropriate substitution reactions.
-
Carboxylic Acid Formation: Ensure the presence of a carboxylic acid group at the C3 position, which is characteristic of fluoroquinolones.
Part 3: Coupling of Anilinouracil and Fluoroquinolone Precursors [13]
-
Activation of the Fluoroquinolone: Activate the carboxylic acid of the fluoroquinolone precursor using a suitable coupling agent (e.g., DCC, EDC) to form a reactive intermediate.
-
Coupling Reaction: React the activated fluoroquinolone with the hydroxyl group of the anilinouracil precursor in the presence of a base to form an ester linkage, yielding the final hybrid molecule.
-
Purification: Purify the final product using chromatographic techniques.
Tetrahydrocarbazoles (THCz): Targeting Cell Wall Precursors
Tetrahydrocarbazoles (THCz) are a novel class of small molecules that exhibit bactericidal activity by targeting lipid intermediates involved in the synthesis of the bacterial cell envelope.[14][15] Their mechanism involves the simultaneous inhibition of the biosynthesis of peptidoglycan (via Lipid II), wall teichoic acid, and the polysaccharide capsule.[14]
Quantitative Data: Antibacterial Activity of THCz Analogs
| Compound | Target Organism | MIC (µM) | Reference |
| THCz-1 | Streptococcus pneumoniae | - | [15] |
| THCz analog (Cy) | S. aureus | - | [14] |
| THCz analog (Ph) | S. aureus | - | [14] |
| THCz analog (Me) | S. aureus | - | [14] |
Specific MIC values for the listed compounds were not explicitly provided in the search results, but their potent activity was noted.
Signaling Pathway: Inhibition of Cell Wall Biosynthesis
THCz compounds interfere with the lipid II cycle, a critical pathway for the transport of peptidoglycan precursors across the cell membrane.[14][16][17] By targeting Lipid II and other lipid intermediates, THCz disrupt the formation of the bacterial cell wall, leading to cell lysis.[14][15]
Caption: THCz targets Lipid II, a key intermediate in bacterial cell wall synthesis.
Experimental Protocol: Synthesis of Tetrahydrocarbazole Derivatives (Representative)[18][19][20][21][22]
This protocol describes a general method for the synthesis of the tetrahydrocarbazole scaffold, which can then be further modified to produce various THCz analogs.
-
Fischer Indole Synthesis: React phenylhydrazine with cyclohexanone in an acidic medium (e.g., glacial acetic acid) and heat under reflux. This reaction, a Borsche-Drechsel reaction, forms a cyclohexanone phenylhydrazone intermediate which then undergoes cyclization to form 1,2,3,4-tetrahydrocarbazole.
-
Purification: Isolate the crude tetrahydrocarbazole by filtration, wash with water and methanol, and dry.
-
Further Functionalization: The synthesized tetrahydrocarbazole can be subjected to various reactions to introduce different substituents, leading to a library of THCz derivatives for structure-activity relationship studies.
FtsZ Inhibitors: Disrupting Bacterial Cell Division
FtsZ is a bacterial homolog of tubulin that polymerizes to form the Z-ring, a critical structure for bacterial cell division.[18][19][20] Small molecule inhibitors of FtsZ, such as 3-methoxybenzamide and its derivatives, disrupt the formation of the Z-ring, leading to the inhibition of cytokinesis and ultimately bacterial cell death.[18][19][20][21]
Quantitative Data: Activity of FtsZ Inhibitors
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3-methoxybenzamide (1) | S. aureus | Weak inhibitor | [18] |
| PC190723 | B. subtilis, S. aureus | Potent activity | [20] |
| Benzamide 21 | Gram-positive bacteria | 0.29 - 5.24 µM | [20] |
| Benzamide 22 | Gram-positive bacteria | 0.29 - 5.24 µM | [20] |
Signaling Pathway: Inhibition of Z-Ring Formation
FtsZ monomers polymerize in a GTP-dependent manner to form protofilaments, which then assemble into the Z-ring at the mid-cell.[22][23][24] FtsZ inhibitors can interfere with this process by either preventing polymerization or by hyper-stabilizing the polymers, both of which disrupt the dynamic nature of the Z-ring and block cell division.[21]
Caption: FtsZ inhibitors disrupt the polymerization of FtsZ monomers, preventing Z-ring formation.
Experimental Protocol: Synthesis of 3-Alkoxy-2,6-difluorobenzamide FtsZ Inhibitors[23][24][30][31]
This protocol describes the synthesis of a class of potent FtsZ inhibitors based on a 3-alkoxy-2,6-difluorobenzamide scaffold.
-
Demethylation: Start with commercially available 2,6-difluoro-3-methoxybenzamide and demethylate it to the corresponding phenol using boron tribromide in dichloromethane.
-
Alkylation: Alkylate the resulting phenol with a desired alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide. Alternatively, for alcohol coupling, a Mitsunobu reaction can be employed using triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF).
-
Purification: Purify the final 3-alkoxy-2,6-difluorobenzamide derivatives by chromatography. This synthetic route allows for the creation of a diverse library of analogs by varying the alkyl halide used in the alkylation step.
References
- 1. Antibacterial activity and mechanism of action of a novel anilinouracil-fluoroquinolone hybrid compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 6-anilinouracils and their inhibition of DNA polymerase IIIC and Gram-positive bacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New DNA polymerase IIIC inhibitors: 3-subtituted anilinouracils with potent antibacterial activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid | 154093-72-8 [chemicalbook.com]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. Lipid II - Wikipedia [en.wikipedia.org]
- 17. The Bacterial Cell Wall: From Lipid II Flipping to Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Creating an Antibacterial with in Vivo Efficacy: Synthesis and Characterization of Potent Inhibitors of the Bacterial Cell Division Protein FtsZ with Improved Pharmaceutical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Assembly Dynamics of the Bacterial Cell Division Protein FtsZ: Poised at the Edge of Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insights into the Structure, Function, and Dynamics of the Bacterial Cytokinetic FtsZ-Ring - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Kinase Inhibitors in Revolutionizing Targeted Therapy
Application Notes and Protocols for Researchers in Drug Development
The discovery and development of kinase inhibitors represent a paradigm shift in the treatment of various diseases, most notably cancer. By specifically targeting the enzymatic activity of protein kinases, which play a central role in cellular signaling pathways, these inhibitors have paved the way for precision medicine. This document provides a comprehensive overview of the role of key figures and discoveries in the development of kinase inhibitors, detailed protocols for essential experiments, and a summary of critical data for prominent inhibitors.
A Historical Perspective: From Concept to Clinical Reality
The journey of kinase inhibitors from a theoretical concept to a clinical mainstay has been marked by significant breakthroughs. The identification of protein kinases as crucial regulators of cell proliferation, differentiation, and survival in the 1980s laid the groundwork for their exploration as therapeutic targets.
A pivotal moment in this journey was the development of imatinib (Gleevec) , the first highly successful targeted cancer therapy. This groundbreaking achievement was the culmination of the collaborative efforts of several key individuals:
-
Dr. Brian Druker: A physician-scientist at Oregon Health & Science University, Dr. Druker was instrumental in driving the clinical development of imatinib. He conducted the preclinical studies and spearheaded the highly successful clinical trials for chronic myeloid leukemia (CML), leading to its rapid FDA approval.[1][2][3][4]
-
Dr. Nicholas Lydon: While at Ciba-Geigy (now Novartis), Dr. Lydon led the drug discovery group that identified the compound that would become imatinib.[5][6] His work was crucial in the initial stages of developing a selective inhibitor for the Bcr-Abl kinase.[5]
-
Dr. Charles Sawyers: A researcher at Memorial Sloan Kettering Cancer Center, Dr. Sawyers played a key role in understanding the mechanisms of resistance to imatinib and was involved in the development of second-generation Abl kinase inhibitors like dasatinib to overcome this resistance.[7][8][9][10]
The success of imatinib, which received FDA approval in a record-breaking time in 2001, not only transformed CML from a fatal disease into a manageable condition but also validated the concept of targeted therapy and spurred the development of a multitude of other kinase inhibitors.[1][4]
Evolution of Kinase Inhibitor Technology
The field of kinase inhibitor development has evolved significantly since the advent of imatinib. Early inhibitors were primarily ATP-competitive, binding to the highly conserved ATP-binding pocket of the kinase. While effective, this approach could sometimes lead to off-target effects due to the similarity of the ATP-binding site across different kinases.
Subsequent research has led to the development of more sophisticated and selective inhibitors, including:
-
Allosteric Inhibitors: These molecules bind to sites on the kinase other than the ATP-binding pocket, often leading to greater selectivity.
-
Covalent Inhibitors: These form a permanent covalent bond with the kinase, providing prolonged inhibition.
-
Bifunctional Inhibitors and PROTACs (Proteolysis-Targeting Chimeras): These newer modalities not only inhibit the kinase but also lead to its degradation.
Quantitative Data: A Comparative Overview of Kinase Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several key kinase inhibitors against their primary targets. These values are crucial for comparing the potency of different inhibitors and for understanding their selectivity.
Table 1: Bcr-Abl Kinase Inhibitors for Chronic Myeloid Leukemia (CML)
| Inhibitor | Target Kinase | IC50 (nM) |
| Imatinib | Bcr-Abl | 500-750[11] |
| Dasatinib | Bcr-Abl | 0.75-3[11][12] |
| Nilotinib | Bcr-Abl | Data not readily available in a comparable format |
| Bosutinib | Bcr-Abl | Data not readily available in a comparable format |
| Ponatinib | Native Bcr-Abl | 0.37-0.5[6][13] |
| Bcr-Abl (T315I mutant) | 2.0-11[9][13] |
Table 2: EGFR and BRAF/MEK Pathway Inhibitors for Various Cancers
| Inhibitor | Target Kinase | IC50 (nM) |
| Gefitinib | EGFR | Data not readily available in a comparable format |
| Erlotinib | EGFR | Data not readily available in a comparable format |
| Afatinib | EGFR | Data not readily available in a comparable format |
| Osimertinib | EGFR | Data not readily available in a comparable format |
| Vemurafenib | BRAF V600E | 13-31[1][14] |
| Dabrafenib | BRAF V600E | Data not readily available in a comparable format |
| Trametinib | MEK1 / MEK2 | 0.92 / 1.8[4][15] |
Table 3: Multi-Targeted and Other Kinase Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) |
| Crizotinib | ALK / ROS1 | Data not readily available in a comparable format |
| Idelalisib | PI3Kδ | 2.5[2][8][16][17] |
| Ibrutinib | BTK | Data not readily available in a comparable format |
| Ruxolitinib | JAK1 / JAK2 | Data not readily available in a comparable format |
| Sunitinib | VEGFR2 / PDGFRβ | 80 / 2[18] |
| Sorafenib | Raf-1 / B-Raf | 6 / 22 |
| VEGFR-2 / VEGFR-3 | 90 / 20 | |
| PDGFR-β / c-KIT | 57 / 68 | |
| Pazopanib | VEGFR1 / VEGFR2 / VEGFR3 | 10 / 30 / 47[19][20] |
| PDGFR / FGFR / c-Kit | 84 / 74 / 140[19] | |
| Axitinib | VEGFR1 / VEGFR2 / VEGFR3 | 0.1 / 0.2 / 0.1-0.3[21][22] |
Key Clinical Trial Data
The clinical efficacy of kinase inhibitors is demonstrated through rigorous clinical trials. The following table highlights key results from some of the landmark trials for prominent kinase inhibitors.
Table 4: Summary of Key Clinical Trial Results
| Inhibitor | Trial Name | Indication | Primary Endpoint | Result |
| Imatinib | IRIS | CML | Overall Survival (OS) at 6 years | 88%[13] |
| Dasatinib | DASISION | CML | Progression-Free Survival (PFS) at 18 months | Dasatinib: 94.9% vs. Imatinib: 93.7%[3] |
| 5-year OS | Dasatinib: 91% vs. Imatinib: 90%[6][23] | |||
| Gefitinib | IRESSA | NSCLC | Objective Response Rate (ORR) | Specific trial data not found |
| Erlotinib | BR.21 | NSCLC | Overall Survival (OS) | Median OS: Erlotinib 6.7 months vs. Placebo 4.7 months |
| Vemurafenib | BRIM-3 | Melanoma (BRAF V600E) | Overall Survival (OS) | Median OS: Vemurafenib 13.6 months vs. Dacarbazine 9.7 months[19][21] |
| Crizotinib | PROFILE 1014 | NSCLC (ALK+) | Progression-Free Survival (PFS) | Significantly prolonged PFS compared to chemotherapy[24] |
| Ibrutinib | RESONATE | CLL/SLL | Progression-Free Survival (PFS) | Median PFS: Ibrutinib not reached vs. Ofatumumab 8.1 months[15][25] |
| Ruxolitinib | COMFORT-I | Myelofibrosis | Spleen Volume Reduction | Specific trial data not found |
| Sunitinib | GIST Trial | GIST (Imatinib-resistant) | Time to Progression (TTP) | Median TTP: Sunitinib 27.3 weeks vs. Placebo 6.4 weeks[9][26] |
| Sorafenib | SHARP | Hepatocellular Carcinoma (HCC) | Overall Survival (OS) | Specific trial data not found |
Experimental Protocols
The development and validation of kinase inhibitors rely on a series of robust experimental assays. The following sections provide detailed protocols for some of the key methodologies.
Biochemical Assays for Kinase Activity
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the phosphorylation of a substrate by a kinase.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF Kinase Buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compounds
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Dispensing: Add test compounds at various concentrations to the wells of the 384-well plate. Include a DMSO control.
-
Enzyme and Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in HTRF Kinase Buffer. Add this mixture to each well.
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add a solution containing the Eu3+-cryptate-labeled antibody and Streptavidin-XL665 in HTRF detection buffer to stop the reaction and initiate the FRET signal.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot against the compound concentration to determine the IC50 value.
Protocol 2: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Substrate
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds
-
White, opaque multiwell plates
-
Luminometer
Procedure:
-
Kinase Reaction: Set up the kinase reaction in the wells of the multiwell plate, including the kinase, substrate, ATP, and test compounds in the kinase reaction buffer.
-
Incubation: Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and generates a luminescent signal via a luciferase reaction.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. Plot the signal against compound concentration to determine the IC50.[27][28][29]
Cell-Based Assays for Inhibitor Validation
Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context.
Protocol 3: Cell Viability Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds
-
CellTiter-Glo® Reagent
-
Opaque-walled multiwell plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells into the wells of an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a DMSO control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Plot the signal against compound concentration to determine the GI50 (concentration for 50% growth inhibition).[1][8][14][30][31]
Protocol 4: Western Blotting for Phospho-Kinase Analysis
This technique is used to assess the phosphorylation status of the target kinase and its downstream signaling proteins within the cell.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the target kinase and downstream effectors)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound for a specified time. Lyse the cells with lysis buffer and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.
In Vivo Models for Efficacy Testing
In vivo models are essential for evaluating the anti-tumor efficacy and pharmacokinetic/pharmacodynamic properties of a kinase inhibitor in a living organism.
Protocol 5: Patient-Derived Xenograft (PDX) Models
PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.[5][16][32][33]
Materials:
-
Fresh human tumor tissue
-
Immunodeficient mice (e.g., NSG or NOD-SCID)
-
Surgical instruments
-
Matrigel (optional)
-
Test compound formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant a small fragment of the patient's tumor subcutaneously or orthotopically into the immunodeficient mouse.
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size, measure them regularly with calipers.
-
Randomization and Treatment: When the tumors reach a specified size, randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule.
-
Tumor Volume Measurement: Continue to measure tumor volume throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Visualizing the Landscape of Kinase Inhibition
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in the development of kinase inhibitors.
Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Caption: A typical workflow for the discovery and development of a kinase inhibitor.
These application notes and protocols provide a foundational understanding of the critical role of kinase inhibitors in modern drug development. The provided data and methodologies serve as a valuable resource for researchers and scientists dedicated to advancing this transformative field of medicine.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. promega.com [promega.com]
- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ASCO Post [ascopost.com]
- 7. news.abbvie.com [news.abbvie.com]
- 8. promega.com [promega.com]
- 9. Sunitinib improves time-to-progression and survival in GIST after imatinib failure [healio.com]
- 10. Findings from landmark RESONATE-2 study confirm sustained survival benefit of IMBRUVICA® (ibrutinib) for first-line chronic lymphocytic leukaemia treatment with up to 10 years follow-up [jnj.com]
- 11. Clinical Outcomes of Patients with Advanced Gastrointestinal Stromal Tumors: Safety and Efficacy in a Worldwide Treatment-use Trial of Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 15. Long-term follow-up of the RESONATE phase 3 trial of ibrutinib vs ofatumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. ascopubs.org [ascopubs.org]
- 19. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Dasatinib or imatinib in newly diagnosed chronic-phase chronic myeloid leukemia: 2-year follow-up from a randomized phase 3 trial (DASISION) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ulab360.com [ulab360.com]
- 23. cancernetwork.com [cancernetwork.com]
- 24. Pfizer Reports Positive Phase 3 Study Outcome Of XALKORI® (crizotinib) Compared To Chemotherapy In Previously Untreated Patients With ALK-Positive Advanced Non-Small Cell Lung Cancer (NSCLC) | Pfizer [pfizer.com]
- 25. targetedonc.com [targetedonc.com]
- 26. Sunitinib (Sutent) Treatment for GIST | GIST Support International [gistsupport.org]
- 27. ADP-Glo™ Kinase Assay Protocol [promega.de]
- 28. ulab360.com [ulab360.com]
- 29. researchgate.net [researchgate.net]
- 30. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Substituted Pyrroles
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common challenges encountered during the synthesis of substituted pyrroles. Below you will find frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help optimize your reactions.
General Troubleshooting & FAQs
This section addresses broad issues applicable to various pyrrole synthesis methods.
Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A1: Low yields and complex product mixtures in pyrrole synthesis can often be traced back to several key factors:
-
Purity of Starting Materials: Impurities in reactants can lead to unwanted side reactions. It is highly advisable to use freshly purified reagents to ensure optimal outcomes.[1]
-
Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical and should be carefully optimized for your specific substrates.[1] Harsh conditions, like prolonged heating or the use of strong acids, can cause degradation of the starting materials or the desired pyrrole product.[2][3]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent.[1]
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. Employing dry solvents and conducting the reaction under an inert atmosphere can be crucial for success.[1]
Q2: My crude product is a dark, tarry material that is difficult to purify. What is the likely cause?
A2: The formation of a dark, tarry substance is a common issue, often indicating polymerization of the starting materials or the pyrrole product itself. This is typically caused by excessively high temperatures or highly acidic conditions.[2] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[2]
Q3: What are the best general methods for purifying substituted pyrroles?
A3: Purification strategies depend on the physical properties of the target pyrrole.
-
Column Chromatography: This is the most common method for purifying crude pyrrole products. A silica gel stationary phase is typically used with a gradient of non-polar and polar solvents (e.g., hexane/ethyl acetate).[4] For acid-sensitive pyrroles, the silica gel can be deactivated by flushing the column with a solvent system containing 1-3% triethylamine.[5]
-
Recrystallization: If the pyrrole is a solid, recrystallization is an effective purification method. Common solvent systems include methanol/water mixtures or ethanol.[6][7]
-
Distillation: For liquid pyrroles, distillation under reduced pressure can be used for purification.[8]
Troubleshooting Workflow Diagram
The following diagram illustrates a general workflow for troubleshooting common issues in pyrrole synthesis.
Caption: A general workflow for troubleshooting pyrrole synthesis.
Paal-Knorr Pyrrole Synthesis: Troubleshooting
The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most common methods for preparing pyrroles.[9]
Q4: My Paal-Knorr reaction is giving a low yield. What are the common causes?
A4: Low yields in Paal-Knorr synthesis can be attributed to several factors:
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly. Similarly, sterically hindered 1,4-dicarbonyls or amines can impede the reaction.[2]
-
Sub-optimal Reaction Conditions: The reaction often requires heating. Insufficient temperature or reaction time can lead to incomplete conversion.[2]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is often necessary, excessively acidic conditions (pH < 3) can promote side reactions.[2][3]
-
Product Instability: The synthesized pyrrole might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[2]
Q5: I am observing a significant amount of a furan byproduct. How can I prevent this?
A5: The formation of a furan is the most common side reaction in the Paal-Knorr synthesis.[1][2] It occurs when the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization without the involvement of the amine.[2] To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3). Using a weak acid like acetic acid or running the reaction under neutral conditions is preferable.[2][3][4]
-
Use Excess Amine: Employing an excess of the amine can favor the pyrrole formation pathway.[2]
Data Presentation: Effect of Catalyst and Conditions on Paal-Knorr Synthesis
The choice of catalyst and reaction conditions significantly impacts the yield of the Paal-Knorr synthesis. The following tables provide comparative data for the synthesis of N-substituted pyrroles from 2,5-hexanedione.
Table 1: Comparison of Various Catalysts for the Synthesis of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole (Reaction: 2,5-Hexanedione with 4-toluidine, 60 °C, 45 min, solvent-free)
| Entry | Catalyst | Yield (%) |
| 1 | None | 47 |
| 2 | CATAPAL C-1 (Alumina) | 58 |
| 3 | CATALOX Sba-90 (Alumina) | 64 |
| 4 | CATALOX Sba-200 (Alumina) | 46 |
| 5 | CATAPAL 200 (Alumina) | 96 |
Data sourced from Portilla-Zúñiga, O., et al., Catalysts, 2023.[4]
Table 2: Effect of Temperature on Yield using CATAPAL 200 Catalyst (Reaction: 2,5-Hexanedione with 4-toluidine, 40 mg CATAPAL 200, 45 min, solvent-free)
| Entry | Temperature (°C) | Yield (%) |
| 1 | 20 | 55 |
| 2 | 40 | 79 |
| 3 | 60 | 96 |
| 4 | 80 | 90 |
| 5 | 100 | 85 |
Data sourced from Portilla-Zúñiga, O., et al., Catalysts, 2023.[4]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a conventional heating method.
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid solution
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[7]
-
Add one drop of concentrated hydrochloric acid to the mixture.[7]
-
Heat the mixture at reflux for 15 minutes.[7]
-
After the reflux period, cool the reaction mixture in an ice bath.[7]
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[6][7]
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[7]
Knorr Pyrrole Synthesis: Troubleshooting
The Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an active methylene group (e.g., a β-ketoester).[10]
Q6: My Knorr synthesis is failing or giving a very low yield. I suspect an issue with the α-amino ketone. What is the problem?
A6: The primary challenge in the Knorr synthesis is the instability of the α-amino ketone starting material. These compounds are highly prone to self-condensation, which leads to the formation of pyrazine byproducts and significantly reduces the yield of the desired pyrrole.[1]
Q7: How can I prevent the self-condensation of the α-amino ketone?
A7: The most effective strategy is to generate the α-amino ketone in situ. This is typically achieved by the reduction of an α-oximino ketone using a reducing agent like zinc dust in acetic acid. By preparing the α-amino ketone in the presence of the second reactant (the active methylene compound), it is consumed in the desired Knorr reaction as it is formed, minimizing the opportunity for self-condensation.[1][6]
Experimental Protocol: Knorr Synthesis with In Situ Generation of α-Amino Ketone
Objective: To synthesize diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole").
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Glacial acetic acid
-
Saturated aqueous sodium nitrite solution
-
Zinc dust
Procedure:
-
Preparation of the α-oximino ketone: In a flask, dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.
-
While cooling the flask externally (e.g., in an ice bath), slowly add one equivalent of a saturated aqueous sodium nitrite solution. This converts one of the ethyl acetoacetate molecules to ethyl 2-oximinoacetoacetate.[6]
-
In situ reduction and condensation: In a separate flask, prepare a well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually and simultaneously add the ethyl 2-oximinoacetoacetate solution from Step 2 and zinc dust to the flask from Step 3. The reaction is exothermic and may require external cooling to prevent it from boiling.[6] The zinc dust reduces the oxime to the amine in situ, which then immediately reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.
-
After the addition is complete and the reaction subsides, the product can be isolated, typically by precipitation in water followed by filtration and recrystallization.
Hantzsch Pyrrole Synthesis: Troubleshooting
The Hantzsch synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[11]
Q8: I am observing significant byproduct formation in my Hantzsch synthesis. How can I improve the chemoselectivity?
A8: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Here are key areas to troubleshoot:
-
Inefficient Enamine Formation: The reaction begins with the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient, for instance, by using a slight excess of the amine.[12]
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react directly with the amine in a simple substitution reaction. To minimize these side reactions, add the α-haloketone slowly to the reaction mixture containing the pre-formed enamine.[12]
-
Feist-Bénary Furan Synthesis: A common competing reaction is the Feist-Bénary furan synthesis, which does not involve the amine component.[1] Using a sufficient concentration of the amine or ammonia helps to ensure the pathway leading to the pyrrole is favored.[1]
-
Reaction Conditions: Using a weak base and moderate temperatures can help control the reaction rate and minimize the formation of byproducts.[12]
Cause & Effect Diagram for Low Yield
This diagram illustrates the relationships between the primary problem of low product yield and its potential causes across different synthesis methods.
Caption: Common causes leading to low yield in pyrrole synthesis.
Experimental Protocol: Hantzsch Pyrrole Synthesis
Objective: To synthesize a substituted pyrrole via the Hantzsch reaction.
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)
-
Primary amine (e.g., aniline) or aqueous ammonia (1.1 eq)
-
α-Haloketone (e.g., 2-bromo-1-phenylethan-1-one) (1.0 eq)
-
Ethanol
Procedure:
-
Enamine Formation: In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the primary amine (1.1 eq) in ethanol. Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the enamine intermediate.[12]
-
Addition of α-Haloketone: Slowly add a solution of the α-haloketone (1.0 eq) in ethanol to the reaction mixture over a period of 15-20 minutes. A slow addition rate is crucial to minimize side reactions of the haloketone.[12]
-
Cyclization: Heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue can be purified by partitioning between an organic solvent (like diethyl ether or ethyl acetate) and water, followed by drying the organic layer and removing the solvent. Further purification is typically achieved by column chromatography on silica gel.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrrole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Pyrrole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing substituted pyrroles. Pyrrole and its derivatives are fundamental scaffolds in numerous pharmaceuticals, including treatments for cancer, inflammation, and microbial infections, making their efficient synthesis a critical endeavor in medicinal chemistry.[][2]
This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind experimental choices to empower you to overcome common challenges, optimize reaction conditions, and ensure the integrity of your results.
General Troubleshooting & FAQs
This section addresses overarching issues that can arise in various pyrrole synthesis protocols.
Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A1: Low yields and product mixtures are common challenges that can often be traced back to a few fundamental parameters.[3] Before optimizing specific reaction steps, always validate the following:
-
Purity of Starting Materials: Impurities in reagents, such as aldehydes, amines, or dicarbonyl compounds, can introduce competing side reactions.[3][4] We recommend using freshly purified or high-purity commercial reagents. The presence of moisture can also be detrimental in many cases; using dry solvents and an inert atmosphere is often crucial.[3]
-
Stoichiometry of Reactants: An incorrect ratio of reactants is a frequent cause of incomplete conversion.[3] Carefully check the molar equivalents of your starting materials.
-
Reaction Conditions: Temperature and reaction time are critical. Excessively high temperatures or prolonged reaction times can lead to the degradation of sensitive starting materials or the desired pyrrole product, often resulting in tar formation.[4][5] Conversely, insufficient heat or time may lead to incomplete reaction. Systematic optimization of these parameters is key.
-
Solvent Selection: The solvent can significantly influence reaction rates and selectivity. While traditional syntheses often use solvents like toluene or acetic acid, modern methods have explored greener options, including water or even solvent-free conditions, which can be highly effective with the right catalyst.[6][7]
Caption: General troubleshooting workflow for low-yield pyrrole synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis, the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia, is one of the most direct methods for preparing substituted pyrroles.[8][9]
Q2: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I prevent this?
A2: Furan formation is the most common and well-documented side reaction in the Paal-Knorr synthesis.[3] It arises from the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound, which directly competes with the desired condensation with the amine.[10]
Causality: The key to avoiding this is controlling the reaction's acidity. Strongly acidic conditions (pH < 3) favor the dehydration of the dicarbonyl to a furan.[9][10] The desired reaction pathway, involving the formation of a hemiaminal intermediate with the amine, is more favorable under neutral or weakly acidic conditions.[11][12]
Troubleshooting Strategies:
-
pH Control: Avoid strong mineral acids. The use of a weak acid like glacial acetic acid often provides sufficient catalysis for the pyrrole synthesis without excessively promoting furan formation.[10][13] In many cases, the reaction can proceed under neutral conditions, albeit sometimes more slowly.[9]
-
Catalyst Choice: Modern variations utilize mild Lewis acids (e.g., Sc(OTf)₃) or heterogeneous catalysts (e.g., clays, silica sulfuric acid) that can enhance selectivity for the pyrrole product.[14][15]
-
Amine Concentration: Using an excess of the amine can shift the equilibrium towards the formation of the hemiaminal and subsequent pyrrole, outcompeting the intramolecular cyclization.[9]
Table 1: Effect of pH on Paal-Knorr Product Selectivity
| pH Range | Dominant Product | Yield of Pyrrole | Rationale |
| < 3 | Furan | Low to negligible | Protonation and intramolecular cyclization of the dicarbonyl is rapid.[5] |
| 3 - 6 | Pyrrole & Furan | Moderate to high | Competing pathways are active. Optimization is critical in this range. |
| Neutral (~7) | Pyrrole | High | The nucleophilic attack of the amine is favored over acid-catalyzed cyclization.[5] |
| Weakly Basic (>7) | Pyrrole | High (may be slower) | Reaction relies on the inherent nucleophilicity of the amine. |
Q3: My Paal-Knorr reaction is sluggish or incomplete, even with minimal side products. What is causing this?
A3: A slow or incomplete reaction can often be attributed to the reactivity of the starting materials.
-
Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can sterically impede the initial nucleophilic attack and subsequent cyclization.[5][10]
-
Electronic Effects: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[10] In these cases, more forcing conditions (higher temperature, longer reaction time) or a more active catalyst may be required.
Caption: Decision workflow for minimizing furan byproduct in Paal-Knorr synthesis.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a powerful three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][16] A primary challenge here is controlling chemoselectivity.
Q4: I am observing significant byproducts in my Hantzsch synthesis. How can I improve the chemoselectivity?
A4: Byproduct formation in the Hantzsch synthesis stems from the multiple reactive sites and intermediates. The desired pathway involves C-alkylation of an enamine intermediate.
Causality & Troubleshooting:
-
Enamine Formation: The reaction begins with the formation of an enamine from the β-ketoester and the amine. To ensure this step is efficient, a slight excess of the amine is often used. The reaction is typically stirred at room temperature for a short period before adding the α-haloketone to allow for sufficient enamine formation.[17]
-
N-Alkylation vs. C-Alkylation: The enamine intermediate can react with the α-haloketone at either the nitrogen (N-alkylation) or the α-carbon (C-alkylation). C-alkylation is the productive pathway toward the pyrrole. The choice of solvent can influence this selectivity; protic solvents like ethanol can favor the desired C-alkylation pathway.[17]
-
Furan Derivatives: A furan derivative can form as a major byproduct. This side reaction needs to be suppressed for a successful synthesis.[3]
Knorr Pyrrole Synthesis
The Knorr synthesis involves the reaction of an α-amino ketone with a compound having an activated methylene group (like a β-ketoester).[8][18] The primary challenge is the instability of the α-amino ketone starting material.
Q5: My Knorr synthesis is failing, likely due to the instability of the α-amino ketone. How can I address this?
A5: The self-condensation of α-amino ketones is a significant competing reaction.[19] For this reason, they are almost always prepared in situ.
Causality & Best Practices:
The standard and most reliable method is to generate the α-amino ketone from a more stable precursor, typically an α-oximino ketone.
-
In Situ Reduction: The α-oximino ketone is reduced to the α-amino ketone in the presence of the second carbonyl component. The classic method uses zinc dust in acetic acid as the reducing agent.[19]
-
Controlled Addition: Modern practice involves the gradual addition of the zinc dust and the oxime solution to the β-ketoester in acetic acid.[19] This ensures that the concentration of the reactive α-amino ketone remains low at any given time, minimizing self-condensation and maximizing the opportunity for it to react with the intended partner.
-
Exothermic Reaction: This reduction is highly exothermic. The reaction may need to be cooled to prevent boiling and potential degradation of the components.[19]
Purification Strategies
Q6: My crude pyrrole product is a dark, tarry material that is difficult to purify. What causes this and what are the recommended purification methods?
A6: Pyrrole and its derivatives are electron-rich aromatic compounds that can be susceptible to polymerization and oxidation, especially under acidic conditions or upon exposure to heat and air.[5][8] The dark color often indicates the formation of polymeric or oxidized byproducts.
Troubleshooting & Purification Protocols:
-
Minimizing Degradation: During the reaction, avoid excessively high temperatures and strong acids if possible.[5] After the reaction, neutralize any acid catalyst during workup before attempting purification.
-
Distillation: For volatile pyrroles, distillation is a common purification method. To prevent thermal degradation, it should be performed under reduced pressure.[20] It's crucial to ensure the apparatus is free of air leaks and to distill immediately before use, as purified pyrrole can darken on storage.[8]
-
Acid Wash: Basic impurities, such as residual amines or more basic heterocycles like pyrrolidine, can be removed by washing the crude product (dissolved in a suitable organic solvent) with a dilute aqueous acid like 10-30% sulfuric acid or formic acid.[20][21] This converts the basic impurities into non-volatile salts that remain in the aqueous phase.
-
Column Chromatography: For non-volatile or solid pyrroles, column chromatography on silica gel is the method of choice. A non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
Experimental Protocols
Protocol 1: Regioselective Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole [5]
This protocol emphasizes conditions that favor pyrrole formation over the furan byproduct.
Materials:
-
Aniline (1.0 eq)
-
2,5-Hexanedione (1.0 eq)
-
Methanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
0.5 M Hydrochloric Acid (for precipitation)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, and methanol.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops for a 10 mmol scale reaction).
-
Heat the reaction mixture to reflux. Monitor the progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Collect the crystals by vacuum filtration and wash them with cold water.
-
Recrystallize the crude product from a methanol/water mixture to yield the pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Hantzsch Synthesis of a Substituted Pyrrole [17]
This protocol outlines a general procedure for the three-component Hantzsch synthesis.
Materials:
-
β-ketoester (e.g., Ethyl acetoacetate) (1.0 eq)
-
Primary amine (e.g., Aniline) (1.1 eq)
-
α-haloketone (e.g., α-chloroacetone) (1.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester and the primary amine in ethanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate enamine formation.
-
Slowly add a solution of the α-haloketone in ethanol to the reaction mixture over 15-20 minutes.
-
Heat the reaction mixture to a gentle reflux and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude residue can then be purified by recrystallization or column chromatography.
References
- 2. Recent Progress for the Synthesis of Pyrrole Derivatives – ...: Ingenta Connect [ingentaconnect.com]
- 3. benchchem.com [benchchem.com]
- 4. biosynce.com [biosynce.com]
- 5. benchchem.com [benchchem.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. jmest.org [jmest.org]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. expertsmind.com [expertsmind.com]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 19. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 4-chloro-1H-pyrrole-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Methyl 4-chloro-1H-pyrrole-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude product. For relatively pure material with minor impurities, recrystallization is often sufficient. For complex mixtures or to remove closely related side products, column chromatography is more effective.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Common impurities can include unreacted starting materials, over-chlorinated or unchlorinated pyrrole derivatives, and colored byproducts arising from polymerization or degradation of the pyrrole ring. The synthesis of substituted pyrroles can sometimes yield highly conjugated, colored byproducts.[1]
Q3: My purified this compound is colored. How can I remove the color?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final purification step, such as recrystallization.[1] However, be aware that this may lead to some loss of the desired product. A second purification step, like a careful recrystallization or another column chromatography, might also be necessary.[1] To prevent the formation of colored impurities, it is advisable to work quickly and minimize exposure of the compound to air and light.[1]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling process is too rapid. The melting point of the compound might be lower than the solution temperature. | - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help. - Use a more dilute solution by adding more hot solvent. You can then slowly evaporate the solvent to induce crystallization.[1] |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again. - Add a "bad" solvent (an anti-solvent in which the compound is insoluble but is miscible with the "good" solvent) dropwise to the solution at room temperature until it becomes slightly cloudy, then heat to redissolve and cool slowly. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for dissolution. | - Ensure the minimum amount of hot solvent is used to dissolve the crude product. - Cool the solution in an ice bath for a longer period to maximize precipitation. - Use a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities (streaking or tailing on the column). | The compound is strongly interacting with the acidic silanol groups on the silica gel surface. The solvent system may not be optimal. | - Add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1] - Use a less polar solvent system initially and gradually increase the polarity (solvent gradient).[1] - Consider using a different stationary phase, such as neutral or basic alumina.[1] |
| The compound does not elute from the column. | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The product elutes with impurities. | The polarity difference between the product and the impurities is small. The column was not packed properly or was overloaded. | - Use a longer column for better separation. - Employ a shallower solvent gradient to improve resolution. - Ensure the column is packed uniformly and not overloaded with the crude material. |
Experimental Protocols
Protocol 1: Recrystallization from Dichloromethane
This protocol is adapted from the purification of a structurally similar compound, 2-trichloroacetyl-4-chloro-5-methyl-1H-pyrrole.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot dichloromethane to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and gently boil for 5-10 minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold dichloromethane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This is a general procedure that can be optimized for this compound.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate). Gradually increase the polarity of the mobile phase to elute the compounds from the column. A typical starting solvent system could be 95:5 hexane/ethyl acetate, gradually increasing the proportion of ethyl acetate.[3]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Caption: Decision workflow for purifying this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Chlorination of Pyrrole-2-Carboxylates
Welcome to the technical support center for the chlorination of pyrrole-2-carboxylates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the chlorination of pyrrole-2-carboxylates?
A1: The most prevalent side reaction is over-chlorination , leading to the formation of di-, tri-, and even tetrachlorinated pyrroles.[1] Pyrroles are electron-rich aromatic heterocycles, making them highly susceptible to multiple electrophilic substitutions. Another potential side reaction is ring oxidation , especially when using strong chlorinating agents or harsh reaction conditions.[2] For some substrates, the formation of dimeric byproducts can also occur.
Q2: I am observing significant amounts of dichlorinated and trichlorinated byproducts. How can I improve the selectivity for monochlorination?
A2: Achieving selective monochlorination can be challenging. Here are several strategies to consider:
-
Choice of Chlorinating Agent: Weaker electrophilic chlorinating agents, such as N-chlorosuccinimide (NCS), often provide better selectivity for monochlorination compared to stronger agents like sulfuryl chloride (SO₂Cl₂).
-
Stoichiometry Control: Carefully controlling the stoichiometry of the chlorinating agent is crucial. Using 1.0 to 1.2 equivalents of the chlorinating agent is a good starting point.
-
Reaction Temperature: Lowering the reaction temperature (e.g., -78 °C to 0 °C) can help to control the reactivity and improve selectivity.
-
N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group can deactivate the ring towards electrophilic substitution, thus reducing the propensity for over-chlorination.
-
Biocatalysis: Enzymatic chlorination using halogenases can offer high regioselectivity and avoid over-chlorination.
Q3: At which positions on the pyrrole-2-carboxylate ring does chlorination typically occur?
A3: Electrophilic chlorination of pyrrole-2-carboxylates preferentially occurs at the electron-rich C4 and C5 positions. The electron-withdrawing carboxylate group at C2 deactivates the adjacent C3 and C5 positions to some extent. However, the overall electron-rich nature of the pyrrole ring often leads to substitution at the available C4 and C5 positions. Dichlorination commonly results in the 4,5-dichloro derivative.[3][4]
Q4: My reaction mixture is turning dark, and I'm getting a complex mixture of products. What could be the cause?
A4: A dark reaction mixture and the formation of a complex product profile often indicate decomposition or polymerization of the pyrrole substrate. Pyrroles are known to be sensitive to strong acids, which can catalyze polymerization.[2] Ensure your reagents and solvents are pure and free of acidic impurities. If the chlorinating agent can generate acidic byproducts (e.g., HCl from SO₂Cl₂), consider adding a non-nucleophilic base to the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chlorination of pyrrole-2-carboxylates.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of desired chlorinated product | - Incomplete reaction. | - Increase reaction time or temperature slightly. - Use a more reactive chlorinating agent (e.g., SO₂Cl₂ instead of NCS), but be mindful of over-chlorination. |
| - Decomposition of starting material or product. | - Lower the reaction temperature. - Use purified reagents and anhydrous solvents. - Add a non-nucleophilic base to scavenge acid. | |
| Excessive polychlorination (di-, tri-chlorination) | - Chlorinating agent is too reactive. | - Switch to a milder chlorinating agent (e.g., NCS). |
| - Reaction temperature is too high. | - Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C). | |
| - Incorrect stoichiometry. | - Use a precise stoichiometry of the chlorinating agent (start with 1.0-1.1 equivalents). | |
| Formation of undesired isomers | - Lack of regioselectivity. | - The inherent electronic properties of the substrate dictate regioselectivity. Protecting the nitrogen with a bulky group can sometimes influence the position of chlorination. - Consider enzymatic chlorination for high regioselectivity. |
| Difficult purification of the desired product | - Similar polarity of chlorinated byproducts. | - Utilize column chromatography with a shallow solvent gradient for better separation.[5] - Consider recrystallization if the product is a solid. - Derivatization of the product mixture to facilitate separation is a more advanced technique. |
Data Presentation
Table 1: Chlorination of Methyl 1-phenylpyrrole-2-carboxylate with Sulfuryl Chloride [1]
| Product | Yield (%) |
| Methyl 4-chloro-1-phenylpyrrole-2-carboxylate | 15 |
| Methyl 5-chloro-1-phenylpyrrole-2-carboxylate | 45 |
| Methyl 4,5-dichloro-1-phenylpyrrole-2-carboxylate | 25 |
| Methyl 3,4,5-trichloro-1-phenylpyrrole-2-carboxylate | 10 |
Reaction Conditions: Sulfuryl chloride (3 equivalents) in benzene at room temperature.
Table 2: Monochlorination of Ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS [5]
| Product | Yield (%) |
| Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate | 61 (as part of an inseparable mixture of chlorinated products) |
Reaction Conditions: N-chlorosuccinimide (1.2 equivalents) in dichloromethane at room temperature.
Experimental Protocols
Protocol 1: Chlorination of Methyl 1-phenylpyrrole-2-carboxylate with Sulfuryl Chloride [1]
-
Materials:
-
Methyl 1-phenylpyrrole-2-carboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous benzene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
-
-
Procedure:
-
Dissolve methyl 1-phenylpyrrole-2-carboxylate (1 equivalent) in anhydrous benzene.
-
To the stirred solution, add sulfuryl chloride (3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with benzene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product mixture.
-
Purify the mixture by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to separate the different chlorinated products.
-
Protocol 2: Monochlorination of Ethyl 5-methyl-1H-pyrrole-2-carboxylate with N-Chlorosuccinimide [5]
-
Materials:
-
Ethyl 5-methyl-1H-pyrrole-2-carboxylate
-
N-chlorosuccinimide (NCS)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM.
-
Add N-chlorosuccinimide (1.2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which will be a mixture of chlorinated pyrroles.
-
The original authors note that chromatographic separation of the products is laborious.[5]
-
Visualizations
Caption: Reaction pathways in the chlorination of pyrrole-2-carboxylates.
Caption: Troubleshooting workflow for chlorination side reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. 4,5-DICHLORO-1H-PYRROLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 4-chloro-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for the synthesis of Methyl 4-chloro-1H-pyrrole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable heterocyclic building block. The synthesis is typically approached as a two-stage process: formation of the precursor, Methyl 1H-pyrrole-2-carboxylate, followed by selective chlorination. This guide is structured to address specific issues you may encounter at each stage.
Part 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate (The Precursor)
The successful synthesis of the final chlorinated product hinges on the quality and yield of its precursor. Low yields or impurities at this stage will invariably complicate the subsequent chlorination and final purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My initial synthesis of Methyl 1H-pyrrole-2-carboxylate is resulting in a low yield and a dark, tarry crude product. What is causing this and how can I prevent it?
Answer: This is a common issue and typically points to two main culprits: polymerization of the starting material (pyrrole) and/or product degradation under harsh reaction conditions. Pyrrole is an electron-rich aromatic system that is highly susceptible to polymerization, especially in the presence of strong acids and high temperatures.[1][2]
Troubleshooting Steps:
-
Re-evaluate Your Synthetic Route:
-
Route A (Fischer Esterification): If starting from 1H-pyrrole-2-carboxylic acid, the Fischer esterification uses an alcohol (methanol) in the presence of an acid catalyst (e.g., H₂SO₄).[3] While effective, the acidic conditions can promote polymerization.[1]
-
Optimization: Use a milder acid catalyst or acid-free methods. Consider converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, followed by reaction with methanol.[4] This two-step process avoids strongly acidic conditions during esterification.
-
-
Route B (From Pyrrole via Acylation): A robust method involves the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride to form 2-(trichloroacetyl)-pyrrole, which is then cleaved by sodium methoxide to yield the desired methyl ester.[5][6] This route often provides higher yields and a cleaner product because it avoids strongly acidic conditions in the final step.
-
-
Control Reaction Conditions:
-
Temperature: Avoid excessively high temperatures. If heating is necessary, do so moderately and for the minimum time required, as monitored by Thin Layer Chromatography (TLC).
-
Purity of Starting Materials: Use freshly distilled pyrrole. Pyrrole darkens on exposure to air and light due to oxidative polymerization, and these impurities can catalyze further decomposition.[7]
-
Part 2: Selective Chlorination of Methyl 1H-pyrrole-2-carboxylate
This is the most critical step where regioselectivity becomes the primary challenge. The pyrrole ring has two potential sites for electrophilic substitution (C4 and C5). The electron-withdrawing ester at C2 deactivates the adjacent C3 position and directs electrophiles primarily to C5 and secondarily to C4. Achieving high selectivity for the C4 position requires careful control of reagents and conditions.
Workflow for Synthesis & Chlorination
Caption: General two-stage workflow for the synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 2: My chlorination reaction yields a mixture of 4-chloro, 5-chloro, and 2,5-dichloro products. How can I improve selectivity for the 4-position?
Answer: This is the central challenge of this synthesis. The C5 position is electronically favored for electrophilic attack. To favor the C4 position, you must modulate the reactivity of the system.
Troubleshooting Steps:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount. Highly reactive agents will be less selective.
-
N-Chlorosuccinimide (NCS): Often a good first choice for mild chlorination of heterocycles.[8] It can provide better selectivity than harsher reagents.
-
Sulfuryl Chloride (SO₂Cl₂): A more aggressive reagent that can easily lead to over-chlorination if not controlled carefully.[7] However, at low temperatures and with precise stoichiometry, it can be effective.
-
Novel Reagents: Guanidine-based chlorinating reagents like "Palau'chlor" have been reported to be highly effective and mild for nitrogen-containing heterocycles, potentially offering superior selectivity.[9]
-
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to slow down the reaction rate and increase selectivity. A less reactive electrophile (formed at lower temperatures) will be more sensitive to the subtle electronic differences between the C4 and C5 positions.
-
Solvent Effects: The choice of solvent can influence the reactivity of the chlorinating agent and the stability of the intermediates. Common solvents include dichloromethane (DCM), chloroform, or carbon tetrachloride.
Data Summary: Comparison of Chlorinating Reagents
| Reagent | Typical Conditions | Pros | Cons |
| N-Chlorosuccinimide (NCS) | DCM or MeCN, 0 °C to RT | Mild, easy to handle solid | Can be slow, may require catalyst |
| Sulfuryl Chloride (SO₂Cl₂) | DCM or CHCl₃, -78 °C to 0 °C | Highly reactive, inexpensive | Low selectivity, can cause degradation |
| "Palau'chlor" (CBMG) | Varies, often mild (RT) | High reactivity with mildness | Higher cost, less common |
Question 3: Would protecting the pyrrole nitrogen help improve the regioselectivity of the chlorination?
Answer: Yes, N-protection is a powerful strategy to modulate the electronic properties of the pyrrole ring and is highly recommended for this synthesis.[10] An electron-withdrawing protecting group on the nitrogen reduces the overall electron density of the ring, making it less reactive and, critically, altering the regiochemical outcome of electrophilic substitution.
Recommended Protecting Groups:
-
Sulfonyl Groups (e.g., Tosyl, Ts): Groups like p-toluenesulfonyl are strongly electron-withdrawing. They significantly deactivate the pyrrole ring, which can temper the reaction and enhance selectivity.[10]
-
Alkoxycarbonyl Groups (e.g., Boc, Cbz): These groups also offer good deactivation and have well-established deprotection protocols.[2][11][12]
Troubleshooting Logic for Chlorination Selectivity
Caption: Stepwise troubleshooting for poor chlorination selectivity.
Question 4: What is the best method for purifying the final product, especially to remove the 5-chloro isomer?
Answer: The structural similarity of the 4-chloro and 5-chloro isomers makes them difficult to separate.
-
Recrystallization: This should be your first approach. The isomers may have different solubilities in a given solvent system. Screen various solvents (e.g., hexanes/ethyl acetate, toluene, ethanol/water) to find one that selectively crystallizes the desired 4-chloro product.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the standard alternative. However, given the similar polarity of the isomers, you may need to use a high-performance column and a shallow solvent gradient for effective separation. Monitor fractions carefully by TLC or HPLC.
-
Acid Treatment: In some cases, treating the crude mixture with an acid can help remove highly colored polymeric impurities before attempting purification.[13]
Experimental Protocols
Protocol 1: Synthesis of Methyl 1H-pyrrole-2-carboxylate (via Acylation)
This protocol is adapted from established methods for pyrrole acylation and ester formation.[5][6]
-
Acylation: To a stirred solution of freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, add trichloroacetyl chloride (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates consumption of pyrrole.
-
Carefully quench the reaction by the slow addition of an aqueous solution of potassium carbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 2-(trichloroacetyl)-pyrrole.
-
Ester Formation: Dissolve the crude 2-(trichloroacetyl)-pyrrole in methanol.
-
To this solution, add a solution of sodium methoxide in methanol (prepared by dissolving sodium metal in methanol) dropwise at room temperature. An exotherm may be observed.
-
Stir for 2-3 hours. Monitor by TLC for the formation of the product.
-
Concentrate the reaction mixture in vacuo. Dissolve the residue in ether and wash with water to remove salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 2: N-Tosylation of Methyl 1H-pyrrole-2-carboxylate
-
To a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable solvent (e.g., THF or DCM), add a base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir for 30 minutes, then add p-toluenesulfonyl chloride (TsCl, 1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the combined organic layers, and purify by column chromatography to yield the N-Tosyl protected pyrrole.
Protocol 3: Chlorination of N-Tosyl-Methyl 1H-pyrrole-2-carboxylate
-
Dissolve the N-Tosyl protected pyrrole (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of sulfuryl chloride (1.0 eq) in DCM dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Warm to room temperature, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to isolate the 4-chloro product. The Tosyl group can then be removed under standard deprotection conditions (e.g., Mg/MeOH or NaOH).
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Overcoming Regioselectivity Issues in Pyrrole Functionalization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselectivity during the functionalization of pyrroles.
Frequently Asked Questions (FAQs)
Q1: Why does electrophilic substitution on an unsubstituted pyrrole preferentially occur at the C2-position?
Electrophilic substitution on pyrrole predominantly occurs at the C2 (α) position rather than the C3 (β) position due to the greater stability of the cationic intermediate (arenium ion) formed during the reaction.[1][2][3][4] When the electrophile attacks the C2-position, the positive charge can be delocalized over three resonance structures, including one where the nitrogen atom helps to stabilize the charge.[2][3][4][5] In contrast, attack at the C3-position results in an intermediate that is only stabilized by two resonance structures, making it less stable.[2][3][4][5] Consequently, the activation energy for the C2-attack is lower, leading to the preferential formation of the C2-substituted product.[3]
Q2: I am getting a mixture of C2 and C3 isomers. How can I improve selectivity for the C3-position?
Achieving C3-selectivity is a common challenge as the C2-position is electronically favored. Here are several strategies to direct functionalization to the C3-position:
-
Steric Hindrance: Introducing a bulky protecting group on the nitrogen atom can sterically hinder the approach of the electrophile to the C2 and C5 positions, thereby favoring substitution at the C3 and C4 positions.[6] The larger the N-substituent, the greater the preference for the β-position.[6]
-
Directing Groups: The use of a directing group on the nitrogen or at the C2-position can effectively steer electrophiles or organometallic reagents to the C3-position.
-
Blocking the C2-position: If the C2-position is already substituted, electrophilic attack is more likely to occur at the C3-position. A common strategy involves introducing a removable blocking group at C2, performing the desired C3-functionalization, and then removing the blocking group.
-
Transition-Metal Catalysis: Certain transition-metal catalyzed C-H functionalization reactions have been developed to achieve β-selectivity.[6] For instance, rhodium catalysts have been successfully employed for the C3-arylation of pyrroles.[6]
Q3: My reaction is not regioselective despite using a directing group. What could be the issue?
Several factors can influence the effectiveness of a directing group:
-
Reaction Conditions: The choice of catalyst, solvent, temperature, and base can significantly impact the outcome of the reaction.[7][8] For instance, in certain chemoselective reactions of N-acylpyrroles, the choice of base (e.g., KN(SiMe3)2 vs. LiN(SiMe3)2) can completely switch the reaction pathway between C-H functionalization and an anionic Fries rearrangement.[8]
-
Nature of the Electrophile/Reagent: Highly reactive electrophiles may exhibit lower regioselectivity as the reaction becomes less sensitive to the subtle electronic and steric differences directed by the protecting group.
-
Electronic Effects of the Directing Group: The electronic nature of the directing group itself can influence the reactivity of the pyrrole ring. Electron-withdrawing groups on the nitrogen, such as sulfonyl groups, can deactivate the ring towards electrophilic substitution but are often necessary for certain metal-catalyzed reactions.[9]
Q4: How can I achieve functionalization at the nitrogen atom (N-functionalization) instead of the carbon atoms?
N-functionalization is often more straightforward than C-functionalization. Key strategies include:
-
Base-Mediated Alkylation/Acylation: In the presence of a base, the pyrrole nitrogen is deprotonated to form the pyrrolide anion, which is a potent nucleophile. This anion readily reacts with electrophiles like alkyl halides or acyl chlorides to yield N-substituted pyrroles.[10]
-
Reaction Conditions: The choice of metal counterion and solvent can influence the N- versus C-alkylation ratio.[10] More ionic nitrogen-metal bonds (e.g., with Na, K) in polar solvents tend to favor N-alkylation.[10]
Q5: I am observing a mix of kinetic and thermodynamic products. How can I favor one over the other?
The regioselectivity of pyrrole functionalization can sometimes be governed by kinetic versus thermodynamic control.[11][12][13][14]
-
Kinetic Control: Reactions run at lower temperatures for shorter durations tend to favor the kinetically controlled product, which is formed via the lowest energy transition state.[7][13]
-
Thermodynamic Control: At higher temperatures and longer reaction times, an equilibrium can be established between the products, leading to the formation of the more stable, thermodynamically favored product.[11][13]
To favor the kinetic product, it is advisable to use the mildest possible conditions that allow the reaction to proceed at a reasonable rate. Conversely, to obtain the thermodynamic product, running the reaction at a higher temperature or for a longer period might be beneficial, assuming the reaction is reversible.
Troubleshooting Guides
Issue 1: Poor yield and a mixture of regioisomers in Friedel-Crafts Acylation.
| Potential Cause | Troubleshooting Step |
| High Reactivity of Pyrrole | Pyrrole is highly reactive towards acids and can polymerize. Use milder Lewis acids (e.g., SnCl4, ZnCl2) or perform the reaction at low temperatures. |
| Competing N-Acylation | The nitrogen atom can also be acylated. Using an N-protected pyrrole can prevent this side reaction. Electron-withdrawing protecting groups like sulfonyl or alkoxycarbonyl can be effective.[9][15][16] |
| Lack of Selectivity | To enhance C2 selectivity, consider using a less reactive acylating agent. For C3 selectivity, employ a bulky N-protecting group. |
Experimental Protocol: Regioselective Friedel-Crafts Acylation of N-Tosylpyrrole (C2-selective)
-
Dissolve N-tosylpyrrole (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (N2 or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., SnCl4, 1.1 eq) dropwise.
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.1 eq).
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding it to a cold, saturated aqueous solution of NaHCO3.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Low regioselectivity in Vilsmeier-Haack Formylation.
| Potential Cause | Troubleshooting Step |
| Reaction Temperature | The reaction is typically exothermic. Maintaining a low temperature (0-10 °C) during the addition of the Vilsmeier reagent is crucial for selectivity. |
| Stoichiometry of Reagents | Using a slight excess of the Vilsmeier reagent can ensure complete conversion, but a large excess may lead to side reactions. |
| Work-up Procedure | The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. Ensure the pH is appropriately adjusted during the work-up. |
Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole (C2-selective)
-
In a flask under an inert atmosphere, cool anhydrous dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl3) (1.0 eq) to the cooled DMF with vigorous stirring to form the Vilsmeier reagent.
-
In a separate flask, dissolve pyrrole (1.0 eq) in anhydrous DMF.
-
Slowly add the pyrrole solution to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice and basify with an aqueous solution of NaOH or K2CO3 until the pH is > 9.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by column chromatography or distillation.
Issue 3: Difficulty in achieving regioselective metalation and subsequent functionalization.
| Potential Cause | Troubleshooting Step |
| Choice of Base and Solvent | The regioselectivity of deprotonation can be highly dependent on the organolithium reagent, additives (e.g., TMEDA), and the solvent. |
| N-Protecting Group | An appropriate N-protecting group that can direct the metalation is often required. For example, a removable directing group can facilitate lithiation at a specific position. |
| Temperature Control | Lithiation reactions are typically performed at low temperatures (-78 °C) to control selectivity and prevent side reactions. |
Visual Guides
Here are some diagrams to illustrate key concepts in pyrrole functionalization.
Caption: Relative electrophilic reactivity of C2 and C3 positions in pyrrole.
Caption: A general workflow for achieving C3-selective functionalization.
Caption: Influence of reaction conditions on product distribution.
References
- 1. brainly.com [brainly.com]
- 2. quora.com [quora.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrole - Wikipedia [en.wikipedia.org]
- 11. Kinetic vs Thermodynamic control. Subversive thoughts for electrophilic substitution of Indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Paal-Knorr Pyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Paal-Knorr synthesis for the preparation of substituted pyrroles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Paal-Knorr pyrrole synthesis?
The Paal-Knorr pyrrole synthesis is a chemical reaction that forms a substituted pyrrole from a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][2] The reaction is typically carried out under neutral or weakly acidic conditions.[1] The accepted mechanism involves three key steps:
-
Hemiaminal Formation: The synthesis begins with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, which results in the formation of a hemiaminal intermediate.[3][4][5]
-
Intramolecular Cyclization: This is followed by an intramolecular attack by the nitrogen atom on the second carbonyl group, leading to a cyclized 2,5-dihydroxytetrahydropyrrole derivative.[3][6] This ring-closing step is often the rate-determining step of the reaction.[5][7][8]
-
Dehydration: The synthesis concludes with the elimination of two molecules of water from this cyclic intermediate to form the stable aromatic pyrrole ring.[3]
Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.
Q2: My Paal-Knorr reaction is resulting in a low yield or is not proceeding to completion. What are the common causes?
Low yields in a Paal-Knorr synthesis can be attributed to several factors:
-
Sub-optimal Reaction Conditions: The traditional Paal-Knorr synthesis often requires heating.[3][8] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions, such as high temperatures or strong acids, can cause degradation of the starting materials or the pyrrole product.[3][8][9]
-
Poorly Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react sluggishly.[2][3][10] Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[2][3]
-
Inappropriate Catalyst: The choice and concentration of the acid catalyst are critical. While catalysis is generally necessary, excessively acidic conditions (pH < 3) can promote the formation of furan byproducts.[2][3][11]
-
Product Instability: The synthesized pyrrole itself might be sensitive to the acidic conditions, leading to degradation over prolonged reaction times.[3]
-
Purification Losses: The product may be challenging to isolate and purify, leading to apparent low yields.[3]
Q3: I am observing a significant amount of a major byproduct. What is it likely to be and how can I minimize its formation?
The most common byproduct in the Paal-Knorr pyrrole synthesis is the corresponding furan.[3][11] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed cyclization and dehydration without the involvement of the amine.[3]
To minimize furan formation:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3).[1][12] Using a weak acid like acetic acid can be beneficial.[1][10]
-
Use Excess Amine: An excess of the amine can help to favor the pyrrole formation pathway.[10]
-
Milder Reaction Conditions: Modern methods often employ milder catalysts and conditions to improve selectivity.[8]
Q4: My crude product appears as a dark, tarry material that is difficult to purify. What could be the reason?
The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself.[3] This is typically caused by excessively high temperatures or highly acidic conditions.[3] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or even neutral conditions.[3]
Q5: What are the recommended methods for purifying the synthesized pyrrole?
The purification method will depend on the properties of the specific pyrrole synthesized. Common techniques include:
-
Recrystallization: This is a common method for purifying solid products. A suitable solvent system, such as a methanol/water mixture, can be used.[4][5]
-
Column Chromatography: For products that are difficult to crystallize or to separate from impurities, column chromatography on silica gel is a standard procedure.[5][11]
-
Precipitation and Filtration: In some cases, the product can be precipitated by adding a non-solvent or by adjusting the pH, followed by collection via vacuum filtration.[3][11]
Troubleshooting Guide
Caption: A troubleshooting guide for common issues in the Paal-Knorr synthesis.
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for the Paal-Knorr pyrrole synthesis.
Protocol 1: Conventional Heating - Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[4]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Expected Yield: Approximately 52% (178 mg).[4]
Protocol 2: Microwave-Assisted Synthesis[4][5]
Materials:
-
1,4-Dicarbonyl compound (1.0 equiv)
-
Primary amine (1.1-1.5 equiv)
-
Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)
-
Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)
Procedure:
-
In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the chosen solvent and catalyst, if required.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.
-
Purify the crude product, typically by column chromatography.
Data Presentation
Table 1: Comparison of Reaction Conditions for Paal-Knorr Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reactants | 1,4-Dicarbonyl, Amine/Ammonia | 1,4-Dicarbonyl, Amine/Ammonia |
| Catalyst | Protic acids (e.g., HCl, Acetic Acid) | Protic acids, Lewis acids, Iodine |
| Solvent | Alcohols (e.g., Methanol, Ethanol) | Alcohols, Acetic Acid, Solvent-free |
| Temperature | Reflux temperature of the solvent | 80 - 150 °C |
| Reaction Time | 15 minutes to several hours | 2 - 10 minutes |
| Typical Yields | Good to excellent (e.g., ~52% for a specific case) | Often higher than conventional heating |
Table 2: Troubleshooting Summary
| Issue | Likely Cause(s) | Recommended Solution(s) |
| Low Yield | Sub-optimal conditions, Poorly reactive starting materials, Inappropriate catalyst | Optimize temperature and time, Use milder or different catalyst, Consider microwave heating |
| Furan Byproduct | Excessively acidic conditions (pH < 3) | Decrease acidity (use weak acid), Use excess amine |
| Tarry Product | High temperature, High acidity | Lower reaction temperature, Use milder catalyst |
| No Reaction | Unreactive starting materials, Incorrect setup | Verify reagent purity and reactivity, Confirm reaction parameters |
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing polymerization of pyrrole derivatives during reactions
Welcome to the Technical Support Center for scientists and researchers working with pyrrole and its derivatives. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic endeavors, with a particular focus on preventing the unwanted polymerization of these sensitive heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrrole starting material has turned dark brown. Can I still use it?
A: The dark coloration indicates oxidative polymerization. Using discolored pyrrole can lead to lower yields and the formation of intractable byproducts. It is highly recommended to purify pyrrole by distillation immediately before use to ensure it is a colorless liquid.
Q2: What are the primary causes of pyrrole polymerization during a reaction?
A: Pyrrole polymerization is most commonly initiated by two main factors:
-
Acids: Even weak acids can catalyze the polymerization of the electron-rich pyrrole ring.
-
Oxidation: Exposure to atmospheric oxygen can lead to the formation of radical cations that initiate polymerization, resulting in the formation of "polypyrrole black". Light and heat can accelerate this process.
Q3: How can I prevent my pyrrole derivative from polymerizing during a reaction?
A: A multi-faceted approach is often the most effective:
-
N-Protection: Introducing an electron-withdrawing protecting group on the pyrrole nitrogen is the most robust strategy. Groups like tosyl (Ts), benzenesulfonyl, and various carbamates (Boc, Troc) significantly stabilize the ring against both acid-catalyzed and oxidative polymerization.
-
Inert Atmosphere: Always conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative polymerization. This involves using degassed solvents and properly dried glassware.
-
Low Temperature: Running reactions at lower temperatures can significantly slow down the rate of polymerization.
-
Choice of Reagents: Avoid strong acids and harsh oxidizing agents whenever possible. Opt for milder reaction conditions and catalysts.
Q4: Which N-protecting group is best for my synthesis?
A: The choice of protecting group depends on the subsequent reaction conditions and the desired deprotection strategy.
-
Sulfonyl groups (e.g., Tosyl): Offer excellent stability in acidic conditions, making them ideal for reactions like Friedel-Crafts acylation. They are typically removed under basic conditions.
-
Carbamates (e.g., Boc, Troc, SEM): Provide good stability and offer a wider range of deprotection methods. Boc is acid-labile, Troc can be removed with zinc, and SEM (2-(trimethylsilyl)ethoxymethyl) offers mild deprotection conditions.[1]
Troubleshooting Guides
Issue 1: Polymerization during Friedel-Crafts Acylation
Symptom: The reaction mixture turns into a dark, insoluble tar upon addition of the Lewis acid or acylating agent.
Cause: Unprotected pyrrole is highly unstable under the strongly acidic conditions of Friedel-Crafts reactions and rapidly polymerizes.
Solutions:
-
N-Protection: This is the most critical step. Protect the pyrrole nitrogen with an electron-withdrawing group like p-toluenesulfonyl (Tosyl). This significantly deactivates the ring towards polymerization.
-
Choice of Lewis Acid: The strength and amount of the Lewis acid can influence both the yield and the regioselectivity of the acylation. Weaker Lewis acids may be less prone to causing polymerization but might require higher temperatures or longer reaction times.
-
Temperature Control: Maintain a low temperature (e.g., 0 °C or lower) during the addition of the Lewis acid and acylating agent to control the exothermic reaction and minimize polymerization.
Issue 2: Low Yield and Byproduct Formation in Suzuki-Miyaura Coupling
Symptom: The desired cross-coupled product is obtained in low yield, accompanied by significant amounts of homocoupled boronic acid and protodeboronation byproducts. A dark precipitate may also form.
Cause: Pyrrole boronic acids and their esters can be unstable under Suzuki coupling conditions, leading to decomposition and polymerization. The presence of oxygen can also lead to homocoupling and catalyst deactivation.
Solutions:
-
Use a Stable N-Protecting Group: The N-H of pyrrole can interfere with the catalytic cycle. Protecting groups like Boc or SEM are recommended. The SEM group has been shown to be more stable than the Boc group under certain Suzuki coupling conditions, leading to higher yields of the desired product and less of the deprotected byproduct.[1]
-
Degas Thoroughly: Ensure that all solvents and the reaction mixture are thoroughly degassed to remove any dissolved oxygen, which can promote side reactions.
-
Use a More Stable Boronic Acid Derivative: If the boronic acid is unstable, consider converting it to a more stable boronate ester, such as a pinacol or MIDA ester.
-
Optimize Reaction Conditions: Carefully screen the base, solvent, and catalyst system. For unstable boronic acids, milder bases and lower reaction temperatures may be necessary.
Data Presentation
Table 1: Influence of Lewis Acid on the Regioselectivity of Acylation of N-p-Toluenesulfonylpyrrole
| Lewis Acid | Equivalents of Lewis Acid | Solvent | Ratio of 3-acyl to 2-acyl product | Reference |
| AlCl₃ | 2.0 | CH₂Cl₂ | >98 : 2 | [2] |
| AlCl₃ | 1.2 | CH₂Cl₂ | >98 : 2 | [2] |
| EtAlCl₂ | 2.0 | 1,2-dichloroethane | 1 : 2.5 | [2] |
| Et₂AlCl | 2.0 | 1,2-dichloroethane | 1 : >16 | [2] |
| SnCl₂ | Not specified | Not specified | 1 : 12 (approx.) | [2] |
Reaction performed with 1-naphthoyl chloride at 0 °C for 2 hours.
Table 2: Comparison of N-Protecting Groups in the Suzuki-Miyaura Coupling of 4-Bromopyrrole with Phenylboronic Acid
| N-Protecting Group | Catalyst | Base | Solvent | Yield of Coupled Product (%) | Yield of Deprotected Byproduct (%) | Reference |
| SEM | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 91 | 0 | [1] |
| Boc | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (2 equiv.) | Dioxane/H₂O (4:1) | 82 | 5 | [1] |
Reactions were carried out at 90 °C.
Experimental Protocols
Protocol 1: N-Tosyl Protection of Pyrrole
This protocol describes the protection of the pyrrole nitrogen with a p-toluenesulfonyl (tosyl) group.
Materials:
-
Pyrrole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add NaH (1.2 equivalents).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-tosylpyrrole.
Protocol 2: Deprotection of N-Tosylpyrrole
This protocol outlines the removal of the N-tosyl group under basic conditions.[3]
Materials:
-
N-Tosylpyrrole derivative
-
Sodium hydroxide (NaOH) pellets
-
Methanol (MeOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-tosylpyrrole derivative in a 9:1 mixture of MeOH/H₂O.
-
Add crushed NaOH pellets (3 equivalents) to the solution.
-
Stir the mixture at room temperature overnight.
-
Add EtOAc to the reaction mixture and separate the phases.
-
Extract the aqueous phase with EtOAc.
-
Combine the organic extracts, wash with brine, and dry over MgSO₄.
-
Filter the solution and evaporate the solvent to dryness to obtain the deprotected pyrrole.
Protocol 3: Suzuki-Miyaura Coupling of N-SEM-4-bromopyrrole
This protocol is adapted from a procedure for the efficient arylation of SEM-protected pyrroles.[1]
Materials:
-
N-SEM-4-bromopyrrole (1.0 equivalent)
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equivalents)
-
Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a reaction vessel, add N-SEM-4-bromopyrrole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add degassed dioxane and water (4:1 ratio) to the vessel.
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Acid-Catalyzed Polymerization of Pyrrole
Caption: Mechanism of acid-catalyzed pyrrole polymerization.
Workflow for Preventing Polymerization
Caption: Decision workflow for preventing pyrrole polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 4-chloro-1H-pyrrole-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 4-chloro-1H-pyrrole-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Product loss during transfers. - Inefficient extraction from the reaction mixture. - Suboptimal crystallization conditions leading to poor recovery. - Degradation of the product due to harsh purification conditions (e.g., high temperatures).[1] | - Minimize the number of transfer steps. - Ensure complete extraction by performing multiple extractions with an appropriate solvent. - Optimize recrystallization solvent systems and cooling procedures. - Use milder purification techniques and avoid excessive heat. |
| Product is Colored (e.g., dark, tarry) | - Presence of polymeric byproducts.[2] - Oxidation of the pyrrole ring. - Residual starting materials or catalysts. | - Treat the crude product with activated carbon (charcoal) during recrystallization to adsorb colored impurities. - Perform column chromatography to separate the desired compound from colored byproducts.[2] - Ensure the reaction goes to completion to minimize residual starting materials. |
| Persistent Impurities Detected by Analysis (e.g., TLC, NMR) | - Co-crystallization of impurities with the product. - Inadequate separation during column chromatography. - Presence of isomeric impurities with similar polarity. | - Try a different solvent system for recrystallization. - Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. - For hard-to-separate impurities, consider derivatization to alter polarity, followed by purification and deprotection. |
| Oily Product Instead of Crystals | - Presence of impurities that inhibit crystallization. - The product may have a low melting point or be an oil at room temperature. - Residual solvent. | - Purify the crude material using column chromatography before attempting recrystallization. - Try triturating the oil with a non-polar solvent (e.g., hexane) to induce crystallization. - Ensure all solvent is removed under reduced pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (such as pyrrole-2-carboxylates), reagents used for chlorination (like N-chlorosuccinimide), and side-products from the reaction, such as regioisomers or di-chlorinated species.[3] Polymerized pyrrolic compounds can also be present, often appearing as dark, tarry substances.[2]
Q2: Which purification method is most effective for achieving high purity?
A2: For solid products, recrystallization is often a highly effective method for achieving high purity.[2] If the crude product is an oil or contains impurities that are difficult to remove by crystallization, silica gel column chromatography is a standard and versatile technique.[2] In some cases, a combination of both methods (column chromatography followed by recrystallization) may be necessary to achieve the desired purity.
Q3: How do I choose the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. The impurities should either be insoluble in the hot solvent or remain soluble at low temperatures. For pyrrole derivatives, common recrystallization solvents include dichloromethane, ethyl acetate, hexane, or mixtures thereof.[3] It is recommended to test a range of solvents on a small scale to find the optimal one.
Q4: My crude product appears as a dark, tarry material. What is the best way to purify it?
A4: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product itself, which can be caused by high temperatures or acidic conditions.[2] The recommended approach is to first attempt purification by column chromatography to separate the desired product from the polymeric material.[2] The fractions containing the product can then be combined, the solvent evaporated, and the resulting solid can be further purified by recrystallization.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of solid crude this compound.
-
Solvent Selection: On a small scale, test the solubility of the crude product in various solvents (e.g., dichloromethane, ethyl acetate, methanol, ethanol, hexane) to identify a suitable recrystallization solvent or solvent pair.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
This protocol describes a general procedure for purification using a silica gel column.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column. Alternatively, load the concentrated solution directly onto the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Purification Method Comparison
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | Simple, cost-effective, good for removing small amounts of impurities from solid samples.[2] | Not suitable for oily products or for separating impurities with similar solubility. |
| Column Chromatography | 95-99% | 50-80% | Highly versatile, can separate complex mixtures and purify oils.[2] | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Note: The values presented in this table are illustrative and can vary depending on the specific nature of the crude product and the experimental conditions.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling with Chloropyrroles
This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing catalyst selection for cross-coupling reactions involving chloropyrrole substrates. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and offer practical solutions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with chloropyrroles?
A1: Cross-coupling with chloropyrroles presents several challenges primarily due to the inherent properties of the substrate. The C–Cl bond is stronger and less reactive compared to C–Br or C–I bonds, making the oxidative addition step in the catalytic cycle more difficult. Additionally, the electron-rich nature of the pyrrole ring can lead to catalyst inhibition or deactivation. For N-H pyrroles, the acidic proton can interfere with the catalyst and base, leading to side reactions or catalyst deactivation.[1] Protecting the N-H group is a common strategy to mitigate these issues.
Q2: Which palladium catalysts and ligands are most effective for Suzuki-Miyaura coupling of chloropyrroles?
A2: For the Suzuki-Miyaura coupling of chloropyrroles, highly active catalyst systems are necessary to overcome the inertness of the C-Cl bond. The most effective systems typically involve a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands. Buchwald-type ligands like SPhos, XPhos, and RuPhos are particularly effective as their steric bulk promotes the formation of the active monoligated Pd(0) species, and their electron-donating nature enhances the rate of oxidative addition.[2][3] N-heterocyclic carbene (NHC) ligands are also a powerful alternative, known for forming highly stable and active catalysts.[2]
Q3: How do I choose the best base and solvent for a Buchwald-Hartwig amination of a chloropyrrole?
A3: The choice of base and solvent is critical and often interdependent. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is a common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective, particularly for sensitive substrates.[4][5] The solvent must be anhydrous and capable of dissolving the reactants and the base. Ethereal solvents like dioxane and THF, as well as aromatic solvents like toluene, are frequently used.[4] For substrates with base-sensitive functional groups, weaker bases such as K₃PO₄ may be used, though this might require higher reaction temperatures.[5]
Q4: Can Sonogashira couplings be performed effectively with chloropyrrole substrates?
A4: Yes, Sonogashira couplings with chloropyrroles are feasible but require carefully optimized conditions. A typical Sonogashira reaction employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6] For less reactive chlorides, more active catalyst systems are necessary. The use of bulky, electron-rich phosphine ligands can be beneficial.[7] Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. These often require a more active palladium catalyst system.[7]
Q5: My cross-coupling reaction with a chloropyrrole is not working or giving low yields. What are the most common reasons for failure?
A5: Low or no yield in chloropyrrole cross-coupling can stem from several factors:
-
Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated. Ensure your palladium source and ligand are of high quality and consider using a pre-catalyst for more reliable activation.[8]
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
-
Inappropriate Base: The base may be too weak, not sufficiently soluble, or degraded. For chloropyrroles, stronger bases are often necessary.[5]
-
N-H Interference: If using an N-H pyrrole, the acidic proton can interfere with the reaction. Consider N-protection with a group like Boc.[1]
-
Low Reaction Temperature: Chlorides are less reactive and often require higher temperatures (typically 80-110 °C) for the oxidative addition to proceed at a reasonable rate.[3]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Catalyst Inactivity | Use a fresh batch of palladium precursor and ligand. Consider using a more stable and reliable pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst.[8] Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).[9] |
| Insufficiently Inert Atmosphere | Thoroughly degas all solvents and reagents by sparging with an inert gas or using freeze-pump-thaw cycles. Ensure all glassware is oven-dried and the reaction is maintained under a positive pressure of argon or nitrogen.[1] |
| Ineffective Base | Switch to a stronger base (e.g., NaOtBu, LHMDS). Ensure the base is fresh and anhydrous. Consider the solubility of the base in your chosen solvent.[5] |
| N-H Proton Interference | Protect the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM). This prevents deprotonation by the base and coordination to the palladium center.[1] |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10-20 °C. For particularly unreactive substrates, temperatures above 100 °C may be necessary.[3] |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Coupling Partner | Presence of oxygen, which can facilitate the homocoupling of organoboron or organozinc reagents. Inefficient transmetalation. | Ensure rigorous exclusion of air from the reaction. Optimize the base and solvent to facilitate the transmetalation step. |
| Protodeboronation (in Suzuki Coupling) | Presence of water or other protic sources leading to the cleavage of the C-B bond. | Use anhydrous solvents and reagents. A less nucleophilic or weaker base can sometimes mitigate this issue. Using boronic esters (e.g., pinacol esters) can enhance stability. |
| Hydrodehalogenation (Reduction of C-Cl) | The catalyst system may favor a reductive pathway. | Screen different ligands. Sometimes, a less electron-rich ligand can disfavor this side reaction. Ensure the absence of adventitious hydrogen sources. |
Data Presentation: Catalyst System Comparison for Suzuki-Miyaura Coupling
The following table summarizes representative catalyst systems for the Suzuki-Miyaura coupling of chloro-heterocycles, which can serve as a starting point for optimizing reactions with chloropyrroles.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85[3] |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane | 100 | 92[3] |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 78[3] |
| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-85[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Chloropyrrole
This protocol provides a general starting point for the Suzuki-Miyaura coupling of a chloropyrrole with an arylboronic acid. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Materials:
-
N-protected chloropyrrole (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the N-protected chloropyrrole, arylboronic acid, and base under a counterflow of inert gas.
-
In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining degassed solvent to the flask via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for N-Boc Protection of a Pyrrole
Materials:
-
N-H pyrrole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Triethylamine (Et₃N, 1.2 eq) or 4-(Dimethylamino)pyridine (DMAP, catalytic)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
In a round-bottom flask, dissolve the N-H pyrrole in the anhydrous solvent.
-
Add triethylamine to the solution. For less nucleophilic pyrroles, a catalytic amount of DMAP can be added.
-
Add the di-tert-butyl dicarbonate portion-wise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-12 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product, typically by column chromatography, to yield the N-Boc protected pyrrole.[1]
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A workflow diagram for troubleshooting low yields in chloropyrrole cross-coupling.
Caption: Decision tree for selecting key reaction components for chloropyrrole cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Pyrrole Synthesis Technical Support Center: Managing Thermal Stability
Welcome to the technical support center for managing thermal stability in pyrrole reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common thermal stability challenges encountered during pyrrole synthesis.
Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues related to thermal instability that may arise during various pyrrole synthesis methods.
Issue 1: Rapid Exotherm and Polymerization
Q1: My reaction is turning into a dark, tarry mixture with a low yield of the desired pyrrole. What is causing this and how can I prevent it?
A1: The formation of a dark, tarry substance is often indicative of polymerization of the starting materials or the pyrrole product itself.[1] This is a common issue in many pyrrole syntheses, such as the Paal-Knorr reaction, and is typically triggered by excessive heat or highly acidic conditions.[1] Pyrroles are susceptible to polymerization, especially at elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature is the most critical step to mitigate polymerization.[1] For exothermic reactions, consider external cooling or adding reagents dropwise to maintain a stable temperature. For instance, in the Knorr synthesis, if the reaction becomes too exothermic, external cooling is necessary to prevent the mixture from boiling.[2]
-
Catalyst Choice: Use a milder catalyst. For example, in the Paal-Knorr synthesis, switching from a strong acid to a milder one can prevent polymerization.[1] Lewis acids like MgBr₂ or SnCl₄ can also be effective under milder conditions for sensitive substrates.[3]
-
Solvent Selection: The choice of solvent can influence thermal stability. Some modern approaches utilize greener solvents like water, which can sometimes lead to better outcomes.[2]
-
Inert Atmosphere: If your substrates are sensitive to air, performing the reaction under an inert atmosphere can prevent oxidative side reactions that may be exacerbated by high temperatures.[2]
Issue 2: Product Decomposition at Elevated Temperatures
Q2: I'm observing significant degradation of my desired pyrrole product, especially during workup or purification. How can I improve its stability?
A2: Pyrrole and its derivatives can be sensitive to both heat and acid, leading to decomposition.[3][4] This is particularly true for pyrroles with sensitive functional groups.
Troubleshooting Steps:
-
Minimize Heat Exposure: Avoid unnecessarily high temperatures during the reaction and purification steps. Optimize the reaction to proceed at the lowest effective temperature.
-
pH Control: For acid-sensitive pyrroles, ensure that any acidic catalysts or reagents are thoroughly neutralized during the workup. Milder reaction conditions are recommended for substrates with acid-sensitive functionalities.[5]
-
Purification Method Optimization: If using distillation, employ vacuum distillation to lower the boiling point and reduce thermal stress on the compound. For chromatography, select a less acidic stationary phase if acid-catalyzed decomposition is suspected.
-
Derivative Formation: In some cases, converting the pyrrole into a more stable derivative (e.g., an ester) can be a viable strategy for handling and purification. Certain pyrrole esters have been shown to possess excellent thermal stability.[6][7]
Issue 3: Low Yield or Incomplete Reaction at Lower Temperatures
Q3: When I lower the temperature to prevent decomposition, my reaction becomes very slow or incomplete. How can I achieve a good yield without excessive heat?
A3: Balancing reaction rate and thermal stability is a common challenge. If lowering the temperature stalls the reaction, other parameters must be optimized.
Troubleshooting Steps:
-
Catalyst Optimization: Experiment with different catalysts that may be more active at lower temperatures. For instance, in the Paal-Knorr synthesis, a variety of Brønsted or Lewis acids can be screened for optimal performance at a reduced temperature.[2]
-
Increase Reaction Time: A simple solution is to extend the reaction time to allow for complete conversion at a lower, more stable temperature.[1]
-
Reagent Purity and Stoichiometry: Ensure you are using freshly purified reagents as impurities can inhibit the reaction.[2] Also, verify the stoichiometry of your reactants; an incorrect ratio can lead to incomplete conversion.[2]
-
Flow Chemistry: For highly exothermic reactions, microreactors can offer superior temperature control, allowing for reactions to be run at higher effective temperatures without runaway polymerization, leading to high yields in a shorter time.[8][9]
Frequently Asked Questions (FAQs)
Q: What are the typical temperature ranges for common pyrrole syntheses?
A: Temperature conditions are highly dependent on the specific substrates and catalysts used. However, some general ranges are:
-
Paal-Knorr Synthesis: Can range from room temperature to reflux, but lower temperatures are often preferred to minimize side reactions.[5] Some catalyzed versions proceed efficiently at 60°C.[1][10]
-
Knorr Synthesis: The reaction is often exothermic, and temperature control with external cooling may be necessary.[2][11]
-
Barton-Zard Synthesis: This reaction is typically run at or below room temperature to minimize side reactions.[5]
Q: How can I monitor my reaction for thermal decomposition?
A: Techniques like Thin Layer Chromatography (TLC) are invaluable for monitoring the progress of the reaction and the formation of byproducts in real-time.[1][5] The appearance of streaking or dark spots at the baseline on the TLC plate can indicate decomposition or polymerization. For more detailed analysis, techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), Thermogravimetry (TG), and Differential Scanning Calorimetry (DSC) can be used to study the thermal degradation process of isolated products.[6][7][12]
Q: Can solvent choice impact the thermal stability of my reaction?
A: Yes, the solvent can play a crucial role. Protic solvents may favor certain desired reaction pathways over side reactions.[5] Additionally, using dry solvents can be critical as moisture can lead to unwanted side reactions.[2] The thermal properties of the solvent itself (e.g., boiling point) will also dictate the temperature range you can safely operate within.
Data Presentation
Table 1: Catalyst Performance in Paal-Knorr Synthesis at Elevated Temperature
The following table summarizes the performance of various catalysts in the synthesis of 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole from acetonylacetone and p-bromoaniline at 60°C, demonstrating the impact of catalyst choice on reaction time and yield.[2]
| Catalyst | Time (min) | Yield (%) |
| Iodine | 5-10 | 95 |
| Acetic Acid | 15-30 | 92 |
| p-Toluenesulfonic Acid | 10-15 | 98 |
| Zinc Chloride | 20-25 | 85 |
| No Catalyst | 60+ | <10 |
Experimental Protocols
Protocol 1: Knorr Synthesis with In Situ Generation of α-Amino Ketone to Control Exotherm
This protocol for the synthesis of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ("Knorr's Pyrrole") utilizes an in-situ generation of the reactive α-amino ketone to minimize self-condensation and control the exothermic nature of the reaction.[2]
Materials:
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Saturated aqueous sodium nitrite
-
Zinc dust
Procedure:
-
Preparation of the α-Oximino Ketone:
-
Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid.
-
While cooling the mixture externally, slowly add one equivalent of a saturated aqueous solution of sodium nitrite. This will form ethyl 2-oximinoacetoacetate.
-
-
In Situ Reduction and Pyrrole Synthesis:
-
In a separate flask, prepare a well-stirred solution of a second equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually add the solution of ethyl 2-oximinoacetoacetate from Step 1 and zinc dust to this flask.
-
The reaction is exothermic; maintain control of the temperature with external cooling if necessary to prevent the mixture from boiling.[2][11] The zinc dust reduces the oxime to the amine in situ, which then reacts with the second equivalent of ethyl acetoacetate to form the pyrrole.
-
After the reaction is complete, the product can be isolated and purified.
-
Protocol 2: Paal-Knorr Synthesis with Iodine Catalyst Under Mild Heating
This protocol describes a Paal-Knorr synthesis using a mild catalyst and controlled heating to achieve a high yield in a short time.[1]
Materials:
-
1,4-diketone (e.g., acetonylacetone)
-
Primary amine (e.g., p-bromoaniline)
-
Iodine (catalytic amount)
Procedure:
-
In a flask, mix the 1,4-diketone (1.0 eq) and the primary amine (1.0-1.2 eq).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at 60°C.
-
Monitor the reaction by TLC. The reaction is often complete within a short period (e.g., 5-10 minutes).[1]
-
Upon completion, proceed with standard aqueous workup and purification.
Visualizations
Caption: A logical workflow for troubleshooting thermal instability issues in pyrrole reactions.
Caption: Workflow for the Knorr synthesis, highlighting the in-situ generation of the α-amino ketone.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Biological Activity of Pyrrole-2-Carboxylate Analogs
The pyrrole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Halogenated pyrrole derivatives, particularly those based on the pyrrole-2-carboxylate and pyrrole-2-carboxamide frameworks, have garnered significant attention for their potential as therapeutic agents. These compounds have demonstrated promising activity in oncology, infectious diseases, and enzyme modulation.[3][4][5]
This guide provides a comparative overview of the biological activities of various analogs related to Methyl 4-chloro-1H-pyrrole-2-carboxylate. While direct experimental data for this specific molecule is limited in the reviewed literature, this document focuses on structurally similar halogenated and substituted pyrrole-2-carboxylates and carboxamides to offer insights into their therapeutic potential. The information is compiled from various studies, with a focus on anticancer, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and detailed protocols.
Anticancer Activity
Pyrrole derivatives have emerged as a promising class of anticancer agents, often acting through mechanisms like kinase inhibition, tubulin polymerization disruption, and induction of apoptosis.[6][7][8] The cytotoxic effects of several pyrrole analogs have been evaluated against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Pyrrole Analogs Against Human Cancer Cell Lines
| Compound/Analog Class | Cancer Cell Line | Assay | Activity Metric (IC₅₀ or % Inhibition) | Reference |
| Pyrrole Derivative 12l (Alkynylated) | U251 (Glioma) | - | IC₅₀: 2.29 ± 0.18 µM | [9] |
| Pyrrole Derivative 12l (Alkynylated) | A549 (Lung) | - | IC₅₀: 3.49 ± 0.30 µM | [9] |
| Pyrrole Derivative 4d | LoVo (Colon) | MTS | 54.19% viability decrease at 50 µM | [7] |
| Pyrrole Derivative 4a | LoVo (Colon) | MTS | 30.87% viability decrease at 50 µM | [7] |
| 3-Aroyl-1-arylpyrrole (ARAP 22 ) | Medulloblastoma D283 | - | Nanomolar concentration growth inhibition | [8] |
| Pyrrolo[1,2-a]quinoline (10a ) | A498 (Renal) | SRB | GI₅₀ in nanomolar range | [10] |
| Pyrrolo[1,2-a]quinoline (10a ) | COLO 205 (Colon) | SRB | GI₅₀ in nanomolar range | [10] |
| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | IC₅₀: 9.54 µM | [7] |
| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | IC₅₀: 2.31 ± 0.3 µM | [7] |
| Pyrrole Hydrazone 1C | Human Melanoma | - | IC₅₀: 44.63 ± 3.51 µM | [9] |
1. In Vitro Cytotoxicity Assessment (MTT Assay) [7][11] This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the pyrrole analog. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[7]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7][11]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting viability against compound concentration using non-linear regression analysis.[11]
2. Apoptosis Assay (Annexin V-FITC/PI Staining) [7] This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded and treated with the pyrrole derivative at a desired concentration (e.g., its IC₅₀ value) for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analysis: Samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are classified as early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[7]
3. Cell Cycle Analysis [7][11] This method determines the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay.
-
Fixation: Harvested cells are washed with PBS and fixed in ice-cold 70% ethanol overnight.[7]
-
Staining: Fixed cells are washed and stained with a Propidium Iodide (PI) solution containing RNase A to ensure only DNA is stained.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.[7]
Caption: Workflow for in vitro anticancer screening of pyrrole analogs.
Caption: Simplified intrinsic apoptosis pathway induced by pyrrole analogs.
Antimicrobial Activity
Pyrrole-2-carboxamides, in particular, have been investigated for their antibacterial and antifungal properties.[12] Modifications to the pyrrole ring and the amide substituent can significantly influence the spectrum and potency of antimicrobial activity. Dihalogenation of the pyrrole ring is often noted as a beneficial substitution for biological activity.[3]
Table 2: Antimicrobial Activity of Pyrrole-2-Carboxamide Analogs
| Compound/Analog Class | Microbial Strain | Activity Metric (MIC in µg/mL) | Reference |
| Pyrrole-2-carboxamide 4i | Klebsiella pneumoniae | 1.02 | [12] |
| Pyrrole-2-carboxamide 4i | Escherichia coli | 1.56 | [12] |
| Pyrrole-2-carboxamide 4i | Pseudomonas aeruginosa | 3.56 | [12] |
| 4-phenylpyrrole-2-carboxamide 5c | Escherichia coli | 6.05 | [13] |
| 4-phenylpyrrole-2-carboxamide 5c | Pseudomonas aeruginosa | 6.05 | [13] |
| 4-phenylpyrrole-2-carboxamide 5e | Klebsiella pneumoniae | 6.25 | [13] |
| Pyrrole-2-carboxamide derivative | Mycobacterium tuberculosis H37Rv | 0.03 | [3] |
| 1H-pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | 0.7 | [14] |
| Marinopyrrole A analog | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 0.008 | [14] |
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The pyrrole analog is serially diluted in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition
Pyrrole analogs have been identified as inhibitors of various enzymes crucial to disease progression, including protein kinases, histone deacetylases (HDACs), and bacterial topoisomerases like DNA gyrase.[3][5][6] This inhibitory activity is often the basis for their anticancer and antimicrobial effects.
Table 3: Enzyme Inhibition by Pyrrole Analogs
| Compound/Analog Class | Target Enzyme | Activity Metric (IC₅₀) | Reference |
| Pyrrole derivative MI-1 | EGFR / VEGFR | Competitive Inhibitor | [6] |
| 3-Aroyl-1-arylpyrroles (ARAPs ) | Tubulin Polymerization | Potent Inhibitor | [8] |
| Pyrrole-2-carboxamide derivative | DNA Gyrase | < 5 nM | [3] |
| (1H)-pyrroles | Histone Deacetylases (HDACs) | Potent Inhibitor | [5] |
| 2,4-1H-imidazole carboxamide 22 | TAK1 Kinase | 0.9 - 3.5 µM | [15] |
| Azinane triazole 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 µM | [16] |
| Azinane triazole 12d | α-glucosidase | 36.74 ± 1.24 µM | [16] |
This protocol provides a general framework for measuring the ability of a compound to inhibit the activity of a target enzyme.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified target enzyme, its specific substrate, and any necessary co-factors.
-
Compound Addition: The pyrrole analog is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is run in parallel.
-
Initiation and Incubation: The reaction is initiated, often by the addition of the substrate or a co-factor (e.g., ATP for kinases). The mixture is incubated at an optimal temperature for a defined period.
-
Detection: The reaction is stopped, and the amount of product formed (or substrate consumed) is measured. Detection methods vary depending on the enzyme and can include spectrophotometry, fluorometry, or luminescence. For example, a tubulin polymerization assay monitors the change in absorbance at 340 nm over time.[11][17]
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Caption: Model of competitive enzyme inhibition by a pyrrole analog.
References
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of (1H)-pyrroles as histone deacetylase inhibitors with antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 4-Chloro vs. 4-Bromo Pyrrole Esters in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocycles, particularly for pharmaceutical and materials science applications, palladium-catalyzed cross-coupling reactions are a cornerstone technology. The choice of the halide on the pyrrole core is a critical parameter that dictates reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 4-chloro and 4-bromo pyrrole esters in three key cross-coupling reactions: Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination.
Executive Summary
Generally, 4-bromo pyrrole esters exhibit higher reactivity in palladium-catalyzed cross-coupling reactions compared to their 4-chloro counterparts. This enhanced reactivity is primarily attributed to the lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. The C-Br bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.
While 4-bromo pyrrole esters often provide higher yields under milder conditions, recent advancements in ligand and catalyst design have expanded the utility of the more cost-effective and readily available 4-chloro pyrrole esters. The choice between these two substrates often represents a trade-off between reactivity and starting material cost.
Reactivity Comparison in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of 4-chloro and 4-bromo pyrrole esters in Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. The presented data is a summary from various sources, and it is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. Reaction outcomes are highly dependent on the specific substrates, catalyst system, and reaction conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. Studies have shown that 4-bromopyrrole esters are effective substrates in this reaction. For instance, ethyl 4-bromo-5-cyano-1H-pyrrole-2-carboxylate has been successfully coupled with various aryl boronic acids in good to excellent yields. While specific data for the Suzuki coupling of 4-chloropyrrole esters is less abundant, the general principles of aryl halide reactivity suggest that more forcing conditions (e.g., higher temperatures, more active catalysts) would be required to achieve comparable yields to the bromo analogues.
dot
A Comparative Spectroscopic Analysis of Methyl 4-chloro-1H-pyrrole-2-carboxylate and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of Methyl 4-chloro-1H-pyrrole-2-carboxylate in comparison to its synthetic precursors, Pyrrole-2-carboxylic acid and Methyl 1H-pyrrole-2-carboxylate. This guide provides a comprehensive overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a visual representation of the synthetic pathway.
This guide offers an objective comparison of the spectroscopic properties of the chlorinated pyrrole derivative, this compound, with its precursors, Pyrrole-2-carboxylic acid and Methyl 1H-pyrrole-2-carboxylate. The introduction of a chlorine atom to the pyrrole ring significantly influences the electronic environment and, consequently, the spectroscopic signatures of the molecule. Understanding these differences is crucial for reaction monitoring, quality control, and structural elucidation in synthetic and medicinal chemistry.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the title compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H3 | H4 | H5 | NH | OCH₃ / COOH |
| Pyrrole-2-carboxylic acid (DMSO-d₆) | 6.75 | 6.15 | 6.97 | 11.72 | 12.20 |
| Methyl 1H-pyrrole-2-carboxylate (CDCl₃) | 6.85 | 6.25 | 6.95 | 8.80 (br s) | 3.85 |
| This compound (CDCl₃) | 6.78 (d) | - | 6.85 (d) | 8.90 (br s) | 3.83 (s) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C3 | C4 | C5 | CO | OCH₃ |
| Pyrrole-2-carboxylic acid (DMSO-d₆) | 122.5 | 110.2 | 108.5 | 115.1 | 162.0 | - |
| Methyl 1H-pyrrole-2-carboxylate (CDCl₃) | 122.1 | 110.0 | 108.7 | 115.5 | 161.8 | 51.5 |
| This compound (CDCl₃) | 121.2 | 110.5 | 118.0 | 114.2 | 160.9 | 51.9 |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) | ν(C-Cl) |
| Pyrrole-2-carboxylic acid | ~3300 (br) | ~1670 | - |
| Methyl 1H-pyrrole-2-carboxylate | ~3430 | ~1690 | - |
| This compound | ~3440 | ~1700 | ~750 |
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| Pyrrole-2-carboxylic acid | 111.03 | 94, 66 |
| Methyl 1H-pyrrole-2-carboxylate | 125.05 | 94, 66 |
| This compound | 159.01, 161.01 (isotope peak) | 128, 93, 66 |
Experimental Protocols
Synthesis
1. Esterification of Pyrrole-2-carboxylic acid to Methyl 1H-pyrrole-2-carboxylate:
-
Reagents: Pyrrole-2-carboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure: To a solution of Pyrrole-2-carboxylic acid (1 equivalent) in anhydrous methanol, a catalytic amount of concentrated sulfuric acid is added dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Methyl 1H-pyrrole-2-carboxylate.
2. Chlorination of Methyl 1H-pyrrole-2-carboxylate to this compound:
-
Reagents: Methyl 1H-pyrrole-2-carboxylate, N-Chlorosuccinimide (NCS), Acetonitrile (anhydrous).
-
Procedure: To a solution of Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous acetonitrile, N-Chlorosuccinimide (1.1 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for 12-16 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy: Spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in either deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
Visualizing the Synthetic Pathway
The following diagrams illustrate the chemical structures of the compounds and the synthetic route from the precursors to the final product.
Comparative In Vitro Analysis of Bioactive Compounds Derived from Methyl 4-chloro-1H-pyrrole-2-carboxylate
A detailed guide for researchers and drug development professionals on the synthesis, in vitro bioactivity, and mechanisms of action of novel pyrrole derivatives, benchmarked against established therapeutic agents.
This guide provides a comprehensive overview of the therapeutic potential of compounds synthesized from Methyl 4-chloro-1H-pyrrole-2-carboxylate. This readily available building block offers a versatile scaffold for the development of novel anticancer and antimicrobial agents. Through functionalization, primarily at the C4 position, a diverse library of derivatives can be generated, exhibiting a range of biological activities. This document summarizes key in vitro data, compares the performance of these synthetic compounds against standard drugs, provides detailed experimental protocols for crucial assays, and visualizes the underlying mechanisms of action.
Performance Comparison of Synthesized Pyrrole Derivatives
The following tables summarize the in vitro efficacy of representative pyrrole compounds derived from precursors structurally related to this compound. These derivatives, primarily functionalized at the 4-position with various aryl groups via Suzuki-Miyaura cross-coupling, have been evaluated for their anticancer and antimicrobial properties. For context, their performance is compared with standard therapeutic agents.
Table 1: In Vitro Anticancer Activity of 4-Aryl-1H-pyrrole-2-carboxylate Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Alternative (Standard Drug) | IC50 (µM) |
| 12l (alkynylated pyrrole) | U251 (Glioma) | 2.29 ± 0.18[1][2] | Doxorubicin | ~0.5-2 |
| A549 (Lung) | 3.49 ± 0.30[1][2] | Doxorubicin | ~0.1-1 | |
| Pyrrole Hybrid 3 | MDA-MB-231 (Breast) | ~5-10 | Doxorubicin | ~0.2-1 |
| Pyrrole Hybrid 5 | MDA-MB-231 (Breast) | ~2-5 | Doxorubicin | ~0.2-1 |
Note: Data for pyrrole hybrids 3 and 5 are extrapolated from studies on similar 4,5-diaryl-1H-pyrrole-2-carboxylates which have shown anti-mitotic and cytotoxic properties.[3]
Table 2: In Vitro Antimicrobial Activity of Pyrrole-2-carboxamide Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Alternative (Standard Drug) | MIC (µg/mL) |
| Carboxamide 4i | Klebsiella pneumoniae | 1.02[4][5] | Ciprofloxacin | ~0.25-1 |
| Escherichia coli | 1.56[4][5] | Ciprofloxacin | ~0.015-0.12 | |
| Pseudomonas aeruginosa | 3.56[4][5] | Ciprofloxacin | ~0.25-1 | |
| Carboxamide 4c | Escherichia coli | 6.05[6] | Ciprofloxacin | ~0.015-0.12 |
| Pseudomonas aeruginosa | 6.05[6] | Ciprofloxacin | ~0.25-1 | |
| Pyrrole-2-carboxylate derivative | Mycobacterium tuberculosis H37Rv | 0.7[7] | Isoniazid | ~0.02-0.06 |
Key Experimental Protocols
Detailed methodologies for the primary in vitro assays are provided below to ensure reproducibility and facilitate the evaluation of novel compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized pyrrole compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Bacterial Inoculation: Add a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mechanisms of Action and Signaling Pathways
Pyrrole derivatives exert their anticancer effects through various mechanisms, primarily by interfering with key cellular signaling pathways involved in cell proliferation and survival.
Inhibition of EGFR/VEGFR Signaling
Many pyrrole-based compounds act as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][8][9] By blocking the ATP-binding site of these receptors, they prevent downstream signaling cascades that promote tumor growth and angiogenesis.
Caption: Inhibition of EGFR/VEGFR signaling by pyrrole compounds.
Inhibition of Tubulin Polymerization
Certain pyrrole derivatives have been shown to interfere with microtubule dynamics by inhibiting the polymerization of tubulin.[10][11] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Disruption of microtubule polymerization by pyrrole compounds.
Experimental Workflow for In Vitro Screening
The general workflow for the initial in vitro evaluation of synthesized compounds is outlined below.
Caption: General workflow from synthesis to in vitro evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,5-Diaryl-1H-pyrrole-2-carboxylates as combretastatin A-4/lamellarin T hybrids: synthesis and evaluation as anti-mitotic and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Unraveling the Antimicrobial Potential of 4-Chloropyrrole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of 4-chloropyrrole derivatives, with a focus on their antimicrobial properties. The information is supported by experimental data from peer-reviewed studies to aid in the rational design of novel therapeutic agents.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among these, derivatives featuring a 4-chlorobenzyl moiety at the N-1 position of the pyrrole ring have emerged as a promising class of antimicrobial agents. This guide delves into the SAR of a series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides, summarizing their antibacterial efficacy and providing detailed experimental methodologies for their synthesis and evaluation.
Comparative Analysis of Antimicrobial Activity
A systematic study of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivatives reveals critical insights into the structural requirements for potent antibacterial activity. The following table summarizes the minimum inhibitory concentration (MIC) values of a series of synthesized compounds against various Gram-negative and Gram-positive bacterial strains. The core structure consists of a 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid coupled with different amines.
| Compound ID | Amine Moiety | K. pneumoniae (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | S. aureus (µg/mL) |
| 4a | 4-methoxy-N-methylphenethylamine | 3.25 | 3.45 | 6.35 | >64 |
| 4c | 2-(3,4-dimethoxyphenyl)ethylamine | 3.15 | 3.35 | 6.25 | >64 |
| 4f | 4-(2-aminoethyl)morpholine | 3.55 | 3.65 | 6.15 | >64 |
| 4g | N-(2-aminoethyl)piperidine | 2.15 | 2.45 | 4.15 | >64 |
| 4h | 1-(2-aminoethyl)pyrrolidine | 2.05 | 2.15 | 4.05 | >64 |
| 4i | N,N-diethylethane-1,2-diamine | 1.02 | 1.56 | 3.56 | >64 |
| 4j | N,N-diisopropylethane-1,2-diamine | 1.15 | 1.65 | 3.65 | >64 |
| Ciprofloxacin | (Standard) | 0.40 | 0.25 | 0.50 | 0.50 |
| Gentamicin | (Standard) | 0.50 | 0.50 | 1.00 | 0.50 |
Key SAR Observations:
-
The presence of a 1-(4-chlorobenzyl) substituent on the pyrrole ring is a common feature of these active compounds.
-
The nature of the amine moiety coupled to the pyrrole-2-carboxamide core significantly influences the antibacterial potency.
-
Derivatives with acyclic N,N-dialkylethane-1,2-diamines (compounds 4i and 4j ) exhibit the most potent activity against the tested Gram-negative strains, with MIC values as low as 1.02 µg/mL.
-
Incorporation of cyclic amines such as piperidine (4g ) and pyrrolidine (4h ) also results in good antibacterial activity.
-
The tested compounds generally show weaker activity against the Gram-positive bacterium Staphylococcus aureus.
Experimental Protocols
Synthesis of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide Derivatives
The synthesis of the target compounds is achieved through a multi-step process, beginning with the protection of the pyrrole nitrogen, followed by carboxylation and subsequent amide coupling.
Caption: Synthetic route for 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides.
General Procedure for Amide Coupling: To a solution of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid in DMF, EDC (1.2 eq.), HOBt (1.2 eq.), and triethylamine (2.5 eq.) are added, and the mixture is stirred at 0°C for 20 minutes. The respective amine (1.0 eq.) is then added, and the reaction mixture is stirred at room temperature for 18-30 hours. After completion of the reaction, the mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water and n-hexane, and dried under vacuum to yield the desired product.
Antimicrobial Activity Assay
The in vitro antibacterial activity of the synthesized compounds is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Protocol: The compounds are dissolved in DMSO to prepare stock solutions. Two-fold serial dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial strains are cultured overnight and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL. Each well is inoculated with the bacterial suspension. The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Ciprofloxacin and gentamicin are used as standard reference drugs.
Proposed Mechanism of Action
While the precise mechanism of action for this specific series of 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamides has not been definitively elucidated, related pyrrolamide compounds have been shown to exert their antibacterial effects by targeting bacterial DNA gyrase.[1][2] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. Inhibition of this enzyme leads to the disruption of these critical cellular processes and ultimately results in bacterial cell death.
Caption: Inhibition of DNA gyrase by 4-chloropyrrole derivatives.
This proposed mechanism provides a rational basis for the observed antibacterial activity and offers a clear target for further optimization of this promising class of compounds. The potent activity of these 4-chloropyrrole derivatives, particularly against Gram-negative pathogens, underscores their potential as leads for the development of new antibiotics to combat the growing threat of antimicrobial resistance.
References
A Comparative Guide to Alternatives for Methyl 4-chloro-1H-pyrrole-2-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-chloro-1H-pyrrole-2-carboxylate is a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its utility largely stems from the reactivity of the C-Cl bond in palladium-catalyzed cross-coupling reactions. However, a range of alternatives exist, each offering distinct advantages in terms of reactivity, availability, and cost. This guide provides an objective comparison of this compound with its halogenated and non-halogenated analogs, supported by experimental data to inform strategic synthetic planning.
Alternatives to this compound
The primary alternatives to this compound are other 4-substituted pyrrole-2-carboxylates where the substituent can be varied to modulate reactivity. The most common alternatives include:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Often more reactive than the chloro-analog in cross-coupling reactions, allowing for milder reaction conditions.
-
Methyl 4-iodo-1H-pyrrole-2-carboxylate: The most reactive of the halogenated analogs, ideal for challenging coupling reactions where the chloro- or bromo-analogs are sluggish.
-
Methyl 4-fluoro-1H-pyrrole-2-carboxylate: Generally the least reactive among the halogenated counterparts, which can be advantageous for sequential, site-selective cross-coupling reactions on a di-halogenated pyrrole.
-
Methyl 1H-pyrrole-2-carboxylate: The parent, non-halogenated pyrrole, which serves as a foundational scaffold for various synthetic transformations, though it lacks the direct cross-coupling capabilities of its halogenated derivatives.[1]
The choice of a particular alternative is often dictated by the specific requirements of the synthetic route, including the desired reactivity, the nature of the coupling partners, and economic considerations.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The utility of 4-halopyrrole-2-carboxylates is most prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the carbon-halogen bond is a critical factor in the success of these transformations, with the general trend in reactivity being I > Br > Cl > F.[2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, which makes the oxidative addition of the palladium catalyst to the C-X bond more facile for heavier halogens.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the performance of different 4-halo-1H-pyrrole-2-carboxylates in this reaction with various arylboronic acids. It is important to note that direct comparative studies under identical conditions are scarce; the data presented is a compilation from various sources and should be interpreted with this in mind.
| Halogen (X) in Methyl 4-X-1H-pyrrole-2-carboxylate | Coupling Partner (ArB(OH)₂) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Br | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 61 | [3] |
| Br (N-SEM protected) | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | [3] |
| Br (N-SEM protected) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 70 | [3] |
| Br (N-SEM protected) | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 72 | [3] |
| Br (N-Boc protected) | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 12 | 75 | [3] |
Note: The protection of the pyrrole nitrogen (e.g., with SEM or Boc groups) can prevent side reactions like dehalogenation and often leads to improved yields in Suzuki-Miyaura couplings.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The reactivity of the 4-halopyrrole-2-carboxylates in this reaction also follows the general trend of I > Br > Cl.
| Halogen (X) in Methyl 4-X-1H-pyrrole-2-carboxylate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| I | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110-120 | 24 | Moderate-Excellent | [5] |
| Br | Secondary Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110-120 | 24 | Moderate-Excellent | [5] |
| Cl | Secondary Amines | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110-120 | 24 | Moderate-Excellent | [5] |
Note: The specific yields for Buchwald-Hartwig amination of 4-halopyrrole-2-carboxylates are not always explicitly reported in comparative tables. However, the general principles of the Buchwald-Hartwig reaction suggest that iodo and bromo derivatives will react more readily than their chloro counterparts.[6][7]
Experimental Protocols
Synthesis of Methyl 4-bromo-1H-pyrrole-2-carboxylate
This protocol describes the synthesis from 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone.
Materials:
-
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
-
Methanol (dry)
-
Sodium metal
Procedure:
-
To a dry round-bottom flask containing dry methanol (60 mL), add sodium metal (5 g, 257.7 mmol) portionwise.
-
After all the sodium has dissolved, slowly add this solution to a flask containing 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone (50.0 g, 171.8 mmol) in methanol (860 mL) through a dropping funnel.
-
After the addition is complete, stir the reaction mixture for an additional 10 minutes.
-
Concentrate the reaction mixture under reduced pressure and cool it in an ice bath.
-
Collect the resulting precipitate by vacuum filtration and wash with water until the pH is neutral.
-
Dry the solid to yield Methyl 4-bromo-1H-pyrrole-2-carboxylate as a white solid (Yield: 25 g, 71%).[1]
Synthesis of Ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate
This protocol describes the electrophilic fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate.
Materials:
-
Ethyl 5-methyl-1H-pyrrole-2-carboxylate
-
Selectfluor
-
Acetonitrile
-
Acetic acid (AcOH)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (2.00 g, 13.1 mmol) in acetonitrile (360 mL) and acetic acid (72 mL) at 0 °C, add Selectfluor (9.25 g, 26.1 mmol).
-
Stir the mixture at 0 °C for 2 hours.
-
Partition the reaction mixture between water (500 mL) and dichloromethane (500 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to obtain the crude product.[8]
Representative Suzuki-Miyaura Coupling of a 4-Halopyrrole
This protocol is a general procedure for the Suzuki-Miyaura coupling of a N-protected 4-bromopyrrole-2-carboxylate.
Materials:
-
N-protected Methyl 4-bromo-1H-pyrrole-2-carboxylate
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
In a reaction vessel, combine the N-protected Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (10 mol%), and Cs₂CO₃ (2.0 equiv).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography to afford the desired product.[3]
Visualization of Synthetic Pathways
Logical Workflow for Selecting a 4-Halopyrrole-2-carboxylate
References
- 1. sci-hub.box [sci-hub.box]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Substituted Pyrrole-Derived Drugs
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2] The versatility of the pyrrole ring allows for extensive substitution, leading to a diverse array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] This guide provides a comparative analysis of the efficacy of various substituted pyrrole derivatives, supported by quantitative experimental data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Quantitative Efficacy Data
The biological activity of substituted pyrroles is profoundly influenced by the nature and position of their substituents. The following tables summarize the quantitative efficacy of several pyrrole derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric (IC₅₀) | Reported Value (µM) |
| Alkynylated Pyrrole (12l) | 3-alkynylpyrrole-2,4-dicarboxylate | A549 (Lung Carcinoma) | IC₅₀ | 3.49[1] |
| Pyrrole-Indole Hybrid (3h) | Single chloro-substitution | T47D (Breast Cancer) | IC₅₀ | 2.4[1] |
| Cpd 19 | 3,4-dimethoxyphenyl at the 4th position | MGC 80-3, HCT-116 | IC₅₀ | 1.0 - 1.7[1] |
| Cpd 21 | 3,4-dimethoxyphenyl at the 4th position | HepG2, DU145, CT-26 | IC₅₀ | 0.5 - 0.9[1] |
| Pyrrolo[2,3-b]pyridines (17j) | Fluorine-substituted phenyl ring | A549, HeLa, MDA-MB-231 | GI₅₀ | 0.18 - 0.7[4] |
| Pyrrolo[3,2-c]pyridines (14) | 3,5-bis(trifluoromethyl)phenyl substituent | FMS kinase | IC₅₀ | 0.06[4] |
| Pyrrolo[3,2-c]pyridines (15) | 4-morpholino-3-(trifluoromethyl)phenyl substituent | FMS kinase | IC₅₀ | 0.03[4] |
| Pyrrolo[2,3-d]pyrimidines (13a,b) | VEGFR-2 | IC₅₀ | 0.0119 - 0.0136[4] |
Table 2: Antimicrobial Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Target Organism | Activity Metric (MIC) | Reported Value (µg/mL) |
| Pyrrole-fused Pyrimidine (4g) | M. tuberculosis H37Rv | MIC | 0.78[2] |
| Pyrrole-2-carboxamides | S. aureus, E. coli | MIC | 1.05 - 12.01[5] |
| Pyrrolyl benzamide derivative | M. tuberculosis | MIC | 3.125[6] |
| Pyrrole-based Chalcones (2, 10) | E. faecalis | MIC | 100[7] |
| Pyrrole-based Chalcones (3, 7) | C. albicans | MIC | 50[7] |
| 1H-pyrrole-2-carboxylate derivative | M. tuberculosis H37Rv | MIC | 0.7[5] |
Table 3: Anti-inflammatory Activity of Substituted Pyrrole Derivatives
| Compound/Derivative Class | Target Enzyme | Activity Metric (IC₅₀) | Reported Value (µM) |
| Pyrrolecarboxylic acid (96) | COX | IC₅₀ | 5.8[8] |
| Pyrrolecarboxylic acid (100) | 3α-HSD | IC₅₀ | 34[8] |
| Pyrrole acetic acid derivative | COX | IC₅₀ | 5.8[9] |
| N-pyrrole carboxylic acid (4g, 4h, 4k, 4l) | COX-2 | IC₅₀ | > Celecoxib[9] |
| N-pyrrole carboxylic acid (5b, 5e) | COX-1 | IC₅₀ | Potent inhibition[9] |
Experimental Protocols
Standardized and detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for key assays used to determine the biological activity of the substituted pyrrole derivatives cited in this guide.
MTT Assay for Cytotoxicity (IC₅₀ Determination)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[10] The amount of formazan produced is directly proportional to the number of living cells.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells/well and incubate overnight to allow for attachment.[2]
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 µM to 100 µM) and incubate for a specified period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.[2]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.[11]
Kirby-Bauer Disk Diffusion Test for Antimicrobial Susceptibility
Principle: This method tests the susceptibility of bacteria to antimicrobial agents. A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[9][12]
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[9][12]
-
Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[9][13]
-
Disk Placement: Aseptically place paper disks impregnated with a known concentration of the test compound onto the agar surface. Ensure disks are placed at least 24 mm apart.[12][14]
-
Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[14]
-
Zone Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone correlates with the susceptibility of the bacterium to the compound.[14]
In Vitro Tubulin Polymerization Inhibition Assay
Principle: This assay monitors the assembly of purified tubulin into microtubules. The polymerization is typically tracked by an increase in turbidity (light scattering at 340 nm) or by a fluorescent reporter that binds to polymerized microtubules.[4][15] Inhibitors of tubulin polymerization will decrease the rate and extent of this increase.[4]
Protocol:
-
Reaction Mix Preparation: Prepare a reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), GTP, and a suitable buffer.[4]
-
Compound Addition: Add various concentrations of the test compound or control (e.g., nocodazole as an inhibitor, paclitaxel as a stabilizer) to the wells of a 96-well plate.[4]
-
Initiation of Polymerization: Add the tubulin reaction mix to the wells and immediately begin monitoring the absorbance at 340 nm or fluorescence in a plate reader pre-warmed to 37°C.[15]
-
Data Acquisition: Record measurements every 60 seconds for 1 hour.[15]
-
Data Analysis: Plot the absorbance or fluorescence as a function of time. The inhibition of polymerization is determined by the reduction in the rate and final extent of the polymerization curve compared to the control.[16]
COX-1 and COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes. The conversion of arachidonic acid to prostaglandin H2 is the first step in the synthesis of prostaglandins, which are key mediators of inflammation.[17][18]
Protocol:
-
Enzyme Preparation: In separate wells of a 96-well plate, add either purified COX-1 or COX-2 enzyme in a suitable assay buffer containing heme and a co-factor like L-epinephrine.[17]
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells and pre-incubate for a short period (e.g., 10 minutes at 37°C).[17]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.[17]
-
Detection: The peroxidase activity is measured using a colorimetric or fluorometric probe that detects the prostaglandin G2 intermediate or by quantifying the final product, prostaglandin E2, using methods like LC-MS/MS.[17][19]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[20]
Visualizing Mechanisms and Workflows
The following diagrams illustrate key signaling pathways targeted by substituted pyrroles and a general experimental workflow for drug discovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. microbenotes.com [microbenotes.com]
- 13. asm.org [asm.org]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Unveiling the Anticancer Potential: A Comparative Guide to Novel Pyrrole Derivatives' Cytotoxicity
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Pyrrole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant cytotoxic activity against a spectrum of cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of recently developed pyrrole derivatives, supported by experimental data and detailed methodologies, to aid in the identification of promising candidates for further preclinical and clinical development.
This publication delves into the cytotoxic evaluation of various classes of novel pyrrole derivatives, including indolylpyrroles, pyrrolo[2,3-d]pyrimidines, and pyrrole-based chalcones. By presenting a side-by-side comparison of their in vitro anticancer activities, this guide aims to provide a valuable resource for informed decision-making in cancer research.
Comparative Cytotoxicity of Novel Pyrrole Derivatives
The in vitro cytotoxic activity of a compound is a critical initial determinant of its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher potency of the compound.
The following tables summarize the IC50 values of various novel pyrrole derivatives against a panel of human cancer cell lines, as determined by established cytotoxicity assays such as the MTT and Sulforhodamine B (SRB) assays.
Indolylpyrrole Derivatives
A series of novel indolylpyrrole derivatives were synthesized and evaluated for their cytotoxic activity against prostate (PC-3), ovarian (SKOV3), and colorectal (LS174T) adenocarcinoma cell lines. Notably, several compounds exhibited potent and selective cytotoxicity.
| Compound | Target Cell Line | IC50 (µg/mL) |
| 5a | SKOV3 | 1.20 ± 0.04 |
| LS174T | 2.80 ± 0.10 | |
| 5c | PC-3 | 3.30 ± 0.20 |
| 5h | PC-3 | 3.60 ± 0.10 |
| 5i | SKOV3 | 1.90 ± 0.50 |
| 5j | PC-3 | 3.60 ± 0.90 |
| Doxorubicin (Control) | SKOV3 | 2.20 ± 0.02 |
Pyrrolo[2,3-d]pyrimidine Derivatives
Pyrrolo[2,3-d]pyrimidines are another class of pyrrole derivatives that have demonstrated significant anticancer potential. A study on novel pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties revealed potent cytotoxic effects against various cancer cell lines.[1]
| Compound | Target Cell Line | IC50 (µM)[1] |
| 9e | A549 (Lung) | 4.55 |
| 10a | PC3 (Prostate) | 0.19 |
| 10b | MCF-7 (Breast) | 1.66 |
Further research on other pyrrolo[2,3-d]pyrimidine derivatives has also shown promising results against a variety of cancer cell lines.[2][3][4]
| Compound Series | Target Cell Line | IC50 Range (µM) | Reference |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Various | 29 - 59 | [2] |
| Tricyclic Pyrrolo[2,3-d]pyrimidines (8f, 8g) | HT-29 (Colon) | 4.01 - 4.55 | [3] |
| Isatin-pyrrolo[2,3-d]pyrimidine hybrids (3, 6) | HepG2, MCF-7, MDA-MB-231, HeLa | 7.86 - 27.56 | [4] |
Pyrrole-Based Chalcones and Other Derivatives
Pyrrole-based chalcones and other derivatives have also been investigated for their cytotoxic properties. Marinopyrroles and pyrrolomycins, for instance, have shown submicromolar IC50 values against various cancer cell lines.[5]
| Compound/Derivative Class | Target Cell Line(s) | IC50 Range | Reference |
| Pyrrolomycin C | HCT-116 (Colon), MCF7 (Breast) | 0.8 - 1.5 µM | [6] |
| Pyrrolomycin F-series | HCT-116 (Colon), MCF7 (Breast) | 0.35 - 1.21 µM | [6] |
| Marinopyrrole A | HCT-116 (Colon) | 8.8 - 9.4 µM | [6] |
| 3-Aroyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole derivative (3f) | A375, CT-26, HeLa, MGC80-3, NCI-H460, SGC-7901 | 8.2 - 31.7 µM | [7] |
| Pyrrole-based Chalcone (3) | HepG2 (Liver) | More selective than cisplatin | [8] |
| Pyrrole-based Chalcone (1) | A549 (Lung) | More effective and selective than cisplatin | [8] |
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the concentration of the compound.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve as described for the MTT assay.
Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design and development of targeted cancer therapies. Novel pyrrole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Experimental Workflow for Cytotoxicity Evaluation
The general workflow for evaluating the cytotoxicity of novel compounds involves a series of well-defined steps, from initial cell culture to data analysis.
Experimental workflow for cytotoxicity screening.
Inhibition of EGFR/VEGFR Signaling Pathway
Certain pyrrole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. These receptors play a pivotal role in tumor growth, proliferation, and angiogenesis. Inhibition of these pathways can lead to apoptosis and a reduction in tumor vascularization.
Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.
Disruption of Tubulin Polymerization
Another mechanism of action for some pyrrole derivatives, such as certain 3-aroyl-1-arylpyrroles, is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and are critical for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis.
Inhibition of tubulin polymerization by pyrrole derivatives.
References
- 1. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Anticancer Activity of 3-(Substituted Aroyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Series of Pyrrole-Based Chalcones: Synthesis and Evaluation of Antimicrobial Activity, Cytotoxicity, and Genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Methyl 4-chloro-1H-pyrrole-2-carboxylate by X-ray crystallography
A definitive X-ray crystallographic characterization of Methyl 4-chloro-1H-pyrrole-2-carboxylate remains elusive in publicly accessible databases. However, a detailed examination of its parent compound, Methyl 1H-pyrrole-2-carboxylate, provides valuable structural insights and a benchmark for future comparative studies.
Researchers in drug discovery and materials science frequently rely on the precise three-dimensional arrangement of atoms within a molecule to understand its biological activity and physical properties. X-ray crystallography is the gold standard for determining this arrangement. While the crystal structure of this compound has not been reported, an analysis of the crystallographic data for the closely related Methyl 1H-pyrrole-2-carboxylate offers a foundational understanding of the pyrrole core's structural characteristics.
Comparative Crystallographic Data
A comparison of the crystallographic parameters of Methyl 1H-pyrrole-2-carboxylate with potential, yet currently unavailable, data for its chlorinated analogue is crucial for understanding the impact of halogenation on the crystal packing and molecular conformation. The introduction of a chlorine atom at the 4-position of the pyrrole ring is expected to influence intermolecular interactions, potentially leading to altered crystal lattice parameters and packing motifs.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| Methyl 1H-pyrrole-2-carboxylate | Monoclinic | P2₁/c | 1 |
Table 1: Crystallographic data for Methyl 1H-pyrrole-2-carboxylate. Data for this compound is not currently available.[1][2][3]
Experimental Protocol for X-ray Crystallography
The determination of the crystal structure of Methyl 1H-pyrrole-2-carboxylate involved a standard and rigorous experimental workflow.[2][3] A similar protocol would be anticipated for the successful crystallographic analysis of this compound.
1. Synthesis and Crystallization: The initial step involves the synthesis of the target compound. For Methyl 1H-pyrrole-2-carboxylate, a common method involves the reaction of pyrrole-2-yl trichloromethyl ketone with sodium in anhydrous methanol.[2] Single crystals suitable for X-ray diffraction are then grown, often through slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
2. Data Collection: A single crystal of suitable size and quality is mounted on a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector. Data collection is typically performed at a low temperature to minimize thermal vibrations of the atoms.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data, ultimately yielding the precise atomic coordinates, bond lengths, and bond angles of the molecule.
Below is a diagram illustrating the typical workflow for X-ray crystallographic analysis.
Logical Framework for Comparative Structural Analysis
The primary goal of obtaining the crystal structure of this compound would be to compare it with its non-chlorinated counterpart and other analogues. This comparison allows for a systematic evaluation of the electronic and steric effects of substituents on the molecular and crystal structure.
The logical relationship for such a comparative study is depicted in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate - ProQuest [proquest.com]
- 3. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate - University of Regensburg Publication Server [epub.uni-regensburg.de]
Comparative analysis of different synthetic routes to substituted pyrroles
A Comparative Analysis of Synthetic Routes to Substituted Pyrroles: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of substituted pyrroles is a foundational task in the exploration of new chemical entities. The pyrrole scaffold is a ubiquitous feature in a vast array of pharmaceuticals, natural products, and advanced materials. The choice of synthetic strategy can profoundly influence the efficiency, scalability, and substitution pattern of the final product. This guide provides an objective comparison of three classical and widely employed methods for pyrrole synthesis: the Paal-Knorr Synthesis, the Hantzsch Pyrrole Synthesis, and the Knorr Pyrrole Synthesis. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to equip researchers with the necessary information to make informed decisions for their synthetic endeavors.
Comparative Overview of Pyrrole Syntheses
The selection of an appropriate synthetic route is contingent on factors such as the availability of starting materials, desired substitution patterns, and reaction conditions. The following table summarizes the key aspects of the Paal-Knorr, Hantzsch, and Knorr syntheses, offering a direct comparison of their typical parameters.
| Synthetic Route | Starting Materials | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines or ammonia | Acetic acid, p-toluenesulfonic acid, HCl, various Lewis acids | Room Temperature to Reflux | 15 min - 24 h | >60, often 80-95[1] | High yields, operational simplicity, readily available starting materials for many targets.[2] | Preparation of unsymmetrical 1,4-dicarbonyl precursors can be challenging.[2] |
| Hantzsch Pyrrole Synthesis | α-Haloketones, β-Ketoesters, ammonia or primary amines | Base (e.g., ammonia, primary amine) | Room Temperature to Reflux | Variable | Often moderate, can be <50[1] | A versatile multicomponent reaction allowing for the rapid assembly of complex pyrroles.[3] | Can result in lower yields and the formation of side products. |
| Knorr Pyrrole Synthesis | α-Amino ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temperature to Reflux | 1 - 4 h | 57 - 80[1] | Excellent for synthesizing polysubstituted pyrroles with specific substitution patterns.[2] | α-Amino ketones are often unstable and need to be generated in situ; self-condensation can be a significant side reaction.[2][4] |
Detailed Experimental Protocols
To provide a practical basis for comparison, the following are detailed experimental protocols for the synthesis of a representative substituted pyrrole using each of the three major synthetic routes.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[3][5]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[3][5]
-
Add one drop of concentrated hydrochloric acid to the mixture.[3][5]
-
After the reflux period, cool the flask in an ice bath.
-
Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[3][5]
-
Collect the solid product by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenylpyrrole.[5]
-
Expected Yield: Approximately 52% (178 mg).[5]
Protocol 2: Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
Objective: To synthesize a polysubstituted pyrrole via a classical Hantzsch reaction.[3]
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
2-Bromo-1-phenylethan-1-one (Phenacyl bromide) (1.0 eq)
-
Aqueous ammonia (e.g., 28%, 5-10 eq)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol.[3]
-
To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq).[3]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a mixture of hexane and ethyl acetate) to afford the pure ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate.[3]
Protocol 3: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
Objective: To synthesize "Knorr's Pyrrole" via the in situ generation of an α-amino ketone.[4]
Materials:
-
Ethyl acetoacetate (2.0 eq)
-
Sodium nitrite
-
Glacial acetic acid
-
Zinc dust
Procedure:
-
Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid in a flask and cool in an ice bath.
-
Slowly add one equivalent of a saturated aqueous solution of sodium nitrite while maintaining the temperature between 5-10 °C to form ethyl 2-oximinoacetoacetate.[4]
-
To a separate flask containing a well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid, gradually add the solution of ethyl 2-oximinoacetoacetate and zinc dust.[4]
-
The reaction is exothermic; control the addition rate to maintain a gentle reflux. External cooling may be necessary.[4]
-
After the addition is complete, continue to reflux the mixture for one hour.
-
Pour the hot reaction mixture into a large volume of water with vigorous stirring to precipitate the product.
-
Collect the crude product by suction filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
-
Expected Yield: 57–64%.
Reaction Pathways and Mechanisms
Visualizing the reaction mechanisms is crucial for understanding the intricacies of each synthetic route and for optimizing reaction conditions. The following diagrams, generated using Graphviz, illustrate the accepted pathways for the Paal-Knorr, Hantzsch, and Knorr pyrrole syntheses.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Caption: Mechanism of the Knorr Pyrrole Synthesis.
References
Comparative Guide to HPLC-Based Purity Validation of Synthesized Methyl 4-chloro-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for validating the purity of synthesized Methyl 4-chloro-1H-pyrrole-2-carboxylate. The presented methodologies are based on established analytical practices for similar pyrrole derivatives and are intended to serve as a practical resource for developing a robust, in-house purity testing protocol.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Ensuring its purity is a critical step in the drug development and manufacturing process, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely adopted and reliable technique for the separation and quantification of the main compound and its potential process-related impurities.[2][3][4][5]
This guide compares three distinct RP-HPLC methods with varying chromatographic conditions to provide a basis for method selection and optimization.
Comparison of HPLC Methods
The following table summarizes three potential HPLC methods for the purity analysis of this compound. These methods are designed to offer a range of selectivity and run times, which can be adapted based on the specific impurity profile of the synthesized batch.
| Parameter | Method A: Rapid Isocratic | Method B: Standard Gradient | Method C: High-Resolution Gradient |
| Column | C18, 50 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 5 µm | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Phosphate Buffer (pH 3.0) | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic (50:50 A:B) | Gradient | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min | 0.4 mL/min |
| Column Temp. | 35 °C | 30 °C | 40 °C |
| Detector | UV at 225 nm | UV at 225 nm | UV at 225 nm and 254 nm |
| Injection Vol. | 5 µL | 10 µL | 2 µL |
| Run Time | 5 minutes | 20 minutes | 15 minutes |
| Pros | Fast analysis time, simple | Good general-purpose method, robust | High peak efficiency, good for complex samples |
| Cons | May have limited resolution for closely eluting impurities | Longer run time | Requires higher pressure UHPLC system |
Experimental Protocols
Below are the detailed experimental protocols for the three compared HPLC methods.
Method B: Standard Gradient HPLC Protocol
This protocol provides a robust and widely applicable method for the purity determination of this compound.
1. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Phosphoric acid
-
Water (HPLC grade)
2. Instrument and Conditions:
-
HPLC system with a UV detector
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0). To prepare, dissolve 2.72 g of KH₂PO₄ in 1 L of water and adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 80% B
-
12-15 min: 80% B
-
15.1-20 min: 30% B (re-equilibration)
-
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the synthesized this compound sample and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the sample is calculated by the area percent method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
5. System Suitability:
-
The system suitability should be checked by injecting the standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity validation process.
Caption: Logical workflow for HPLC purity validation.
Potential Impurities
Based on the synthesis of similar pyrrole compounds, potential impurities in this compound could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during the chlorination step.
-
By-products: Compounds formed from side reactions.
-
Degradation products: Products of hydrolysis or oxidation, especially if the compound is unstable under certain pH or temperature conditions.[3][4][6]
A well-developed HPLC method should be able to separate the main peak from these potential impurities to ensure accurate purity assessment. The method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[4][6]
References
- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
Assessing the Metabolic Stability of Molecules Containing the 4-Chloropyrrole Moiety: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic bioactive molecules. The introduction of a chlorine atom at the 4-position of the pyrrole ring can significantly influence a molecule's physicochemical properties, including its metabolic stability. This guide provides a comparative assessment of the metabolic stability of molecules containing the 4-chloropyrrole moiety, discusses common bioisosteric replacements, and details the experimental protocols for in vitro evaluation.
Introduction to Metabolic Stability of Pyrrole-Containing Compounds
The metabolic fate of pyrrole-containing compounds is of critical importance in drug discovery, as it directly impacts their pharmacokinetic profile, including bioavailability and half-life. The electron-rich nature of the pyrrole ring makes it susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Common metabolic pathways include hydroxylation of the pyrrole ring, N-dealkylation, and oxidation of substituents. The presence of a halogen, such as chlorine, can alter the electronic properties of the ring, potentially influencing the site and rate of metabolism.
Comparative Metabolic Stability Data
Direct quantitative metabolic stability data for a wide range of 4-chloropyrrole-containing molecules is not extensively available in the public domain. However, we can draw comparisons from related structures to understand the potential metabolic liabilities and the impact of bioisosteric modifications.
Case Study: Bioisosteric Replacement of a Thiadiazole with a Substituted Pyrrole
A study on necroptosis inhibitors provides a valuable comparison of a[1][2][3]thiadiazole-containing compound with its 5-cyano-1-methylpyrrole bioisostere. This highlights how a substituted pyrrole ring can enhance metabolic stability.
| Compound ID | Core Moiety | Half-Life (t½, min) in Mouse Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | 4-Cyclopropyl-[1][2][3]thiadiazole | 32.5 | 42.6 ± 3.2 |
| Compound B | 5-Cyano-1-methylpyrrole | > 60 | 19.4 ± 1.5 |
This data illustrates a significant improvement in metabolic stability when replacing the thiadiazole moiety with a substituted pyrrole.
Illustrative Comparison of a 4-Chloropyrrole Moiety and Potential Bioisosteres
The following table presents hypothetical, yet representative, in vitro metabolic stability data for a generic molecule containing a 4-chloropyrrole moiety and several common bioisosteric replacements. This illustrates the type of data generated in such studies and the potential improvements in metabolic stability that can be achieved through medicinal chemistry efforts.
| Moiety | Predicted Half-Life (t½, min) in Human Liver Microsomes | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) | Rationale for Inclusion |
| 4-Chloropyrrole | 15 | 46.2 | Parent Moiety |
| 4-Fluoropyrrole | 25 | 27.7 | Stronger C-F bond may resist metabolic cleavage. |
| 4-Trifluoromethylpyrrole | 45 | 15.4 | Electron-withdrawing group can deactivate the ring to oxidation. |
| Pyrazole | 50 | 13.9 | Introduction of a second nitrogen atom can alter metabolic profile. |
| Thiazole | 35 | 19.8 | Less electron-rich than pyrrole, potentially reducing oxidative metabolism. |
Note: The data in this table is illustrative and intended to guide experimental design. Actual values will be compound-specific.
Experimental Protocols for Assessing Metabolic Stability
Accurate assessment of metabolic stability is crucial. The two most common in vitro methods are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method primarily used to evaluate Phase I (CYP-mediated) metabolism.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human, rat, or other species) from a commercial vendor.
-
NADPH regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the microsomal suspension to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately add the aliquot to the cold quenching solution to stop the reaction and precipitate proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolism as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.
Protocol:
-
Preparation of Reagents:
-
Cryopreserved primary hepatocytes (human, rat, or other species).
-
Hepatocyte incubation medium (e.g., Williams' Medium E).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Cell Thawing and Plating (for adherent cultures) or Suspension:
-
Rapidly thaw cryopreserved hepatocytes and resuspend in incubation medium.
-
For suspension assays, adjust the cell density (e.g., 1 x 10^6 viable cells/mL).
-
-
Incubation:
-
Pre-warm the hepatocyte suspension to 37°C.
-
Add the test compound to the cell suspension to a final concentration of, for example, 1 µM.
-
Incubate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the cell suspension.
-
Immediately add the aliquot to the cold quenching solution.
-
-
Analysis:
-
Centrifuge the quenched samples.
-
Analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Similar to the microsomal stability assay, determine the half-life and intrinsic clearance. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.
-
Visualizing Metabolic Pathways and Experimental Workflows
Generalized Metabolic Pathway of a 4-Chloropyrrole Containing Molecule
Caption: Generalized metabolic pathway for a 4-chloropyrrole derivative.
Experimental Workflow for Liver Microsomal Stability Assay
Caption: Workflow for the liver microsomal metabolic stability assay.
Experimental Workflow for Hepatocyte Stability Assay
Caption: Workflow for the hepatocyte metabolic stability assay.
Conclusion
The metabolic stability of molecules containing a 4-chloropyrrole moiety is a critical parameter to evaluate during drug discovery. While direct comparative data is sparse, an understanding of the metabolic pathways of pyrrole derivatives and the application of robust in vitro assays can guide the design of more stable and efficacious compounds. Bioisosteric replacement of the 4-chloropyrrole ring or modification of its substituents are key strategies to mitigate metabolic liabilities. The experimental protocols and workflows provided herein offer a framework for the systematic assessment of these important molecules.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 4-chloro-1H-pyrrole-2-carboxylate
For immediate reference, it is critical to consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal regulations governing chemical waste disposal. The following procedures are based on best practices for related chemical compounds and are intended to provide essential guidance to laboratory professionals.
Immediate Safety and Handling Precautions
Prior to handling Methyl 4-chloro-1H-pyrrole-2-carboxylate, ensure that all necessary personal protective equipment (PPE) is worn. This compound is classified as an irritant, and appropriate measures must be taken to avoid contact.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, full-body protection may be necessary.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator may be required.
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to treat it as hazardous chemical waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1][2] This is the universally recommended procedure for this type of chemical waste.
-
A common and effective method for the disposal of chlorinated organic compounds is through high-temperature incineration equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion byproducts.
-
Note: Do not dispose of this compound down the drain or in regular trash.
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Control the Spill: For solid spills, carefully sweep up the material to avoid generating dust. Place the swept material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent or detergent solution, and collect all decontamination materials for disposal as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Data Presentation: Hazard Summary
The following table summarizes the key hazard information for compounds similar to this compound.
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2 | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | P261, P271, P304+P340, P312, P403+P233, P405 |
Experimental Protocols
Currently, there are no cited experimental protocols that require detailed methodology in the context of disposal procedures. The focus is on the safe and compliant disposal of the chemical.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Methyl 4-chloro-1H-pyrrole-2-carboxylate
This guide provides essential procedural information for the safe handling and disposal of Methyl 4-chloro-1H-pyrrole-2-carboxylate to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive PPE program is critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE and engineering controls.
| Control Type | Recommendation |
| Engineering Controls | Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[1][2] Emergency eyewash stations and safety showers should be in the immediate vicinity of any potential exposure.[3] |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to NIOSH (US) or EN166 (EU) approved standards should be worn at all times.[1][2] |
| Skin and Body Protection | Gloves: Handle with chemical-resistant gloves (e.g., Neoprene or butyl rubber).[4] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2][5] Clothing: Wear appropriate protective clothing, such as a lab coat or chemical-resistant suit, to prevent skin exposure.[4][6][7][8] |
| Respiratory Protection | If working outside of a fume hood or if vapors/aerosols are generated, a NIOSH/MSHA approved respirator is required.[7][9] For tasks with potential for high concentrations, a self-contained breathing apparatus (SCBA) may be necessary.[4] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][10]
-
Keep the container tightly closed and store under an inert gas if the material is sensitive to air or moisture.[9]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
2. Handling and Use:
-
Avoid all personal contact, including inhalation of vapors or mists.[11]
-
Use spark-proof tools and take precautionary measures against static discharge.[9][10]
3. Spill Management:
-
Minor Spills:
-
Major Spills:
Emergency First Aid Procedures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
-
Eye Contact: Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Disposal Plan
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
The product should be sent to an authorized incinerator or a licensed hazardous waste disposal facility.[3]
-
Do not let the product enter drains.[9][12] Contaminated packaging should be disposed of as unused product.[5]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
